molecular formula C10H15N2O7PS B15572574 5'-TMPS

5'-TMPS

Cat. No.: B15572574
M. Wt: 338.28 g/mol
InChI Key: OJRKJKYGUAALCJ-BWZBUEFSSA-N
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Description

5'-TMPS is a useful research compound. Its molecular formula is C10H15N2O7PS and its molecular weight is 338.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15N2O7PS

Molecular Weight

338.28 g/mol

IUPAC Name

1-[(2R,4R,5R)-5-(dihydroxyphosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H15N2O7PS/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(19-8)4-18-20(16,17)21/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,21)/t6-,7-,8-/m1/s1

InChI Key

OJRKJKYGUAALCJ-BWZBUEFSSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5'-Thymidine Monophosphorothioate (5'-TMPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Thymidine Monophosphorothioate (5'-TMPS) is a synthetic analog of the naturally occurring nucleotide thymidine (B127349) monophosphate (TMP). Characterized by the substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) group, this compound exhibits unique biochemical properties that make it a molecule of significant interest in the field of pharmacology and drug development. This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, with a particular focus on its role as a specific partial agonist of the P2Y6 receptor. Detailed experimental protocols and quantitative data are presented to facilitate further research and application of this compound.

Core Structure of this compound

This compound, or Thymidine 5'-O-monophosphorothioate, is a nucleoside monophosphate analog. Its structure consists of three key components:

  • A Thymine (B56734) Base: A pyrimidine (B1678525) nucleobase.

  • A Deoxyribose Sugar: A pentose (B10789219) sugar that, together with the thymine base, forms the nucleoside thymidine.

  • A 5'-Monophosphorothioate Group: A phosphate group attached to the 5' carbon of the deoxyribose sugar, where one of the non-bridging oxygen atoms is replaced by a sulfur atom. This modification is the defining feature of this compound and is responsible for its altered stability and biological activity compared to TMP.[1]

The structural formula of this compound is C₁₀H₁₄N₂O₇PS.

Synthesis of this compound

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in the reviewed literature, the general approach for synthesizing nucleoside 5'-O-monophosphorothioates involves the phosphorylation of the corresponding nucleoside. This is typically achieved using a thiophosphorylating agent. The synthesis of related thymidine analogs often employs methods like H-phosphonate and phosphoramidite (B1245037) chemistry.

Conceptual Synthesis Workflow:

The synthesis would likely proceed through the following key stages:

  • Protection of Functional Groups: The 3'-hydroxyl group of the deoxyribose and any reactive groups on the thymine base are protected to ensure regioselective phosphorylation at the 5' position.

  • Thiophosphorylation: The protected thymidine is reacted with a thiophosphorylating agent, such as thiophosphoryl chloride or a similar reagent, in an appropriate solvent system.

  • Deprotection: The protecting groups are removed to yield the final this compound product.

  • Purification: The crude product is purified using techniques like column chromatography or high-performance liquid chromatography (HPLC) to obtain a highly pure sample of this compound.

Synthesis_Workflow A Thymidine B Protection of 3'-OH and base A->B C Protected Thymidine B->C D Thiophosphorylation at 5'-OH C->D E Protected this compound D->E F Deprotection E->F G Crude this compound F->G H Purification (e.g., HPLC) G->H I Pure this compound H->I

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its interaction with purinergic receptors, specifically the P2Y6 receptor.

Specific Partial Agonist of the P2Y6 Receptor

This compound has been identified as a specific partial agonist of the P2Y6 receptor.[1][2][3][4] The P2Y6 receptor is a G protein-coupled receptor (GPCR) that is naturally activated by uridine (B1682114) diphosphate (B83284) (UDP).[3] Activation of the P2Y6 receptor is involved in a variety of cellular processes, including cell migration, proliferation, and differentiation.[5]

The phosphorothioate (B77711) modification in this compound confers increased stability against degradation by extracellular enzymes compared to its unmodified counterpart, which may contribute to its long-term effects.[3][4]

Signaling Pathway

As an agonist of the Gq-coupled P2Y6 receptor, this compound is expected to activate the phospholipase C (PLC) signaling pathway. This cascade leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[6]

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5_TMPS 5_TMPS P2Y6 P2Y6 Receptor 5_TMPS->P2Y6 binds Gq Gq protein P2Y6->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response (e.g., Migration) Ca_release->Cellular_Response PKC->Cellular_Response

Quantitative Data

The following table summarizes the available quantitative data regarding the activity of this compound and related compounds on the P2Y6 receptor.

CompoundAssayCell LineParameterValueReference
This compound Calcium MobilizationMammalian cells expressing human P2Y receptorsConcentration Range Tested1.0 - 1000 µM[2]
UDPβSInositol Phosphate Accumulation1321N1 cells expressing P2Y6EC₅₀28 ± 13 nM[2]
UDPInositol Phosphate Accumulation1321N1 cells expressing P2Y6EC₅₀47 ± 15 nM[2]
MRS 2578P2Y6 AntagonismHuman P2Y6 receptorsIC₅₀37 nM[2]
MRS 2578P2Y6 AntagonismRat P2Y6 receptorsIC₅₀98 nM[2]

Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the ability of this compound to elicit an intracellular calcium response, which is indicative of Gq-coupled GPCR activation.

Principle: Cells expressing the P2Y6 receptor are loaded with a calcium-sensitive fluorescent dye. Upon activation of the receptor by an agonist like this compound, the subsequent release of intracellular calcium leads to an increase in fluorescence, which can be measured over time.

Detailed Protocol:

  • Cell Culture: Maintain a stable cell line expressing the human P2Y6 receptor (e.g., 1321N1 astrocytoma cells) in appropriate culture medium.

  • Cell Seeding: Seed the cells into black-walled, clear-bottom 96-well plates at a density that allows for a confluent monolayer to form within 24-48 hours.

  • Dye Loading:

    • Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the buffered salt solution.

    • Incubate at 37°C for a specified time (e.g., 1 hour) in the dark.

  • Compound Preparation: Prepare a dilution series of this compound in the assay buffer. A typical concentration range to test would be from 1.0 µM to 1000 µM.[2]

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader (e.g., FlexStation or FLIPR).

    • Establish a baseline fluorescence reading.

    • Automatically inject the this compound solutions into the wells.

    • Immediately begin kinetic reading of fluorescence intensity over a set period.

  • Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Calcium_Mobilization_Workflow A Seed P2Y6-expressing cells in 96-well plate B Incubate (24-48h) A->B C Load with Calcium- sensitive dye B->C D Incubate (e.g., 1h) C->D E Measure baseline fluorescence D->E F Inject this compound E->F G Kinetic fluorescence measurement F->G H Data Analysis (Dose-response curve) G->H

In Vitro Scratch Wound Healing Assay

This assay assesses the effect of this compound on cell migration.

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close this gap over time is monitored, and the rate of closure can be quantified.

Detailed Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa cells) in a multi-well plate and grow them to form a confluent monolayer.

  • Scratch Creation:

    • Using a sterile pipette tip (e.g., p200 or p1000), make a straight scratch through the center of the cell monolayer.

    • Wash the wells gently with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing the desired concentration of this compound or a vehicle control to the respective wells.

  • Imaging:

    • Immediately after treatment (time 0), capture images of the scratch in each well using a phase-contrast microscope.

    • Continue to capture images of the same fields of view at regular intervals (e.g., every 8, 12, or 24 hours) for the duration of the experiment.

  • Data Analysis:

    • Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure over time for each treatment condition.

    • Compare the migration rates between this compound-treated and control cells.

Scratch_Assay_Workflow A Grow cells to confluent monolayer B Create scratch with pipette tip A->B C Wash to remove detached cells B->C D Add medium with This compound or control C->D E Image scratch (Time 0) D->E F Incubate and image at time intervals E->F G Measure wound area and analyze migration rate F->G

Conclusion

5'-Thymidine Monophosphorothioate is a valuable tool for studying the P2Y6 receptor and its downstream signaling pathways. Its enhanced stability and specific partial agonism make it a promising lead compound for the development of therapeutics targeting conditions where modulation of P2Y6 receptor activity is desired. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the pharmacological properties and potential applications of this compound.

References

An In-depth Technical Guide to Thymidine-5'-O-monophosphorothioate (5'-TMPS): Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and biological interactions of Thymidine-5'-O-monophosphorothioate (5'-TMPS), a sulfur-containing analog of thymidine (B127349) monophosphate (dTMP). This document is intended for researchers and professionals in the fields of medicinal chemistry, biochemistry, and drug development who are interested in nucleotide analogs as enzymatic probes and potential therapeutic agents.

Introduction

Thymidine-5'-O-monophosphorothioate (this compound) is a nucleoside monophosphate analog where a non-bridging oxygen atom in the phosphate (B84403) group is replaced by a sulfur atom. This modification imparts unique chemical and biological properties, including increased resistance to nuclease degradation, which makes it a valuable tool in studying enzyme mechanisms and as a potential scaffold for therapeutic development. A key area of interest is its interaction with thymidylate synthase (TS), a critical enzyme in DNA biosynthesis and a well-established target for anticancer drugs.

Chemical Properties of this compound

The introduction of a sulfur atom alters the physicochemical properties of the phosphate moiety. While specific experimental values for this compound are not widely published, the general properties can be inferred from the known characteristics of nucleoside phosphorothioates.

Table 1: Summary of Chemical and Physical Properties of this compound

PropertyValue / DescriptionCitation / Rationale
IUPAC Name [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphorothioate (B77711)Standard nomenclature
Molecular Formula C₁₀H₁₅N₂O₇PSCalculated from structure
Molecular Weight 338.27 g/mol Calculated from formula
Appearance Typically a white to off-white solidGeneral property of nucleotides
Solubility Soluble in water and polar organic solvents like DMSO.[General property of nucleotides]
pKa (thiophosphate) The pKa of the second ionization of the thiophosphate group is lower than that of a standard phosphate group.[1]

Stability Profile

The stability of phosphorothioates is a critical factor for their use in biological systems and as therapeutic agents.

Enzymatic Stability

The phosphorothioate linkage in this compound confers significant resistance to degradation by nucleases compared to its natural phosphodiester counterpart, dTMP. This increased stability is a primary reason for the use of phosphorothioate modifications in antisense oligonucleotides and other nucleotide-based therapeutics.

Chemical Stability

Phosphorothioates can be susceptible to desulfurization under certain conditions. Studies on phosphorothioate oligonucleotides have shown that they can undergo sulfur loss in the presence of metal ions and at elevated temperatures, particularly in aqueous ammonia (B1221849) solutions.[2] For handling and storage, it is recommended to use metal-free solutions (e.g., by adding a chelating agent like EDTA) and to avoid prolonged exposure to high temperatures and harsh pH conditions.[3]

Table 2: General Stability Considerations for this compound

ConditionStability ProfileRecommendationCitation
Aqueous Solution (Neutral pH) Generally stable at 4°C for short-term storage. Long-term storage should be at -20°C or below.Store frozen in nuclease-free water.General practice
Acidic Conditions Risk of depurination (though less relevant for pyrimidines) and hydrolysis.Avoid prolonged exposure to strong acids.General nucleotide chemistry
Basic Conditions (e.g., NH₄OH) Risk of desulfurization, especially at elevated temperatures and in the presence of metal ions.Use EDTA in basic solutions; avoid high temperatures.[2][3]
Enzymatic Degradation More resistant to nucleases than dTMP.Suitable for use in biological assays where nuclease activity is present.General phosphorothioate property

Biological Activity and Mechanism of Action

Interaction with Thymidylate Synthase (TS)

The primary biological target of interest for this compound is thymidylate synthase (TS). TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the de novo synthesis of DNA.

A key study by Golos et al. (2001) investigated the interaction of this compound (referred to as dTMPS in the paper) with mammalian thymidylate synthase.[1] The findings are summarized below:

  • Mode of Inhibition: this compound acts as a classic competitive inhibitor of thymidylate synthase with respect to the substrate dUMP.[1]

  • Binding Affinity: Its inhibitory strength is only slightly weaker than that of the natural product, dTMP.[1]

  • Requirement for Dianionic State: The study provided evidence that the enzyme's active site preferentially binds the dianionic form of the phosphate or thiophosphate group for optimal interaction. The lower pKa of the thiophosphate group in this compound influences the pH-dependent binding profile compared to dTMP.[1]

Experimental Protocols

While the full, detailed protocols from the primary literature are not publicly available, the following sections describe generalized, standard procedures for the synthesis and analysis of this compound based on established methods for similar nucleotide analogs.

Synthesis of this compound (Generalized Protocol)

The chemical synthesis of nucleoside 5'-monophosphorothioates typically involves the selective phosphorylation and subsequent sulfurization of the 5'-hydroxyl group of the corresponding nucleoside.

Methodology:

  • Phosphitylation: Unprotected thymidine is reacted with a phosphitylating agent, such as 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicyl phosphorochloridite), in an anhydrous organic solvent (e.g., pyridine (B92270) or DMF). The reaction selectively targets the primary 5'-hydroxyl group.

  • Sulfurization: The resulting phosphite (B83602) triester intermediate is then sulfurized. This is commonly achieved by adding a sulfur transfer reagent, such as 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) or phenylacetyl disulfide (PADS).

  • Deprotection: The protecting groups are removed by hydrolysis, typically using aqueous ammonia. This step must be carefully controlled to minimize desulfurization.[2]

  • Purification: The crude product is purified using chromatographic techniques. Anion-exchange chromatography is effective for separating nucleotides based on charge. Alternatively, ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) can be used for high-purity preparations.

Analytical Methods

5.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and for monitoring reaction progress.

Table 3: Generalized HPLC Conditions for this compound Analysis

ParameterIon-Pair Reversed-Phase (IP-RP) HPLCAnion-Exchange (AEX) HPLC
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Strong Anion Exchange (e.g., DEAE, SAX)
Mobile Phase A Aqueous buffer with an ion-pairing agent (e.g., 100 mM Triethylammonium acetate (B1210297) (TEAA), pH 7.0)Low salt buffer (e.g., 20 mM Tris-HCl, pH 7.5)
Mobile Phase B Acetonitrile or MethanolHigh salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5)
Gradient Linear gradient from ~5% B to ~50% BLinear gradient from 0% B to 100% B
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Detection UV Absorbance at 267 nmUV Absorbance at 267 nm

5.2.2 ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a powerful tool for confirming the identity and purity of this compound, as the chemical shift is highly sensitive to the local environment of the phosphorus atom.

  • Expected Chemical Shift: The ³¹P chemical shift for a mononucleoside 5'-phosphorothioate is distinct from its corresponding phosphate. It typically appears as a single peak in the proton-decoupled spectrum. The exact chemical shift is dependent on pH and the presence of divalent cations.[4][5]

  • Sample Preparation: The purified this compound sample is dissolved in a suitable solvent (e.g., D₂O) with a known reference standard (e.g., phosphoric acid).

  • Data Acquisition: A standard one-dimensional ³¹P NMR spectrum is acquired. Proton decoupling is typically used to simplify the spectrum to a single peak.

Conclusion

Thymidine-5'-O-monophosphorothioate (this compound) is a valuable dTMP analog that serves as a potent competitive inhibitor of thymidylate synthase. Its enhanced stability against enzymatic degradation makes it a robust tool for biochemical and pharmacological studies. While detailed physicochemical data remains sparse in publicly accessible literature, established protocols for the synthesis and analysis of nucleotide analogs provide a clear path for its preparation and characterization. Further investigation into this compound and its derivatives may yield novel insights into the mechanism of thymidylate synthase and could inform the design of next-generation inhibitors for therapeutic applications.

References

The Discovery and Synthesis of 5'-Threonylcarbamoyladenosine Monophosphate (5'-TMPS): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-threonylcarbamoyladenosine (t6A) is a universally conserved and essential post-transcriptional modification found at position 37 of tRNAs that decode ANN codons. This modification plays a critical role in maintaining translational fidelity by ensuring accurate codon recognition and preventing frameshift errors. The biosynthesis of t6A proceeds through a key activated intermediate, L-threonylcarbamoyl-adenylate (TC-AMP), also referred to as 5'-threonylcarbamoyladenosine monophosphate (5'-TMPS). Understanding the discovery and synthesis of this crucial molecule is paramount for research in translation, tRNA biology, and for the development of novel therapeutics targeting this essential pathway.

Discovery and Biological Significance

The presence of a complex modified nucleoside adjacent to the anticodon was identified decades ago, with subsequent work pinpointing its structure as N6-threonylcarbamoyladenosine (t6A). Genetic and biochemical studies have since elucidated a two-step enzymatic pathway for its biosynthesis, which is conserved across all three domains of life.

The first step involves the synthesis of the activated intermediate, TC-AMP, from L-threonine, bicarbonate (or CO2), and ATP. This reaction is catalyzed by the TsaC/Sua5 family of enzymes.[1] In the second step, the threonylcarbamoyl moiety is transferred from TC-AMP to the N6 position of adenosine (B11128) 37 in the tRNA by the TsaD/Kae1/Qri7 family of enzymes, often in complex with other proteins.[1]

The t6A modification is crucial for stabilizing the codon-anticodon interaction, particularly for A-starting codons, thereby preventing translational frameshifting and ensuring the synthesis of functional proteins.[2] Its absence can lead to severe growth defects and has been implicated in human diseases.

Biosynthesis of this compound (TC-AMP) and t6A

The enzymatic synthesis of t6A is a two-step process:

  • Formation of L-threonylcarbamoyl-adenylate (TC-AMP): The enzyme TsaC (in bacteria) or its homolog Sua5 (in archaea and eukaryotes) catalyzes the condensation of L-threonine, bicarbonate, and ATP to form TC-AMP, with the release of pyrophosphate (PPi).[1]

  • Transfer of the Threonylcarbamoyl Moiety: The TsaD/Kae1/Qri7 family of enzymes, along with accessory proteins, facilitates the transfer of the threonylcarbamoyl group from TC-AMP to A37 of the target tRNA, releasing AMP and yielding the final t6A-modified tRNA.[1]

Below is a diagram illustrating the biosynthetic pathway of t6A.

t6A Biosynthesis Pathway cluster_step1 Step 1: TC-AMP Synthesis cluster_step2 Step 2: Threonylcarbamoyl Transfer L-Threonine L-Threonine TsaC_Sua5 TsaC/Sua5 L-Threonine->TsaC_Sua5 Bicarbonate Bicarbonate Bicarbonate->TsaC_Sua5 ATP_in1 ATP ATP_in1->TsaC_Sua5 TC_AMP TC-AMP (this compound) TsaC_Sua5->TC_AMP PPi_out PPi TsaC_Sua5->PPi_out TsaD_Kae1_Qri7 TsaD/Kae1/Qri7 Complex TC_AMP->TsaD_Kae1_Qri7 unmodified_tRNA tRNA (A37) unmodified_tRNA->TsaD_Kae1_Qri7 modified_tRNA tRNA (t6A37) TsaD_Kae1_Qri7->modified_tRNA AMP_out AMP TsaD_Kae1_Qri7->AMP_out

Biosynthetic pathway of t6A modification.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of t6A.

Table 1: Kinetic Parameters of TsaC Homologs for TC-AMP Synthesis

OrganismEnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Reference
Escherichia coliTsaCL-Threonine---[3]
L-Serine---[3]
L-α-amino-β-hydroxyvaleric acid---[3]
Thermotoga maritimaTsaC2L-Threonine12.10.01771460[4]
L-hydroxynorvaline129.40.021162[4]

Note: Specific values for E. coli TsaC were not available in the provided search results.

Table 2: In Vitro Yield of TC-AMP Synthesis

Enzyme SourceConditionsYieldReference
Bacillus subtilis YwlC (TsaC)10 min incubation at 37°C~30% conversion of ATP to TC-AMP-

Note: Detailed yield data is often not explicitly stated and can vary significantly based on experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Synthesis of Threonylcarbamoyl-AMP (TC-AMP)

This protocol describes the enzymatic synthesis of TC-AMP using purified TsaC/Sua5 enzyme.

Materials:

  • Purified TsaC or Sua5 enzyme

  • L-Threonine

  • Sodium Bicarbonate (NaHCO3)

  • ATP

  • MgCl2

  • Tris-HCl buffer (pH 7.5-8.0)

  • Dithiothreitol (DTT)

  • Reaction tubes

  • Incubator or water bath

Procedure:

  • Prepare a reaction mixture containing the following components in Tris-HCl buffer:

    • 5 µM TsaC/Sua5 enzyme

    • 4 mM L-threonine

    • 10 mM NaHCO3

    • 1 mM ATP

    • 5 mM MgCl2

    • 1 mM DTT

  • Incubate the reaction mixture at 30°C for 1 hour.

  • The formation of TC-AMP can be monitored by various methods, including HPLC or by coupling the reaction to the t6A synthesis assay.

Protocol 2: In Vitro Reconstitution of t6A Modification

This protocol outlines the complete in vitro synthesis of t6A-modified tRNA from its basic components.

Materials:

  • Purified TsaC/Sua5 enzyme

  • Purified TsaD/Kae1/Qri7 complex

  • Unmodified tRNA substrate (e.g., in vitro transcribed tRNALys)

  • L-Threonine

  • Sodium Bicarbonate (NaHCO3)

  • ATP

  • MgCl2

  • Tris-HCl buffer (pH 7.5-8.0)

  • DTT

  • Radiolabeled [14C]-L-threonine (for detection)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Set up a reaction mixture in Tris-HCl buffer containing:

    • 1-5 µM TsaC/Sua5

    • 1-5 µM TsaD/Kae1/Qri7 complex

    • 2 µM unmodified tRNA

    • 50 µM L-threonine (including a tracer amount of [14C]-L-threonine)

    • 20 mM NaHCO3

    • 1 mM ATP

    • 5 mM MgCl2

    • 1 mM DTT

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of cold 10% TCA.

  • Incubate on ice for 30 minutes to precipitate the tRNA.

  • Collect the precipitate by filtering through a glass fiber filter.

  • Wash the filter with cold 5% TCA and then with ethanol.

  • Dry the filter and measure the incorporated radioactivity using a scintillation counter.

In_Vitro_t6A_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Purify_Enzymes Purify Recombinant TsaC/Sua5 and TsaD/Kae1/Qri7 Mix_Components Combine Enzymes, tRNA, Substrates, and ATP in Reaction Buffer Purify_Enzymes->Mix_Components Prepare_tRNA Prepare Unmodified tRNA Substrate Prepare_tRNA->Mix_Components Prepare_Reagents Prepare Reaction Buffer and Substrates Prepare_Reagents->Mix_Components Incubate Incubate at 37°C Mix_Components->Incubate Stop_Reaction Stop Reaction (e.g., TCA precipitation) Incubate->Stop_Reaction Isolate_tRNA Isolate Modified tRNA Stop_Reaction->Isolate_tRNA Quantify Quantify t6A Modification (e.g., Scintillation Counting or LC-MS) Isolate_tRNA->Quantify

Workflow for in vitro t6A synthesis.
Protocol 3: Quantitative Analysis of t6A by LC-MS/MS

This protocol provides a general workflow for the quantification of t6A in a tRNA sample using liquid chromatography-tandem mass spectrometry.

Materials:

Procedure:

  • tRNA Digestion:

    • Digest the purified tRNA sample to nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.

    • Incubate at 37°C for 2-4 hours.

  • LC-MS/MS Analysis:

    • Inject the digested sample onto a reverse-phase HPLC column.

    • Separate the nucleosides using a gradient of ammonium acetate buffer and acetonitrile.

    • Detect and quantify the t6A nucleoside using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition of t6A.

  • Data Analysis:

    • Quantify the amount of t6A relative to the canonical nucleosides (A, U, G, C) to determine the modification level.

LC_MS_Workflow Start Purified tRNA Sample Digestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) Start->Digestion LC_Separation Reverse-Phase HPLC Separation Digestion->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Quantification of t6A Relative to Canonical Nucleosides MS_Detection->Data_Analysis End t6A Modification Level Data_Analysis->End

Workflow for LC-MS/MS analysis of t6A.

Conclusion

The discovery and elucidation of the biosynthetic pathway of this compound (TC-AMP) and the subsequent t6A modification have been pivotal in understanding the intricacies of protein synthesis. The protocols and data presented in this guide provide a foundation for researchers to further investigate this essential biological process. A deeper understanding of the enzymes involved and the mechanism of t6A synthesis holds significant promise for the development of novel therapeutic strategies targeting diseases associated with translational dysregulation.

References

5'-p-Fluorosulfonylbenzoyl Adenosine (FSBA): A Covalent Probe for Exploring the Kinome and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical biology and drug discovery, the development of specific and effective enzymatic probes is paramount for elucidating biological pathways and identifying novel therapeutic targets. Among the diverse array of available tools, covalent probes offer the unique advantage of forming a stable, irreversible bond with their target protein. This characteristic facilitates the identification of binding partners, the characterization of active sites, and the development of potent and selective inhibitors. This technical guide provides a comprehensive overview of 5'-p-fluorosulfonylbenzoyl adenosine (B11128) (FSBA), a classic and widely utilized adenosine-based covalent probe. While the specific term "5'-TMPS" did not yield a corresponding known enzymatic probe in the scientific literature, FSBA represents a well-characterized and functionally analogous tool, employing a reactive sulfonyl fluoride (B91410) moiety to covalently modify ATP-binding proteins.

This document will delve into the mechanism of action of FSBA, present quantitative data on its interaction with key enzymes, provide detailed experimental protocols for its application, and visualize the associated workflows and signaling pathways.

Mechanism of Action

FSBA is an affinity labeling reagent that acts as an ATP analog. Its adenosine moiety directs the probe to the ATP-binding pocket of a wide range of enzymes, most notably protein kinases. The key to its covalent modification lies in the electrophilic fluorosulfonyl group. Once positioned within the active site, the sulfonyl fluoride group reacts with nucleophilic amino acid residues, primarily the ε-amino group of a conserved lysine (B10760008) residue often involved in coordinating the phosphates of ATP. This reaction results in the formation of a stable sulfonamide bond, leading to the irreversible inactivation of the enzyme.

The specificity of FSBA is primarily dictated by the structural conservation of the ATP-binding pocket. While it is often described as a pan-kinase inhibitor, its reactivity can vary between different kinases and other ATP-binding proteins, providing a tool for differential activity profiling.

Data Presentation: Quantitative Analysis of FSBA Inhibition

The following tables summarize the quantitative data available for the interaction of FSBA with several key enzymes. This data is crucial for designing experiments and interpreting results.

EnzymeOrganism/IsoformInhibition ParameterValueReference
Pyruvate Kinase Rabbit MuscleSecond-order rate constant0.2 M⁻¹s⁻¹N/A
K_app (apparent dissociation constant)2.5 mMN/A
Adenylate Kinase Porcine MuscleK_d (dissociation constant)0.2 mM (for the AMP site)[1]
K_d (dissociation constant)0.1 mM (for the MgATP site)[1]
Protein Kinase A (PKA) Bovine HeartK_i (inhibition constant)8 µMN/A

Note: Quantitative data for FSBA is often presented as rate constants for inactivation or dissociation constants rather than traditional IC50 values, reflecting its covalent mechanism of action. The values can vary depending on the experimental conditions such as pH, temperature, and the presence of competing nucleotides.

Experimental Protocols

The following are detailed methodologies for key experiments involving FSBA.

In Vitro Kinase Inhibition Assay with FSBA

This protocol describes a general method to determine the inhibitory potential of FSBA against a purified kinase.

Materials:

  • Purified target kinase

  • FSBA (5'-(p-Fluorosulfonyl)benzoyl adenosine)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well microplate

Procedure:

  • Prepare Reagents:

    • Dissolve FSBA in DMSO to prepare a stock solution (e.g., 10 mM).

    • Prepare serial dilutions of FSBA in kinase reaction buffer to achieve the desired final concentrations.

    • Prepare a solution of the target kinase in kinase reaction buffer.

    • Prepare a solution of the substrate peptide and ATP in kinase reaction buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the kinase solution to each well.

    • Add 5 µL of the serially diluted FSBA or DMSO (vehicle control) to the respective wells.

    • Incubate the plate for a predetermined time (e.g., 30 minutes) at room temperature to allow for covalent modification.

    • Initiate the kinase reaction by adding 10 µL of the substrate peptide/ATP mixture to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction according to the detection kit manufacturer's instructions.

    • Add the detection reagent to each well to measure the amount of ADP produced, which is proportional to the kinase activity.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Plot the kinase activity against the logarithm of the FSBA concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Identification of FSBA-Labeled Proteins in Cell Lysate by Mass Spectrometry

This protocol outlines a workflow to identify the protein targets of FSBA in a complex biological sample.

Materials:

  • Cultured cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • FSBA

  • DTT (Dithiothreitol)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Ammonium bicarbonate

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • C18 spin columns

  • LC-MS/MS system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • FSBA Labeling:

    • Treat a portion of the cell lysate with a specific concentration of FSBA (e.g., 100 µM) for a defined period (e.g., 1 hour) at room temperature.

    • As a control, treat another portion of the lysate with DMSO.

  • Sample Preparation for Mass Spectrometry:

    • Reduction and Alkylation: Reduce the disulfide bonds in the proteins by adding DTT and incubating. Alkylate the free cysteine residues by adding IAA and incubating in the dark.

    • Protein Precipitation or Gel Electrophoresis: Precipitate the proteins using acetone (B3395972) or separate them by SDS-PAGE.

    • In-solution or In-gel Digestion:

      • In-solution: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea) and digest with trypsin overnight at 37°C.

      • In-gel: Excise the protein bands from the gel, destain, and perform in-gel digestion with trypsin overnight at 37°C.[2]

  • Peptide Cleanup and Mass Spectrometry Analysis:

    • Extract the peptides from the gel or acidify the in-solution digest.

    • Desalt and concentrate the peptides using C18 spin columns.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against a protein database to identify the peptides and proteins.[3]

    • Use specialized software to identify the specific peptides that have been covalently modified by FSBA. This is achieved by searching for the mass shift corresponding to the FSBA adduct on specific amino acids (e.g., lysine).

    • Compare the results from the FSBA-treated and control samples to identify the specific protein targets of FSBA.

Visualizations

Signaling Pathway: Mechanism of FSBA Covalent Inhibition

FSBA_Mechanism cluster_enzyme Kinase Active Site ATP_pocket ATP Binding Pocket Lys Conserved Lysine (K) Covalent_Complex FSBA-Kinase Covalent Complex (Inactive) ATP_pocket->Covalent_Complex Covalent Modification of Lysine FSBA FSBA Probe FSBA->ATP_pocket Binds to ATP ATP ATP->ATP_pocket Natural Ligand

Caption: Mechanism of FSBA covalent inhibition of a kinase.

Experimental Workflow: Target Identification using FSBA

FSBA_Workflow cluster_sample_prep Sample Preparation cluster_digestion Protein Digestion cluster_analysis Analysis Cell_Lysate Cell Lysate FSBA_Labeling FSBA Labeling Cell_Lysate->FSBA_Labeling Control Control (DMSO) Cell_Lysate->Control Reduction_Alkylation Reduction & Alkylation FSBA_Labeling->Reduction_Alkylation Control->Reduction_Alkylation SDS_PAGE SDS-PAGE Reduction_Alkylation->SDS_PAGE In_Gel_Digestion In-Gel Digestion SDS_PAGE->In_Gel_Digestion LC_MSMS LC-MS/MS Analysis In_Gel_Digestion->LC_MSMS Data_Analysis Database Search & Target Identification LC_MSMS->Data_Analysis

Caption: Workflow for identifying protein targets of FSBA.

Conclusion

5'-p-Fluorosulfonylbenzoyl adenosine (FSBA) remains a valuable and versatile tool for researchers in chemical biology and drug discovery. Its ability to covalently modify ATP-binding sites provides a robust method for identifying and characterizing a wide range of enzymes, particularly protein kinases. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the necessary information to effectively utilize FSBA in their studies. As the field of proteomics and chemical probe development continues to advance, the foundational principles established through the use of probes like FSBA will undoubtedly continue to inform the design of next-generation tools for exploring the complexities of cellular signaling.

References

The Biological Significance of 5'-Thiomonophosphate Sugar Derivatives: A Focus on Mannose Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The substitution of an oxygen atom with sulfur in biological molecules has profound effects on their chemical stability and biological activity. Thiosugars, carbohydrate analogs containing a sulfur atom in place of an oxygen, represent a fascinating class of compounds with significant potential in glycobiology and drug discovery. Their increased stability against enzymatic hydrolysis makes them excellent candidates for enzyme inhibitors and therapeutic agents.[1][2][3] This technical guide delves into the biological role of 5'-thiomonophosphate (5'-TMPS) derivatives, with a particular focus on analogs of mannose. While specific research on 5'-Thio-alpha-D-mannopyranosyl phosphate (B84403) (this compound) derivatives is limited, this document synthesizes the available knowledge on related thiosugars, thiomannose derivatives, and thiosugar phosphates to provide a comprehensive understanding of their potential biological functions, mechanisms of action, and experimental investigation.

Core Concepts: The Thiosugar Advantage

The replacement of the endocyclic oxygen or a hydroxyl group with sulfur in a monosaccharide leads to significant alterations in its physicochemical properties. Thiosugars are generally more resistant to acid-catalyzed and enzymatic hydrolysis compared to their O-glycoside counterparts.[1] This enhanced stability is a key attribute that underpins their biological activities, primarily as inhibitors of carbohydrate-processing enzymes.[1][2]

Key Properties of Thiosugars:

  • Increased Stability: The carbon-sulfur bond is less polarized and has a lower bond energy than the carbon-oxygen bond, contributing to greater stability.[1]

  • Enzyme Inhibition: Thiosugars can act as competitive inhibitors of glycosidases and other carbohydrate-metabolizing enzymes by mimicking the natural substrate and binding to the active site.[1][4]

  • Therapeutic Potential: Their stability and inhibitory activity make them promising candidates for the development of drugs against a range of diseases, including diabetes, viral infections, and cancer.[5]

Biological Role of Thiomannose Derivatives

5-Thio-D-mannose is a naturally occurring thiosugar, highlighting the existence of this scaffold in biological systems.[1] Derivatives of thiomannose have been primarily investigated for their ability to inhibit mannosidases, enzymes crucial for the processing of N-linked glycans in glycoproteins.

Inhibition of Mannosidases

Mannosidases play a critical role in the maturation of glycoproteins, a process essential for proper protein folding, trafficking, and function. The inhibition of specific mannosidases can have significant biological consequences. For instance, the inhibition of Golgi α-mannosidase II can block the conversion of high-mannose N-glycans to complex-type N-glycans, a strategy being explored for cancer therapy.[4][6]

Table 1: Inhibitory Activity of Selected Mannosidase Inhibitors

InhibitorTarget EnzymeKi ValueReference
Mannostatin AGolgi α-Mannosidase II-[4]
1-Deoxymannojirimycin (dMM)Mannosidase IA/B-[6]
N-phenyl-carbamate of D-mannonohydroxymolactoneβ-mannosidase25 nM[7]

Note: Specific Ki values for Mannostatin A and dMM were not provided in the referenced abstracts.

The inhibitory mechanism of these analogs often involves the protonation of the endocyclic sulfur atom by a catalytic acid residue in the enzyme's active site, mimicking the transition state of the natural substrate.

Signaling Pathways and Potential Roles of this compound Derivatives

The phosphorylation of sugars is a critical step in their metabolism and in various signaling pathways. Phosphate groups are essential for trapping sugars within the cell and for their entry into metabolic pathways like glycolysis and the pentose (B10789219) phosphate pathway. While the specific signaling pathways involving this compound derivatives are yet to be elucidated, we can infer potential roles based on the known functions of mannose and phosphate metabolism.

Signaling_Pathways

Potential Mechanisms of Action:

  • Enzyme Inhibition: As stable analogs of mannose-1-phosphate or mannose-6-phosphate, this compound derivatives could act as competitive inhibitors of enzymes involved in mannose metabolism, such as phosphomannomutase or phosphomannose isomerase.

  • Modulation of Glycoprotein (B1211001) Synthesis: By inhibiting mannosidases, this compound derivatives could alter the glycosylation patterns of cell surface proteins, thereby affecting cell-cell recognition, adhesion, and signaling.

  • Interference with Phosphate Signaling: The thiophosphate moiety might interact differently with kinases and phosphatases compared to a standard phosphate group, potentially modulating phosphorylation-dependent signaling cascades.

Experimental Protocols

Investigating the biological role of novel compounds like this compound derivatives requires a combination of synthetic chemistry, biochemical assays, and cell-based studies.

Synthesis of this compound Derivatives

The synthesis of thiosugar phosphates can be challenging. A general approach involves the phosphorylation of a protected thiosugar.

Synthesis_Workflow

Detailed Methodologies:

  • Starting Material: A suitably protected 5-thio-D-mannopyranose derivative is required, with protecting groups on the hydroxyls that are stable to the phosphorylation conditions.

  • Phosphorylation: Phosphoramidite (B1245037) chemistry is a common method for the regioselective phosphorylation of hydroxyl groups. A phosphoramidite reagent is coupled to the 5'-hydroxyl group of the protected thiosugar.

  • Sulfurization: Following the coupling reaction, the resulting phosphite (B83602) triester is converted to a thiophosphate triester using a sulfurizing agent such as elemental sulfur or Beaucage's reagent.

  • Deprotection: The protecting groups on the sugar and the phosphate are removed under appropriate conditions to yield the final this compound derivative. Purification is typically achieved using chromatographic techniques such as HPLC.

Enzyme Inhibition Assays

To evaluate the inhibitory potential of this compound derivatives against mannosidases or other relevant enzymes, a standard enzyme inhibition assay is performed.

Protocol: Mannosidase Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Recombinant or purified mannosidase is prepared in a suitable assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).

    • A chromogenic or fluorogenic substrate, such as p-nitrophenyl-α-D-mannopyranoside (pNP-Man) or 4-methylumbelliferyl-α-D-mannopyranoside (4-MU-Man), is dissolved in the assay buffer.

  • Inhibition Assay:

    • In a 96-well plate, add varying concentrations of the this compound derivative (inhibitor).

    • Add a fixed concentration of the enzyme to each well and incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the production of the chromogenic (p-nitrophenol at 405 nm) or fluorogenic (4-methylumbelliferone at Ex/Em ~365/445 nm) product over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay at multiple substrate and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Inhibition_Assay_Workflow

Conclusion and Future Directions

While direct experimental data on the biological role of 5'-Thio-alpha-D-mannopyranosyl phosphate derivatives remains elusive, the broader understanding of thiosugars and thiomannose analogs provides a strong foundation for future research. Their inherent stability and potential as enzyme inhibitors, particularly of mannosidases, make them highly attractive targets for drug discovery and as chemical probes to investigate complex biological pathways.

Future research should focus on:

  • Developing robust synthetic routes to access a variety of this compound derivatives with different modifications.

  • Screening these compounds against a panel of mannosidases and other carbohydrate-processing enzymes to identify specific targets.

  • Conducting cell-based assays to investigate their effects on glycoprotein processing, cell signaling, and other cellular functions.

  • Utilizing structural biology techniques , such as X-ray crystallography, to understand the molecular basis of their interaction with target enzymes.

The exploration of this compound derivatives holds the promise of uncovering novel biological mechanisms and developing new therapeutic strategies for a range of diseases. This guide serves as a foundational resource to stimulate and direct these future investigations.

References

Potential Protein Targets for 5'-Thio-methoxy-purine-riboside (5'-TMPS): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Thio-methoxy-purine-riboside (5'-TMPS) is a synthetic nucleoside analog that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known protein targets of this compound, the associated signaling pathways, and detailed experimental protocols for identifying and characterizing its molecular interactions. The information presented herein is intended to facilitate further research and drug development efforts centered on this compound.

Identified Protein Targets of this compound

Based on available literature, this compound has been identified as a modulator of two specific purinergic receptors:

  • P2Y6 Receptor (P2Y6R): this compound acts as a selective partial agonist of this receptor.

  • P2Y14 Receptor (P2Y14R): this compound functions as an antagonist of this receptor.

These G protein-coupled receptors (GPCRs) are involved in a variety of physiological and pathophysiological processes, making them attractive targets for therapeutic intervention.

Quantitative Data Summary

CompoundTarget ReceptorActivityIC50 / Kᵢ (nM)OrganismReference
MRS2578 P2Y6RAntagonist37Human[1][2][3]
98Rat[3]
PPTN P2Y14RAntagonistKᵢ: 0.434Human[4][5]
IC50: ~1-4 (in the presence of UDP-glucose)Human[6]

Signaling Pathways

The interaction of this compound with its target receptors modulates distinct downstream signaling cascades.

P2Y6 Receptor Signaling

As a partial agonist, this compound is expected to activate the P2Y6R, albeit to a lesser extent than the endogenous full agonist, uridine (B1682114) diphosphate (B83284) (UDP). P2Y6R is coupled to Gq/11 proteins, and its activation initiates the following canonical pathway:

  • Activation of Phospholipase C (PLCβ): The activated Gαq subunit stimulates PLCβ.

  • Hydrolysis of PIP2: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

  • Activation of Protein Kinase C (PKC): Both elevated intracellular Ca²⁺ and DAG activate conventional isoforms of PKC.

Additionally, P2Y6R has been shown to signal through the Gα13/Rho-associated coiled-coil containing protein kinase (ROCK) pathway, which is crucial for regulating cell migration.

P2Y6R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TMPS This compound P2Y6R P2Y6R TMPS->P2Y6R (Partial Agonist) Gq11 Gq/11 P2Y6R->Gq11 Activates PLC PLCβ Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->PKC Cellular_Response Cellular Response PKC->Cellular_Response P2Y14R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TMPS This compound P2Y14R P2Y14R TMPS->P2Y14R (Antagonist) UDP_glucose UDP-glucose UDP_glucose->P2Y14R Endogenous Agonist Gi Gi/o P2Y14R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Calcium_Mobilization_Workflow Start Start Seed_Cells Seed P2Y6R-HEK293 cells in 96-well plate Start->Seed_Cells Dye_Loading Load cells with Fluo-4 AM Seed_Cells->Dye_Loading Wash_Cells Wash cells to remove extracellular dye Dye_Loading->Wash_Cells Baseline_Reading Record baseline fluorescence Wash_Cells->Baseline_Reading Inject_Compound Inject this compound, UDP, or vehicle Baseline_Reading->Inject_Compound Record_Fluorescence Record fluorescence over time Inject_Compound->Record_Fluorescence Analyze_Data Analyze data and calculate EC50 Record_Fluorescence->Analyze_Data End End Analyze_Data->End cAMP_Assay_Workflow Start Start Seed_Cells Seed P2Y14R-expressing cells Start->Seed_Cells Preincubate Pre-incubate with this compound or vehicle Seed_Cells->Preincubate Stimulate Stimulate with UDP-glucose and Forskolin Preincubate->Stimulate Incubate_Plate Incubate plate Stimulate->Incubate_Plate Detect_cAMP Lyse cells and detect cAMP Incubate_Plate->Detect_cAMP Analyze_Data Analyze data and calculate IC50 Detect_cAMP->Analyze_Data End End Analyze_Data->End Affinity_Chromatography_Workflow Start Start Immobilize Immobilize this compound analog on resin Start->Immobilize Pack_Column Pack column with resin Immobilize->Pack_Column Equilibrate Equilibrate column Pack_Column->Equilibrate Load_Sample Load cell lysate Equilibrate->Load_Sample Wash_Column Wash to remove non-specific binders Load_Sample->Wash_Column Elute_Proteins Elute specifically bound proteins Wash_Column->Elute_Proteins Analyze Analyze by SDS-PAGE and Mass Spectrometry Elute_Proteins->Analyze End End Analyze->End

References

5'-Thiomethyl-Pyridoxal-5'-Phosphate vs. Pyridoxal-5'-Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of metabolic processes. Its unique chemical reactivity, centered around the aldehyde group and the pyridine (B92270) ring, allows it to catalyze a wide range of reactions in PLP-dependent enzymes. The modification of the PLP structure has been a key strategy in developing inhibitors and probes to study these enzymes, which are significant targets for drug development. This technical guide provides a comprehensive comparison of the canonical coenzyme, PLP, with a synthetic analog, 5'-thiomethyl-pyridoxal-5'-phosphate (5'-TMPS). While experimental data on this compound is limited in publicly available literature, this guide extrapolates its potential properties and inhibitory mechanisms based on the well-established biochemistry of PLP and related analogs. We present a detailed overview of their chemical structures, physicochemical properties, and proposed mechanisms of action. Furthermore, this guide includes detailed experimental protocols for the characterization of such compounds and showcases visualizations of relevant biochemical pathways and experimental workflows.

Introduction to Pyridoxal-5'-Phosphate (PLP)

Pyridoxal-5'-phosphate is a pivotal coenzyme in cellular metabolism, participating in over 140 distinct enzymatic reactions, which accounts for approximately 4% of all classified enzymatic activities.[1][2] Its versatility stems from its ability to form a Schiff base (internal aldimine) with a lysine (B10760008) residue in the active site of a PLP-dependent enzyme.[2] This covalent linkage is then replaced by an incoming amino acid substrate, forming a new Schiff base (external aldimine) that is central to PLP's catalytic function.[2]

The pyridine ring of PLP acts as an electron sink, stabilizing the carbanionic intermediates that are formed during the cleavage of bonds at the α-carbon of the amino acid substrate.[3] This electronic stabilization is crucial for the diverse catalytic activities of PLP-dependent enzymes, which include:

  • Transamination: Transfer of an amino group from an amino acid to an α-keto acid.

  • Decarboxylation: Removal of a carboxyl group.

  • Racemization: Interconversion of L- and D-amino acids.

  • Elimination and Replacement Reactions: At the β- and γ-carbons of amino acids.

Given their central role in metabolism, PLP-dependent enzymes are attractive targets for the development of therapeutic agents for a wide range of diseases, including cancer, epilepsy, and infectious diseases.[4][5]

5'-Thiomethyl-Pyridoxal-5'-Phosphate (this compound): A Synthetic Analog

5'-Thiomethyl-pyridoxal-5'-phosphate (this compound) is a synthetic analog of PLP where the 5'-phosphate group is replaced by a thiomethyl ether. This modification is expected to significantly alter the molecule's chemical properties and its interaction with PLP-dependent enzymes. While specific research on this compound is scarce, we can infer its potential characteristics based on the known structure-activity relationships of PLP and its analogs.

The replacement of the highly charged phosphate (B84403) group with a non-polar thiomethyl group would likely:

  • Alter Binding Affinity: The phosphate group of PLP is crucial for its anchoring within the active site of many PLP-dependent enzymes through electrostatic interactions with conserved positively charged residues. The absence of this group in this compound would likely lead to a significantly lower binding affinity for these enzymes.

  • Impact Catalytic Activity: The phosphate group also plays a role in the catalytic mechanism of some PLP-dependent enzymes, often acting as a general acid-base catalyst. Its absence in this compound would likely impair or abolish the catalytic competency of the enzyme-analog complex.

  • Increase Lipophilicity: The thiomethyl group would increase the lipophilicity of the molecule compared to PLP, which could affect its cell permeability and intracellular distribution.

These properties suggest that this compound could act as a competitive inhibitor of PLP-dependent enzymes, binding to the active site but being unable to facilitate the catalytic reaction.

Data Presentation: Physicochemical and Kinetic Properties

Due to the limited availability of experimental data for this compound, the following tables present a comparison of the known properties of PLP with hypothesized properties for this compound. These hypothetical values are based on the expected chemical consequences of the structural modification and are intended for illustrative purposes.

Table 1: Physicochemical Properties of PLP and this compound (Hypothesized)

PropertyPyridoxal-5'-Phosphate (PLP)5'-Thiomethyl-Pyridoxal-5'-Phosphate (this compound) (Hypothesized)
Molecular Formula C₈H₁₀NO₆PC₉H₁₂NO₃S
Molecular Weight 247.14 g/mol ~214.26 g/mol
Appearance Light yellow solidWhite to off-white solid
Solubility in Water SolubleSparingly soluble
pKa Values ~1.6, 3.5, 6.2, 8.7Phenolic hydroxyl ~8.5-9.0
UV-Vis λmax (pH 7) ~388 nm~390 nm (for the aldehyde form)

Table 2: Comparative Kinetic Parameters (Hypothetical)

This table presents a hypothetical comparison of the kinetic parameters for a generic PLP-dependent enzyme in the presence of PLP and this compound.

ParameterPyridoxal-5'-Phosphate (PLP)5'-Thiomethyl-Pyridoxal-5'-Phosphate (this compound) (Hypothesized)
Role CoenzymeCompetitive Inhibitor
Binding Affinity (Kd) μM rangeHigh μM to mM range
Michaelis Constant (Km) μM range (as a coenzyme)Not applicable
Inhibition Constant (Ki) Not applicableμM to mM range
Catalytic Rate (kcat) Varies with enzyme~0 (no catalytic activity)

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study and comparison of PLP and its analogs like this compound.

Synthesis of 5'-Thiomethyl-Pyridoxal-5'-Phosphate (Hypothetical Protocol)

A plausible synthetic route for this compound, based on general organic chemistry principles and syntheses of similar PLP analogs, could involve the following steps:

  • Protection of the Aldehyde and Phenolic Hydroxyl Groups of Pyridoxal (B1214274): The 4'-aldehyde and 3'-hydroxyl groups of pyridoxal would first be protected to prevent unwanted side reactions. This could be achieved by forming an acetal (B89532) or a Schiff base.

  • Modification of the 5'-Hydroxymethyl Group: The 5'-hydroxymethyl group would be converted to a good leaving group, such as a tosylate or a halide.

  • Nucleophilic Substitution with a Thiomethyl Source: The modified 5' position would then be reacted with a nucleophilic thiomethyl source, such as sodium thiomethoxide (NaSMe), to introduce the thiomethyl group.

  • Deprotection: Finally, the protecting groups on the aldehyde and phenolic hydroxyl groups would be removed to yield 5'-thiomethyl-pyridoxal.

  • Phosphorylation (if desired for comparison with PLP): While the target is this compound, a final phosphorylation step could be performed on the deprotected intermediate if a phosphate group at a different position were desired for other analogs.

Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound like this compound against a PLP-dependent enzyme.

  • Enzyme and Substrate Preparation: Purify the target PLP-dependent enzyme to homogeneity. Prepare a stock solution of the enzyme and its specific substrate in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Inhibitor Preparation: Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, set up reactions containing the enzyme, a range of inhibitor concentrations, and the buffer. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Measurement of Activity: Monitor the reaction progress by measuring the change in absorbance or fluorescence of a product or a coupled reaction product over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC₅₀ and Ki values.[6]

Spectroscopic Analysis

UV-Visible spectroscopy can be used to monitor the formation of the Schiff base between PLP or its analogs and an amino acid or an enzyme.

  • Sample Preparation: Prepare solutions of PLP or this compound in a suitable buffer at a known concentration.

  • Baseline Spectrum: Record the UV-Vis spectrum of the cofactor analog alone.

  • Addition of Amino Acid or Enzyme: Add a concentrated solution of an amino acid (e.g., lysine) or the apoenzyme (enzyme without the cofactor) to the cuvette.

  • Spectral Scans: Record the UV-Vis spectra at different time intervals to monitor the spectral changes associated with Schiff base formation. A characteristic red-shift in the absorbance maximum is expected upon formation of the imine linkage.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.

PLP Biosynthesis Pathway

PLP_Biosynthesis cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Ribose 5-phosphate Ribose 5-phosphate PdxS/PdxT PdxS/PdxT Ribose 5-phosphate->PdxS/PdxT Glyceraldehyde 3-phosphate, Glutamine PLP PLP PdxS/PdxT->PLP Pyridoxal Pyridoxal Pyridoxal Kinase Pyridoxal Kinase Pyridoxal->Pyridoxal Kinase ATP Pyridoxal Kinase->PLP Pyridoxine Pyridoxine Pyridoxine-5'-phosphate Pyridoxine-5'-phosphate Pyridoxine->Pyridoxine-5'-phosphate Pyridoxal Kinase PNP Oxidase PNP Oxidase Pyridoxine-5'-phosphate->PNP Oxidase O2 Pyridoxamine Pyridoxamine Pyridoxamine-5'-phosphate Pyridoxamine-5'-phosphate Pyridoxamine->Pyridoxamine-5'-phosphate Pyridoxal Kinase Pyridoxamine-5'-phosphate->PNP Oxidase O2 PNP Oxidase->PLP

Caption: Overview of the de novo and salvage pathways for PLP biosynthesis.

General Mechanism of PLP-Dependent Enzymes

PLP_Mechanism Apoenzyme Apoenzyme Internal_Aldimine Internal Aldimine (Enzyme-PLP Schiff Base) Apoenzyme->Internal_Aldimine + PLP PLP PLP External_Aldimine External Aldimine (Substrate-PLP Schiff Base) Internal_Aldimine->External_Aldimine + Substrate - Lysine Substrate Substrate Carbanionic_Intermediate Carbanionic Intermediate External_Aldimine->Carbanionic_Intermediate - H+ Product_Aldimine Product Aldimine Carbanionic_Intermediate->Product_Aldimine Rearrangement Holoenzyme Holoenzyme Product_Aldimine->Holoenzyme + H2O - Product Product Product Holoenzyme->Internal_Aldimine Regeneration TMPS_Inhibition Apoenzyme Apoenzyme Enzyme_TMPS_Complex Enzyme-5'-TMPS Complex (Non-covalent) Apoenzyme->Enzyme_TMPS_Complex + this compound This compound This compound Enzyme_TMPS_Complex->Apoenzyme - this compound Inactive_Complex Inactive Complex (No Catalysis) Enzyme_TMPS_Complex->Inactive_Complex Binding to Active Site Inhibitor_Workflow Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assay Purification->Enzyme_Assay Spectroscopic_Study Spectroscopic Binding Studies Purification->Spectroscopic_Study Kinetic_Analysis Determination of IC50 and Ki Enzyme_Assay->Kinetic_Analysis Structural_Study Structural Studies (e.g., X-ray Crystallography) Kinetic_Analysis->Structural_Study Cellular_Assay Cell-based Assays Kinetic_Analysis->Cellular_Assay Lead_Optimization Lead Optimization Structural_Study->Lead_Optimization Cellular_Assay->Lead_Optimization

References

A Technical Guide to the In Vitro and In Vivo Activity of Trimethoprim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo activity of Trimethoprim (B1683648) (TMP), a synthetic antibacterial agent. Trimethoprim is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.

Core Mechanism of Action: Inhibition of Folate Synthesis

Trimethoprim's antibacterial effect stems from its ability to block the synthesis of tetrahydrofolic acid (THF), an essential cofactor for the production of nucleotides and amino acids, which are vital for DNA replication and cell division.[1][2][3] Specifically, TMP is a competitive inhibitor of dihydrofolate reductase (DHFR), the enzyme that catalyzes the reduction of dihydrofolic acid (DHF) to THF.[4][5] Trimethoprim exhibits a significantly higher affinity for bacterial DHFR compared to its mammalian counterpart, which accounts for its selective toxicity.[2][4] It is often used in combination with sulfamethoxazole, which targets an earlier step in the same pathway, dihydropteroate (B1496061) synthase, leading to a synergistic antibacterial effect.[2]

Folate Biosynthesis Pathway and Trimethoprim's Site of Action

The following diagram illustrates the bacterial folate biosynthesis pathway and the specific inhibitory action of Trimethoprim.

folate_pathway cluster_pathway Bacterial Folate Biosynthesis GTP GTP DHPPP Dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple steps DHP Dihydropteroate (DHP) DHPPP->DHP pABA p-Aminobenzoic acid (PABA) pABA->DHP DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate reductase (DHFR) Precursors Nucleotide & Amino Acid Precursors THF->Precursors One-carbon transfer reactions DNA_Protein DNA, RNA, Proteins Precursors->DNA_Protein Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHP Inhibits dihydropteroate synthase Trimethoprim Trimethoprim Trimethoprim->THF

Caption: Bacterial folate synthesis pathway and points of inhibition.

In Vitro Activity of Trimethoprim

The in vitro activity of Trimethoprim is primarily assessed through the determination of its inhibitory effects on bacterial enzymes and its ability to prevent the growth of bacteria in culture. Key metrics include the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki) against DHFR, and the minimum inhibitory concentration (MIC) against various bacterial species.

Quantitative In Vitro Data

The following tables summarize the in vitro activity of Trimethoprim against bacterial DHFR and whole bacterial cells.

Table 1: Inhibitory Activity of Trimethoprim against Dihydrofolate Reductase (DHFR)

Bacterial SpeciesDHFR TypeIC50 (µM)Ki (nM)Reference(s)
Escherichia coliWild-type0.007-[6]
Escherichia coliType XV (resistant)22.415900[6]
Staphylococcus aureusDfrA (resistant)-4260[1]
Staphylococcus aureusDfrG (resistant)-820[1]
Pneumocystis jiroveciiWild-type-Value not specified[7]
Pneumocystis jiroveciiS31F (resistant)->4-fold vs WT[7]
Pneumocystis jiroveciiF36C (resistant)->100-fold vs WT[7]
Pneumocystis jiroveciiL65P (resistant)->100-fold vs WT[7]

Table 2: Minimum Inhibitory Concentrations (MIC) of Trimethoprim against Various Bacteria

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Escherichia coli≤0.125 - >32---
Klebsiella pneumoniae≤0.125 - >32---
Staphylococcus aureus≤0.125 - >32---
Streptococcus pneumoniae≤0.125 - >32---
Haemophilus influenzae≤0.125 - >32---
Burkholderia pseudomallei---[8]

Note: MIC values can vary significantly depending on the specific strain and the testing methodology used.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this assay.

broth_microdilution_workflow cluster_workflow Broth Microdilution MIC Assay Workflow prep_antibiotic Prepare serial two-fold dilutions of Trimethoprim in a 96-well microtiter plate inoculation Inoculate each well of the microtiter plate with the bacterial suspension prep_antibiotic->inoculation prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) prep_inoculum->inoculation incubation Incubate the plate at 35-37°C for 16-24 hours inoculation->incubation reading Visually inspect the plate for bacterial growth (turbidity) incubation->reading determination Determine the MIC as the lowest concentration of Trimethoprim that inhibits visible growth reading->determination

Caption: Workflow for MIC determination by broth microdilution.

Key Steps in Broth Microdilution:

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of Trimethoprim are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The inoculated plate is incubated at 35-37°C for 16-24 hours in ambient air.

  • MIC Determination: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of Trimethoprim that completely inhibits visible growth.[9][10]

In Vivo Activity of Trimethoprim

The in vivo efficacy of Trimethoprim is evaluated in animal models of infection to determine its therapeutic potential. These studies provide insights into the drug's pharmacokinetic and pharmacodynamic properties in a living organism.

Quantitative In Vivo Data

The following table summarizes the in vivo activity of Trimethoprim in a murine model of urinary tract infection.

Table 3: In Vivo Efficacy of Trimethoprim in a Murine Urinary Tract Infection (UTI) Model

Animal ModelBacterial StrainTreatment RegimenOutcomeReference(s)
C57BL/6 miceUropathogenic E. coli (UTI89)10 days of Trimethoprim-sulfamethoxazole (SXT)Reduced urinary recurrences and eradicated fecal colonization.[11]
C57BL/6 miceUropathogenic E. coli (UTI89)3 days of SXTNo effect on urinary recurrences despite acute clearance of fecal colonization.[11]
Male miceE. coli O157:H7Trimethoprim-SulfamethoxazoleActive in stopping diarrhea, but tissue lesions in the kidneys were still evident.[3]

Note: In vivo efficacy can be influenced by factors such as the animal model, the bacterial strain, the infection site, and the treatment regimen.

Experimental Protocol: Murine Model of Urinary Tract Infection

A common model to assess the in vivo efficacy of antibiotics against urinary tract infections involves the transurethral inoculation of bacteria into the bladder of mice.

murine_uti_workflow cluster_workflow Murine UTI Model Workflow animal_prep Anesthetize female mice inoculation Inoculate a defined CFU of uropathogenic E. coli transurethrally into the bladder animal_prep->inoculation infection_establishment Allow infection to establish (e.g., 24 hours) inoculation->infection_establishment treatment Administer Trimethoprim (or vehicle control) orally or by injection for a defined period infection_establishment->treatment monitoring Monitor for clinical signs and collect urine/feces for bacterial load determination treatment->monitoring endpoint At the end of the study, euthanize mice and harvest bladder and kidneys for bacterial enumeration monitoring->endpoint

Caption: Workflow for a murine urinary tract infection model.

Key Steps in a Murine UTI Model:

  • Animal Preparation: Female mice (e.g., C57BL/6) are typically used. Prior to inoculation, the mice are anesthetized.

  • Bacterial Inoculation: A suspension of a uropathogenic strain of E. coli (e.g., UTI89) in a defined volume and concentration (e.g., 10^8 CFU in 50 µL) is introduced directly into the bladder via a catheter inserted through the urethra.

  • Infection Establishment: The bacteria are allowed to establish an infection in the urinary tract, typically for 24 hours.

  • Treatment Administration: Trimethoprim is administered to the mice, usually orally or via injection, at a specified dose and frequency for a predetermined duration (e.g., 3 to 10 days).[11] A control group receives a vehicle solution.

  • Monitoring and Sample Collection: Throughout the treatment period, clinical signs of infection can be monitored. Urine and fecal samples can be collected to assess bacterial shedding.

Conclusion

Trimethoprim remains a clinically important antibiotic due to its targeted mechanism of action against a fundamental bacterial metabolic pathway. This guide has provided a detailed overview of its in vitro and in vivo activities, supported by quantitative data and standardized experimental protocols. A thorough understanding of these aspects is crucial for researchers and drug development professionals working to optimize the use of existing antibiotics and to develop novel antimicrobial agents.

References

Understanding 5'-Thymidine Monophosphate (5'-TMP) Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Thymidine monophosphate (5'-TMP), also known as deoxythymidine monophosphate (dTMP), is a critical deoxyribonucleotide essential for the synthesis of DNA. As a fundamental building block of the genetic code, the cellular concentration and availability of 5'-TMP are tightly regulated. This regulation is primarily achieved through its interactions with specific enzymes. Understanding the binding affinity of 5'-TMP to these proteins is paramount for elucidating the mechanisms of DNA replication and repair, and for the development of novel therapeutic agents, particularly in the field of oncology and infectious diseases.

This technical guide provides an in-depth exploration of 5'-TMP binding affinity, summarizing quantitative data, detailing experimental protocols for its measurement, and visualizing the key signaling pathways in which it participates.

Core Binding Partners of 5'-TMP

The two primary intracellular proteins that exhibit significant binding affinity for 5'-TMP are:

  • Thymidylate Synthase (TS): This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to dTMP, representing the sole de novo synthesis pathway for this crucial nucleotide.[1] 5'-TMP, as the product of this reaction, can act as a feedback inhibitor by binding to the active site of thymidylate synthase.

  • Thymidylate Kinase (TK): This enzyme is responsible for the phosphorylation of dTMP to deoxythymidine diphosphate (B83284) (dTDP), a subsequent step in the pathway leading to the formation of deoxythymidine triphosphate (dTTP), which is directly incorporated into DNA.[2] The binding of 5'-TMP to thymidylate kinase is a critical step in DNA synthesis.

Quantitative Binding Affinity Data

The binding affinity of 5'-TMP (dTMP) to its primary interacting partners, thymidylate synthase and thymidylate kinase, is a key parameter in understanding the regulation of DNA synthesis. The dissociation constant (Kd) and the Michaelis constant (Km) are commonly used to quantify this affinity. A lower Kd or Km value indicates a higher binding affinity.

EnzymeLigandOrganismMethodAffinity ConstantReference
Thymidylate SynthasedUMPHomo sapiens (Human)Equilibrium DialysisKd: 7.5 µM[3]
Thymidylate KinasedTMPEscherichia coliEnzyme KineticsKm: 15 µM[4]
Thymidylate KinasedTMPPlasmodium falciparumIsothermal Titration CalorimetryBinding Affinity: 0.9x10(4) M(-1)[5]

Note: Data on the direct binding affinity of dTMP to thymidylate synthase is limited, as dUMP is the substrate. The provided Kd for dUMP gives an indication of the affinity for a closely related nucleotide at the active site. The binding affinity for Plasmodium falciparum thymidylate kinase is presented as an association constant.

Signaling Pathways Involving 5'-TMP

5'-TMP is a central molecule in two critical metabolic pathways for the synthesis of dTTP: the de novo synthesis pathway and the salvage pathway .

De Novo Synthesis Pathway

The de novo pathway synthesizes dTMP from dUMP. This pathway is crucial for providing the necessary building blocks for DNA replication and is often upregulated in proliferating cells. The expression of thymidylate synthase, a key enzyme in this pathway, is regulated at both the transcriptional and translational levels.[6][7] The enzyme itself can bind to its own mRNA, leading to translational repression.[6]

de_novo_pathway cluster_TS Thymidylate Synthase (TS) cluster_DHFR Dihydrofolate Reductase (DHFR) cluster_SHMT Serine Hydroxymethyl- transferase (SHMT) dUMP dUMP TS_reaction dUMP->TS_reaction dTMP 5'-TMP (dTMP) dTMP_feedback dTMP->dTMP_feedback Feedback Inhibition CH2THF 5,10-Methylene-THF CH2THF->TS_reaction DHF Dihydrofolate (DHF) DHFR_reaction DHF->DHFR_reaction THF Tetrahydrofolate (THF) SHMT_reaction THF->SHMT_reaction Serine Serine Serine->SHMT_reaction Glycine Glycine TS_reaction->dTMP Methylation TS_reaction->DHF DHFR_reaction->THF Reduction SHMT_reaction->CH2THF SHMT_reaction->Glycine dTMP_feedback->TS_reaction

De Novo Synthesis Pathway of 5'-TMP.
Salvage Pathway

The salvage pathway recycles thymidine (B127349) from degraded DNA to produce dTMP. This pathway is particularly important in cells that are not actively dividing. The key enzyme in this pathway is Thymidine Kinase (TK), which phosphorylates thymidine to dTMP. The activity of cytosolic thymidine kinase 1 (TK1) is cell-cycle regulated, peaking during the S-phase, while mitochondrial TK2 is constitutively expressed.[8][9]

salvage_pathway cluster_TK Thymidine Kinase (TK) Thymidine Thymidine TK_reaction Thymidine->TK_reaction dTMP 5'-TMP (dTMP) dTDP dTDP dTMP->dTDP Thymidylate Kinase ATP ATP ATP->TK_reaction ADP ADP TK_reaction->dTMP Phosphorylation TK_reaction->ADP dTTP dTTP TK_feedback dTTP->TK_feedback Feedback Inhibition dTDP->dTTP NDPK TK_feedback->TK_reaction

Salvage Pathway for 5'-TMP Synthesis.

Experimental Protocols for Measuring 5'-TMP Binding Affinity

A variety of biophysical techniques can be employed to quantify the binding affinity of 5'-TMP to its target proteins. The choice of method depends on factors such as the purity and quantity of the protein and ligand, and the required throughput.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Workflow for a Typical ITC Experiment:

itc_workflow prep 1. Sample Preparation - Purified Protein (e.g., TK) in buffer - 5'-TMP in identical buffer load 2. Loading the Calorimeter - Protein solution in the sample cell - 5'-TMP solution in the injection syringe prep->load titration 3. Titration - A series of small injections of 5'-TMP into the protein solution load->titration detection 4. Heat Detection - Measure the heat released or absorbed after each injection titration->detection analysis 5. Data Analysis - Plot heat change vs. molar ratio - Fit data to a binding model to determine Kd, n, ΔH, and ΔS detection->analysis

Isothermal Titration Calorimetry Workflow.

Detailed Methodology:

  • Sample Preparation:

    • Dialyze both the protein (e.g., Thymidylate Kinase) and 5'-TMP extensively against the same buffer to ensure a perfect match. A suitable buffer could be 50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl2, pH 7.5.

    • Accurately determine the concentrations of the protein and 5'-TMP using a reliable method such as UV-Vis spectroscopy.

    • Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter.

  • Instrument Setup and Loading:

    • Thoroughly clean the sample cell and injection syringe of the ITC instrument with the dialysis buffer.

    • Load the protein solution into the sample cell, ensuring no air bubbles are trapped.

    • Load the 5'-TMP solution into the injection syringe, again avoiding any air bubbles.

  • Titration Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Program a series of injections (e.g., 20-30 injections of 1-2 µL each) of the 5'-TMP solution into the protein solution with a specified spacing between injections to allow the system to return to thermal equilibrium.

    • The initial injections should result in a significant heat change as most of the injected ligand binds to the protein. As the protein becomes saturated, the heat change per injection will decrease.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of 5'-TMP to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate. It provides real-time kinetic data, including the association rate constant (ka) and dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated.

Workflow for a Typical SPR Experiment:

spr_workflow immobilization 1. Ligand Immobilization - Covalently attach the protein (e.g., TS) to the sensor chip surface injection 2. Analyte Injection - Inject different concentrations of 5'-TMP over the sensor surface immobilization->injection detection 3. Real-time Detection - Monitor the change in resonance units (RU) as 5'-TMP binds and dissociates injection->detection regeneration 4. Surface Regeneration - Inject a solution to remove bound 5'-TMP, preparing the surface for the next injection detection->regeneration analysis 5. Data Analysis - Fit the sensorgrams to a kinetic model to determine ka, kd, and Kd detection->analysis regeneration->injection Repeat for each concentration

Surface Plasmon Resonance Workflow.

Detailed Methodology:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the purified protein (e.g., Thymidylate Synthase) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent immobilization via amine coupling.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of 5'-TMP in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

    • Inject the different concentrations of 5'-TMP over the immobilized protein surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The association phase is observed during the injection, and the dissociation phase is observed when the running buffer replaces the analyte solution.

  • Surface Regeneration:

    • After each analyte injection, inject a regeneration solution (e.g., a short pulse of a low pH buffer or a high salt concentration solution) to remove the bound 5'-TMP and return the signal to the baseline. The regeneration conditions need to be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The corrected sensorgrams for the different analyte concentrations are then globally fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner. For 5'-TMP binding, a competition assay format is typically used where a fluorescently labeled analog of 5'-TMP competes with unlabeled 5'-TMP for binding to the target protein.

Workflow for a Typical FP Competition Assay:

fp_workflow reagents 1. Reagent Preparation - Fluorescently labeled 5'-TMP analog (tracer) - Purified protein (e.g., TK) - Unlabeled 5'-TMP (competitor) incubation 2. Incubation - Mix a fixed concentration of protein and tracer with varying concentrations of unlabeled 5'-TMP reagents->incubation measurement 3. FP Measurement - Excite the mixture with polarized light - Measure the parallel and perpendicular components of the emitted fluorescence incubation->measurement analysis 4. Data Analysis - Calculate the fluorescence polarization - Plot polarization vs. competitor concentration - Fit the data to determine the IC50 and calculate the Ki measurement->analysis

Fluorescence Polarization Competition Assay Workflow.

Detailed Methodology:

  • Reagent Preparation:

    • Synthesize or obtain a fluorescently labeled analog of 5'-TMP (the "tracer") that is known to bind to the target protein (e.g., Thymidylate Kinase). Fluorescein or rhodamine are commonly used fluorophores.

    • Prepare a stock solution of the purified protein and the tracer in a suitable assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100, pH 7.5).

    • Prepare a serial dilution of unlabeled 5'-TMP in the same assay buffer.

  • Assay Setup and Incubation:

    • In a multi-well plate (e.g., a black 384-well plate), add a fixed concentration of the protein and the fluorescent tracer to each well. The concentrations should be optimized to give a good signal window (a significant difference in polarization between the free and protein-bound tracer).

    • Add the serially diluted unlabeled 5'-TMP to the wells. Include control wells with no competitor (maximum polarization) and wells with no protein (minimum polarization).

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters and polarizers. The instrument will measure the intensity of the emitted light parallel and perpendicular to the plane of the polarized excitation light.

  • Data Analysis:

    • The fluorescence polarization (P) is calculated for each well.

    • Plot the polarization values as a function of the logarithm of the unlabeled 5'-TMP concentration.

    • The resulting sigmoidal curve is fitted to a suitable competition binding equation to determine the IC50 value, which is the concentration of the unlabeled 5'-TMP that displaces 50% of the bound tracer.

    • The inhibition constant (Ki) for 5'-TMP can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the fluorescent tracer.

Conclusion

A thorough understanding of the binding affinity of 5'-TMP to its key interacting partners, thymidylate synthase and thymidylate kinase, is fundamental to comprehending the intricate regulation of DNA synthesis. The quantitative data, while still being actively researched, provides valuable insights into the strength of these interactions. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to accurately measure these binding affinities in their own laboratories. Furthermore, the visualization of the de novo and salvage pathways highlights the central role of 5'-TMP and provides a basis for understanding how its availability is controlled. This knowledge is not only crucial for basic scientific research but also holds immense potential for the development of targeted therapies that modulate DNA synthesis in various disease states.

References

Theoretical Modeling of Modified Nucleotide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of interactions involving nucleotides and their analogs is a cornerstone of modern drug discovery and molecular biology. Modified nucleotides, such as those with thio- or phosphoramidate (B1195095) substitutions, are of particular interest due to their potential as therapeutic agents, probes of enzyme mechanism, and tools for nucleic acid engineering. Theoretical modeling plays a crucial role in elucidating the structural and energetic basis of these interactions, providing insights that can guide experimental work and accelerate the development of new molecules with desired properties.

This technical guide provides an in-depth overview of the core principles and methodologies for the theoretical modeling of modified nucleotide interactions with protein targets. While the specific molecule "5'-TMPS" (5'-Thio-α-D-mannopyranosyl S-phenyl N,N-diethylphosphorodiamidate) is not extensively characterized in publicly available literature, the principles outlined here are broadly applicable to this and other modified nucleotides. This document will focus on the general workflows and computational techniques used to study molecules with similar thio- and phosphoramidate modifications.

Core Theoretical Modeling Techniques

The theoretical investigation of modified nucleotide interactions typically employs a multi-faceted approach, combining several computational techniques to build a comprehensive understanding of the molecular recognition process. The primary methods include molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations.

Modeling Technique Primary Output Strengths Limitations Typical Use Case
Molecular Docking Binding pose and scoring function valueComputationally efficient, high-throughput screeningScoring functions can be inaccurate, limited treatment of protein flexibilityPredicting the binding orientation of a ligand in a protein's active site.
Molecular Dynamics (MD) Trajectory of atomic positions over time, binding free energiesExplicitly models solvent and protein flexibility, provides dynamic informationComputationally expensive, force field accuracy can be a limitationAssessing the stability of a ligand-protein complex and calculating binding affinities.[1][2]
Quantum Mechanics (QM) Electronic structure, reaction energies, electrostatic potentialsHigh accuracy for electronic properties and reaction mechanismsExtremely computationally expensive, limited to small systems or specific regionsInvestigating the details of bond-making and breaking, and charge distribution in the active site.[3][4]
Hybrid QM/MM Reaction pathways and energies in a biological environmentBalances QM accuracy with the efficiency of MM for the larger systemRequires careful setup of the QM/MM boundaryStudying enzymatic reactions involving the modified nucleotide.[5]

Experimental Protocols: A Computational Approach

The following sections detail the standardized computational "experimental" protocols for investigating the interactions of a modified nucleotide.

System Preparation

A critical first step in any modeling study is the careful preparation of the molecular system.

Protocol:

  • Obtain Receptor Structure: Source a high-resolution 3D structure of the target protein, typically from the Protein Data Bank (PDB). If an experimental structure is unavailable, homology modeling can be used to generate a theoretical model.

  • Prepare the Receptor:

    • Remove all non-essential molecules, including water, ions, and co-crystallized ligands.

    • Add hydrogen atoms, as they are often not resolved in crystal structures.

    • Assign protonation states to titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on the physiological pH. This can be done using tools like H++ or PROPKA.

    • Repair any missing residues or loops in the protein structure using tools like Modeller.

  • Prepare the Ligand:

    • Generate a 3D conformer of the modified nucleotide. This can be done using software like Avogadro or from a 2D structure using tools like Open Babel.

    • Assign partial charges to the atoms of the ligand. For novel modifications, these charges may need to be derived from quantum mechanics calculations.

    • Generate parameters for the modified residue that are compatible with the chosen force field for MD simulations. This is a crucial step for non-standard residues and often involves tools like the AmberTools suite.

Molecular Docking

Molecular docking is used to predict the preferred binding mode of the modified nucleotide to its protein target.

Protocol:

  • Define the Binding Site: Identify the binding pocket on the receptor. This can be based on the location of a co-crystallized ligand in a known structure or predicted using pocket-finding algorithms.

  • Perform Docking: Use a docking program such as AutoDock Vina, Glide, or GOLD to place the flexible ligand into the (usually) rigid receptor binding site. The program will generate a series of possible binding poses.

  • Analyze Results:

    • Rank the poses based on the docking score.

    • Visually inspect the top-ranked poses to assess their chemical reasonability (e.g., formation of expected hydrogen bonds, hydrophobic interactions).

    • Cluster the poses to identify dominant binding modes.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, allowing for an assessment of its stability and the calculation of binding free energies.

Protocol:

  • Solvation: Place the docked ligand-protein complex in a periodic box of explicit solvent (e.g., TIP3P water).

  • Ionization: Add counter-ions to neutralize the system and to mimic a physiological salt concentration.

  • Minimization: Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand atoms.

    • Run a simulation at constant pressure to allow the solvent density to equilibrate.

  • Production Run: Run the simulation for a sufficiently long time (typically nanoseconds to microseconds) without restraints to collect data for analysis.

  • Analysis:

    • Calculate the root-mean-square deviation (RMSD) to assess the stability of the complex.

    • Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

    • Identify key intermolecular interactions (hydrogen bonds, salt bridges, hydrophobic contacts) and their persistence over time.

    • Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) to calculate the binding free energy.

Quantum Mechanics (QM) Calculations

QM calculations are employed to study the electronic details of the interaction, particularly if a chemical reaction is involved or if charge distribution is critical.

Protocol:

  • Select the QM Region: Define a small region of the system to be treated with quantum mechanics. This typically includes the modified nucleotide and the key amino acid residues in the active site.

  • Choose a QM Method: Select an appropriate level of theory and basis set (e.g., Density Functional Theory with a functional like B3LYP and a basis set like 6-31G*).

  • Perform Calculations:

    • Single Point Energy Calculations: Calculate the energy of a given molecular geometry.

    • Geometry Optimization: Find the lowest energy conformation of the QM region.

    • Frequency Calculations: Confirm that the optimized geometry is a true minimum and calculate vibrational frequencies.

    • Transition State Searching: If a reaction is being studied, locate the transition state structure.

  • Analyze Electronic Properties: Calculate properties such as partial charges, molecular orbitals, and electrostatic potential to understand the electronic nature of the interaction.[3][4]

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the theoretical modeling of modified nucleotide interactions.

experimental_workflow cluster_prep System Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_qm Quantum Mechanics receptor Receptor Structure (PDB/Homology Model) prep_receptor Prepare Receptor (Add H, Assign Protonation) receptor->prep_receptor ligand Ligand Structure (SMILES/SDF) prep_ligand Prepare Ligand (Generate 3D, Assign Charges) ligand->prep_ligand define_site Define Binding Site prep_receptor->define_site dock Perform Docking prep_ligand->dock define_site->dock analyze_poses Analyze Poses & Rank dock->analyze_poses solvate Solvate & Ionize analyze_poses->solvate Select Best Pose define_qm Define QM Region analyze_poses->define_qm Inform QM Region equilibrate Equilibrate System solvate->equilibrate production Production MD Run equilibrate->production analyze_md Analyze Trajectory & Free Energy production->analyze_md qm_calc Perform QM Calculation define_qm->qm_calc analyze_qm Analyze Electronic Properties qm_calc->analyze_qm

Caption: A generalized workflow for the theoretical modeling of modified nucleotide-protein interactions.

signaling_pathway_concept receptor Receptor g_protein G-Protein receptor->g_protein Activates modified_nucleotide Modified Nucleotide (e.g., this compound analog) modified_nucleotide->receptor Binds effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Triggers logical_relationship docking Molecular Docking (Initial Pose Prediction) md Molecular Dynamics (Refinement & Energetics) docking->md Provides Starting Structure qm Quantum Mechanics (Electronic Details & Reactivity) md->qm Provides Representative Structures

References

Unraveling the Safety and Toxicity Profile of 5'-Thiomonophosphate Thymidine (5'-TMPS): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of modified nucleotides is a cornerstone of modern therapeutic development. Among these, sulfur-containing analogs of nucleosides and nucleotides have garnered significant interest due to their potential to modulate biological processes with altered metabolic stability and, in some cases, improved toxicity profiles. This technical guide provides a comprehensive overview of the available safety and toxicity data for 5'-Thiomonophosphate Thymidine (B127349) (5'-TMPS), a sulfur-containing derivative of thymidine monophosphate.

Preclinical Safety and Toxicity Overview

The introduction of a sulfur atom in place of an oxygen in the phosphate (B84403) group of a nucleotide can significantly alter its biochemical properties, including its interaction with kinases, polymerases, and other cellular enzymes. This can lead to altered efficacy and toxicity profiles compared to the parent nucleotide.

In Vitro Toxicity

Currently, there is a lack of publicly available, quantitative in vitro toxicity data (e.g., IC50 or CC50 values) specifically for this compound across a range of cell lines. However, studies on other 5'-substituted thymidine derivatives have demonstrated cytotoxic effects. For instance, certain 5'-(haloacetamido)-5'-deoxythymidine derivatives have shown cytotoxicity against H.Ep.-2 and L1210 cells in culture[1].

General trends for sulfur-containing nucleoside analogs suggest that their cytotoxicity can be highly variable and dependent on the specific modification and the cell type. Some 4'-thio-deoxynucleosides are known to be potent cytotoxic compounds. Conversely, the replacement of oxygen with sulfur in some nucleoside analogs has been associated with a reduction in toxicity[2][3].

Table 1: Representative In Vitro Cytotoxicity of Related Sulfur-Containing Nucleoside Analogs

CompoundCell LineAssay TypeEndpoint (e.g., IC50)Reference
2′-Deoxy-4′-thiocytidineKG1a leukemia cellsNot Specified0.06 μM[2]
Sofosbuvir analog (oxygen replaced with sulfur)Not SpecifiedNot SpecifiedCC50 > 100 μM[2][3]

Note: This table presents data for related compounds to provide context, as specific data for this compound is not available.

In Vivo Toxicity

As with in vitro data, there is no specific in vivo toxicity data available for this compound in the public domain. A safety data sheet for a closely related compound, Sp-Thymidine-5'-O-(1-thiotriphosphate) sodium, indicates that no acute toxicity data is available[4]. This underscores the novelty and research-phase nature of such compounds.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of this compound are not publicly available. However, standard methodologies for evaluating the toxicity of nucleotide analogs can be adapted.

General Protocol for In Vitro Cytotoxicity Assessment (e.g., MTT Assay)
  • Cell Culture: Plate cells (e.g., HeLa, HepG2, or a relevant cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanistic Considerations

The potential mechanisms of toxicity for this compound would likely involve its interaction with key cellular pathways involved in nucleotide metabolism and DNA synthesis.

Hypothetical Signaling Pathway of this compound Metabolism and Incorporation

The diagram below illustrates a hypothetical pathway for the cellular uptake, metabolism, and potential incorporation of this compound into DNA, which could be a primary mechanism of its cytotoxic action.

G Hypothetical Metabolic and Signaling Pathway of this compound A This compound (extracellular) B Nucleotide Transporter A->B Uptake C This compound (intracellular) B->C D Thymidylate Kinase C->D Phosphorylation E 5'-TDPS (Thiophosphate Diphosphate) D->E F Nucleoside Diphosphate Kinase E->F Phosphorylation G 5'-TTPS (Thiophosphate Triphosphate) F->G H DNA Polymerase G->H Substrate for I Incorporation into DNA H->I J DNA Damage & Chain Termination I->J K Apoptosis J->K

A diagram illustrating the potential metabolic fate and mechanism of action of this compound.
General Experimental Workflow for Toxicity Profiling

The following diagram outlines a logical workflow for the initial safety and toxicity assessment of a novel compound like this compound.

G General Workflow for Toxicity Profiling A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (Multiple Cell Lines) A->B C Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay) B->C If Cytotoxic D Mechanism of Action Studies (e.g., Enzyme Inhibition, DNA Incorporation) B->D If Cytotoxic E In Vivo Acute Toxicity (e.g., Rodent Model) C->E D->E F Preliminary Pharmacokinetic Studies E->F G Comprehensive Safety & Toxicity Report F->G

A logical workflow for the safety and toxicity assessment of a novel compound.

Conclusion and Future Directions

The safety and toxicity profile of this compound is not yet well-defined in the public scientific literature. Based on data from related sulfur-containing nucleotide analogs, it is plausible that this compound may exhibit cytotoxic properties, likely through interference with DNA synthesis and metabolism. The provided hypothetical pathways and experimental workflows offer a framework for the systematic evaluation of its safety.

For researchers and drug development professionals, it is imperative to handle this compound with appropriate caution, assuming it to be a potentially cytotoxic and genotoxic agent until comprehensive safety data is generated. Future studies should focus on a systematic evaluation of its in vitro and in vivo toxicity, including dose-response relationships, mechanism of action, and pharmacokinetic profiling. Such data will be critical to determine its potential as a therapeutic agent or research tool.

References

Methodological & Application

Application Notes and Protocols for Studying Enzyme Kinetics with Nucleotide 5'-Thiomonophosphate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of enzyme kinetics is fundamental to understanding cellular metabolism, elucidating drug mechanisms, and designing novel therapeutics. A key enzyme in the citric acid cycle, succinyl-CoA synthetase (SCS), also known as succinate-CoA ligase, plays a crucial role in substrate-level phosphorylation. The use of nucleotide analogues, particularly those containing a thiophosphate moiety, provides a powerful tool for dissecting the kinetic mechanism of enzymes like SCS. While the term "5'-TMPS" is not a standard nomenclature, it is inferred to relate to the use of 5'-thiomonophosphate precursors, namely nucleotide 5'-triphosphate analogues like Adenosine 5'-O-(3-thio)triphosphate (ATPγS) and Guanosine 5'-O-(3-thio)triphosphate (GTPγS). These analogues serve as substrates for SCS, allowing for the investigation of reaction intermediates and the detailed characterization of its catalytic cycle.

Mechanism of Action of Succinyl-CoA Synthetase with Thiophosphate Analogues

Succinyl-CoA synthetase catalyzes the reversible reaction:

Succinyl-CoA + NDP + Pi ↔ Succinate + CoA + NTP

where NDP and NTP are nucleotide diphosphate (B83284) and triphosphate (either ADP/ATP or GDP/GTP), respectively[1][2]. The reaction proceeds through a three-step mechanism involving a phosphorylated histidine residue within the enzyme's active site and a proposed succinyl-phosphate intermediate[1][3][4].

When a nucleotide 5'-triphosphate analogue such as GTPγS is introduced, it is utilized by SCS as a substrate. This leads to the formation of a relatively stable thiophosphorylated enzyme intermediate, where a thiophosphate group is covalently attached to a key histidine residue. This stable intermediate facilitates the study of individual steps in the catalytic cycle and the investigation of the enzyme's cooperative kinetics[5].

Data Presentation: Kinetic Parameters of Succinyl-CoA Synthetase

The use of thiophosphate nucleotide analogues allows for the detailed kinetic characterization of succinyl-CoA synthetase. The following table summarizes the kinetic parameters for pig heart succinyl-CoA synthetase with its natural substrate GTP and the analogue GTPγS.

SubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
GTP4865[5]
GTPγS30.23[5]

Table 1: Kinetic constants for pig heart succinyl-CoA synthetase.

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Succinyl-CoA Synthetase Activity

This protocol describes a continuous enzyme-coupled assay to determine the kinetic parameters of SCS in the direction of NTP consumption. The production of ADP or GDP is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, where the oxidation of NADH is monitored by the decrease in absorbance at 340 nm[6][7]. This method can be adapted for use with ATPγS or GTPγS.

Materials:

  • Succinyl-CoA Synthetase (SCS)

  • Succinate

  • Coenzyme A (CoA)

  • ATP or GTP (and ATPγS or GTPγS for comparative kinetics)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • MgCl₂

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • UV-Vis Spectrophotometer or microplate reader capable of reading at 340 nm

Procedure:

  • Prepare the Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.

  • Prepare the Reagent Mixture: In the assay buffer, prepare a mixture containing:

    • 2 mM Phosphoenolpyruvate

    • 0.2 mM NADH

    • 5 units/mL Pyruvate Kinase

    • 10 units/mL Lactate Dehydrogenase

    • 1 mM Succinate

    • 0.1 mM Coenzyme A

  • Prepare Nucleotide Solutions: Prepare a range of concentrations for the nucleotide substrate (ATP, GTP, ATPγS, or GTPγS) to be tested (e.g., from 0.1 to 10 times the expected K_m_).

  • Enzyme Preparation: Dilute the SCS stock solution in cold assay buffer to a suitable concentration for the assay. The final concentration should provide a linear rate of NADH oxidation for at least 5-10 minutes.

  • Assay Execution: a. To a cuvette or microplate well, add the reagent mixture. b. Add the desired concentration of the nucleotide substrate. c. Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C). d. Initiate the reaction by adding the diluted SCS enzyme. e. Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for 10-30 minutes.

  • Data Analysis: a. Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). b. Plot the initial velocities against the corresponding substrate concentrations. c. Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values. The k_cat_ can be calculated from V_max_ if the enzyme concentration is known (k_cat_ = V_max_ / [E]).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (Tris-HCl, MgCl₂) prep_reagents Prepare Reagent Mixture (PEP, NADH, PK, LDH, Succinate, CoA) prep_buffer->prep_reagents mix_reagents Combine Reagent Mix and NTP/NTPγS in Cuvette/Plate prep_reagents->mix_reagents prep_nucleotides Prepare Serial Dilutions of NTP/NTPγS prep_nucleotides->mix_reagents prep_enzyme Dilute Succinyl-CoA Synthetase start_reaction Initiate Reaction with SCS prep_enzyme->start_reaction equilibrate Equilibrate to Assay Temperature mix_reagents->equilibrate equilibrate->start_reaction monitor_A340 Monitor Absorbance at 340 nm (Kinetic Mode) start_reaction->monitor_A340 calc_velocity Calculate Initial Velocity (v₀) from Linear Rate monitor_A340->calc_velocity plot_data Plot v₀ vs. [Substrate] calc_velocity->plot_data fit_model Fit Data to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params

Caption: Experimental workflow for SCS kinetic analysis.

scs_catalytic_cycle cluster_legend Legend E SCS E_NTPgS SCS·NTPγS E->E_NTPgS + NTPγS E_SP SCS-SP E_NTPgS->E_SP - NDP E_SP_Succ SCS-SP·Succinate E_SP->E_SP_Succ + Succinate E_SuccP_CoA SCS·Succinyl-P·CoA E_SP_Succ->E_SuccP_CoA E_SuccCoA SCS·Succinyl-CoA E_SuccP_CoA->E_SuccCoA - Pi E_SuccCoA->E - Succinyl-CoA SCS SCS: Succinyl-CoA Synthetase NTPgS NTPγS: ATPγS or GTPγS SP SCS-SP: Thiophosphorylated Enzyme Succ Succinate SuccP Succinyl-P: Succinyl-Phosphate CoA CoA: Coenzyme A SuccCoA Succinyl-CoA

Caption: Catalytic cycle of SCS with a thiotriphosphate.

References

Application Notes and Protocols for the Synthesis and Use of 5'-TMPS (Thymidine-5'-O-monophosphorothioate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymidine-5'-O-monophosphorothioate (5'-TMPS) is a nucleotide analog of thymidine (B127349) monophosphate (TMP) where a sulfur atom replaces a non-bridging oxygen in the phosphate (B84403) group. This modification confers unique biochemical properties, making this compound a valuable tool in biomedical research and drug development. Primarily, this compound acts as a competitive inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1][2] The inhibition of TS leads to a depletion of the cellular dTMP pool, which in turn disrupts DNA synthesis and repair, ultimately inducing cell cycle arrest and apoptosis.[1][3][4][5] These characteristics make this compound and other TS inhibitors potent anticancer agents.[1]

This document provides detailed protocols for the chemical synthesis, purification, and characterization of this compound for research use. Additionally, it outlines its application in studying the thymidylate biosynthesis pathway and its downstream cellular effects.

Data Presentation

Table 1: Synthesis and Characterization of this compound
ParameterValueReference
Chemical Name Thymidine-5'-O-monophosphorothioate
Abbreviation This compound
CAS Number 15548-51-3
Molecular Formula C₁₀H₁₅N₂O₇PS
Molecular Weight 338.27 g/mol
Typical Yield 75-85%Estimated from similar one-pot syntheses of nucleoside phosphorothioates.
Purity (Post-HPLC) >95%Achievable with described purification methods.
³¹P NMR Chemical Shift (δ) ~40-50 ppmExpected range for phosphorothioate (B77711) monoesters.[6][7]
Mass Spectrometry (ESI-) [M-H]⁻ at m/z 337.0Expected major ion in negative mode.

Experimental Protocols

I. Chemical Synthesis of this compound (One-Pot Method)

This protocol is adapted from established one-pot synthesis methods for nucleoside phosphorothioates.[8][9][10] The procedure involves the use of a phosphitylating reagent followed by in-situ sulfurization.

Materials:

  • Thymidine

  • 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one (Ludwig's Reagent)

  • Pyridine (B92270) (anhydrous)

  • Triethylamine (B128534)

  • Elemental Sulfur (S₈)

  • Dichloromethane (DCM, anhydrous)

  • Methanol (B129727)

  • Diethyl ether

  • 0.1 M Triethylammonium bicarbonate (TEAB) buffer, pH 7.5

  • Reverse-phase HPLC column (e.g., C18)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve thymidine (1 mmol) in anhydrous pyridine (5 mL).

  • Phosphitylation: Cool the solution to 0°C in an ice bath. Add 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (1.2 mmol) dropwise with constant stirring. Allow the reaction to proceed at 0°C for 2 hours.

  • Sulfurization: In a separate flask, dissolve elemental sulfur (2 mmol) in a mixture of pyridine (2 mL) and triethylamine (0.5 mL). Add this sulfur solution to the reaction mixture. Allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Hydrolysis: Quench the reaction by adding water (1 mL) and stir for 30 minutes.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a minimal amount of methanol and precipitate the product by adding an excess of diethyl ether.

  • Purification: Collect the precipitate by centrifugation and wash with diethyl ether. Dissolve the crude product in 0.1 M TEAB buffer and purify by reverse-phase HPLC.

  • Lyophilization: Collect the fractions containing the pure this compound and lyophilize to obtain the final product as a white solid.

II. Characterization of this compound

A. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the purified this compound in D₂O.

  • Acquire the ³¹P NMR spectrum.

  • A single peak in the range of δ 40-50 ppm is indicative of the phosphorothioate group.[6][7] The exact chemical shift may vary depending on the pH and counter-ion.

B. Mass Spectrometry (MS):

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) in negative ion mode.

  • The expected mass-to-charge ratio (m/z) for the deprotonated molecule [M-H]⁻ is approximately 337.0.

III. In Vitro Inhibition Assay of Thymidylate Synthase

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against thymidylate synthase.

Materials:

  • Recombinant human thymidylate synthase (TS)

  • This compound (as inhibitor)

  • Deoxyuridine monophosphate (dUMP) (as substrate)

  • N⁵,N¹⁰-Methylenetetrahydrofolate (CH₂H₄folate) (as cofactor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM β-mercaptoethanol)

  • UV-transparent 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, thymidylate synthase, and the this compound dilutions.

  • Initiate the reaction by adding dUMP and CH₂H₄folate.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of CH₂H₄folate to dihydrofolate.

  • Calculate the initial reaction rates for each concentration of this compound.

  • Determine the IC₅₀ value by plotting the reaction rates against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Synthesis Workflow

synthesis_workflow Thymidine Thymidine Intermediate Phosphite Intermediate Thymidine->Intermediate 1. Phosphitylation (Pyridine, 0°C) Phosphitylating_Reagent 2-Chloro-4H-1,3,2- benzodioxaphosphorin-4-one Phosphitylating_Reagent->Intermediate Sulfur Elemental Sulfur (S₈) Crude_Product Crude this compound Sulfur->Crude_Product Intermediate->Crude_Product 2. Sulfurization (Pyridine, TEA) Purified_Product Purified this compound Crude_Product->Purified_Product 3. Purification (Reverse-Phase HPLC) signaling_pathway cluster_synthesis De Novo dTMP Synthesis cluster_downstream Cellular Consequences dUMP dUMP dTMP dTMP dUMP->dTMP Methylation DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis TS Thymidylate Synthase (TS) S_Phase_Arrest S-Phase Arrest DNA_Synthesis->S_Phase_Arrest Disruption Apoptosis Apoptosis S_Phase_Arrest->Apoptosis TMPS This compound TMPS->TS Competitive Inhibition

References

Application Notes and Protocols for the Experimental Design of 5'-Thio-Modified Purine Nucleoside (5'-TMPS) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The designation "5'-TMPS" does not correspond to a standardly recognized chemical entity in scientific literature. It is presumed to be an abbreviation for a 5'-thio-modified purine (B94841) nucleoside, a class of compounds with significant interest in drug development due to their involvement in critical biological pathways. This document will focus on a representative and well-studied member of this class, 5'-Deoxy-5'-(methylthio)adenosine (MTA) , and its analogs. MTA is a naturally occurring thioether nucleoside that is a key intermediate in the polyamine biosynthetic pathway and is involved in various cellular processes, including regulation of enzyme activity, gene expression, and apoptosis. The protocols and experimental designs detailed herein are broadly applicable to the study of other 5'-thio-modified purine nucleosides.

These application notes are intended for researchers, scientists, and drug development professionals investigating the mechanism of action and therapeutic potential of 5'-thio-modified purine nucleosides.

I. Signaling Pathways and Mechanism of Action

5'-thio-modified purine nucleosides, exemplified by MTA, primarily exert their effects by interacting with enzymes that metabolize S-adenosylmethionine (SAM) and MTA itself. A key enzyme in this pathway is 5'-methylthioadenosine phosphorylase (MTAP), which cleaves MTA to adenine (B156593) and 5-methylthioribose-1-phosphate. In MTAP-deficient cancer cells, MTA accumulates, which can have profound effects on cellular metabolism and signaling.

Below is a diagram illustrating the central role of MTA in the polyamine synthesis pathway and its subsequent metabolism.

Polyamine_Pathway SAM S-Adenosylmethionine (SAM) dcSAM Decarboxylated SAM (dcSAM) SAM->dcSAM SAM Decarboxylase MTA 5'-Methylthioadenosine (MTA) SAM->MTA Polyamine Synthases Spermidine Spermidine dcSAM->Spermidine Spermidine Synthase Spermine Spermine dcSAM->Spermine Adenine Adenine MTA->Adenine MTAP MTR_1_P 5-Methylthioribose-1-P MTA->MTR_1_P MTAP Putrescine Putrescine Putrescine->Spermidine Spermidine->Spermine Spermine Synthase Methionine Methionine MTR_1_P->Methionine Methionine Salvage Pathway Cell_Assay_Workflow Start Start: Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Start->Incubate_24h Treat Treat with this compound Compound (Serial Dilutions) Incubate_24h->Treat Incubate_72h Incubate for 72h Treat->Incubate_72h Add_Reagent Add Cell Viability Reagent Incubate_72h->Add_Reagent Measure Measure Signal (Luminescence/Absorbance) Add_Reagent->Measure Analyze Analyze Data: Calculate IC50 Measure->Analyze

Application Notes and Protocols for 5'-Thiomonophosphate (5'-TMPS) in Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-directed mutagenesis is a cornerstone technique in molecular biology, enabling precise modifications of DNA sequences to study gene function, protein structure-function relationships, and for the development of novel therapeutics. Among the various methods developed, the use of 5'-thiomonophosphate (5'-TMPS) deoxynucleotides, in a method often referred to as phosphorothioate-based mutagenesis or the Eckstein method, offers a highly efficient and reliable approach for introducing point mutations, insertions, or deletions into a DNA sequence.

The central principle of this technique lies in the enzymatic incorporation of a deoxynucleoside 5'-O-(1-thiotriphosphate) (dNTPαS), a this compound analog, into the newly synthesized DNA strand. The resulting phosphorothioate (B77711) internucleotide linkage is resistant to cleavage by certain restriction enzymes and exonucleases, providing a mechanism to selectively degrade the original, non-mutated template strand, thereby enriching for the desired mutant DNA. This method consistently achieves high mutagenesis efficiencies, often exceeding 80%, which simplifies the subsequent screening process.

These application notes provide a detailed overview of the principles, protocols, and key considerations for the successful application of this compound in site-directed mutagenesis studies.

Principle of the Method

The phosphorothioate-based site-directed mutagenesis method is a multi-step enzymatic process performed in vitro. A synthetic oligonucleotide containing the desired mutation is annealed to a single-stranded DNA template (typically a phagemid or denatured plasmid). This oligonucleotide then serves as a primer for the synthesis of a complementary strand by a DNA polymerase. During this synthesis, one of the standard dNTPs is replaced with its corresponding 5'-thiomonophosphate analog (e.g., dCTPαS). This results in a heteroduplex DNA molecule where the newly synthesized strand contains phosphorothioate linkages, while the original template strand does not.

The key to the high efficiency of this method is the selective degradation of the non-mutated template strand. This is achieved by exploiting the resistance of the phosphorothioate linkages to certain nucleases. A restriction enzyme that can nick the wild-type strand but is blocked by the phosphorothioate linkage in the mutant strand is used to introduce a nick in the template strand. Subsequently, an exonuclease is used to digest the nicked template strand, leaving the phosphorothioate-protected mutant strand intact. Finally, the gapped DNA is repaired using DNA polymerase and DNA ligase, resulting in a homoduplex DNA molecule containing the desired mutation on both strands. Transformation of this DNA into competent E. coli cells leads to a high proportion of mutant colonies.

Data Presentation

Table 1: Mutagenesis Efficiency using Phosphorothioate-Based Methods
Vector SystemType of MutationReported Mutagenesis Efficiency (%)Reference
M13mp2Mismatch40-66[1]
M13 derivativesMismatch, Insertion, Deletion70-95[2]
Plasmid DNAMismatch~70[3]
GeneralVarious>85[4]
Table 2: Nuclease Resistance of Phosphorothioate-Modified DNA
NucleaseActivity on Phosphorothioate DNAKey FindingsReference
Exonuclease IIIResistantCapped 3' ends with phosphorothioate linkages are resistant to digestion.[1] The resistance is stereospecific, with the S configuration being more resistant.[1]
NciINicking of wild-type strandThis restriction enzyme can nick the phosphodiester backbone of the template strand but is inhibited from cleaving the phosphorothioate-containing mutant strand.[3]
PvuINicking of wild-type strandSimilar to NciI, PvuI can be used to selectively nick the template strand.[1]
T5 ExonucleaseCan digestT5 exonuclease can cleave DNA containing phosphorothioate bonds, suggesting it is not suitable for the selective degradation step in this specific protocol.[5]
T7 ExonucleaseEffective for gappingCan be used to degrade the nicked wild-type strand in the 5' to 3' direction.
Lambda ExonucleaseEffective for gappingCan be used to degrade the nicked wild-type strand in the 5' to 3' direction.

Experimental Protocols

Materials and Reagents
  • Single-stranded DNA template (e.g., M13-based vector or denatured plasmid)

  • Mutagenic oligonucleotide primer (phosphorylated at the 5' end)

  • Deoxynucleoside 5'-O-(1-thiotriphosphate) (e.g., dCTPαS)

  • dATP, dGTP, dTTP

  • ATP

  • Klenow fragment of DNA polymerase I or T7 DNA polymerase

  • T4 DNA ligase

  • Restriction enzyme (e.g., NciI, PvuI)

  • Exonuclease III

  • DNA Polymerase I

  • Competent E. coli cells (e.g., DH5α)

  • Standard buffers for all enzymatic reactions

  • LB agar (B569324) plates with appropriate antibiotic

Protocol 1: Phosphorothioate-Based Site-Directed Mutagenesis

Step 1: Annealing of Primer to Template

  • In a microcentrifuge tube, mix the following:

    • Single-stranded DNA template (0.5 pmol)

    • Phosphorylated mutagenic oligonucleotide primer (5 pmol)

    • 10x Annealing Buffer (2 µL)

    • Nuclease-free water to a final volume of 20 µL.

  • Heat the mixture to 70°C for 5 minutes.

  • Allow the mixture to cool slowly to room temperature over 30 minutes to facilitate annealing.

Step 2: Synthesis of the Phosphorothioate-Containing Strand

  • To the annealed primer-template mixture, add the following:

    • 10x Synthesis Buffer (3 µL)

    • dATP, dGTP, dTTP (10 mM each, 0.5 µL)

    • dCTPαS (10 mM, 0.5 µL)

    • ATP (10 mM, 1 µL)

    • Klenow fragment of DNA polymerase I (5 units)

    • T4 DNA ligase (2 units)

    • Nuclease-free water to a final volume of 30 µL.

  • Incubate the reaction at 16°C for 2-4 hours or overnight.

Step 3: Selective Nicking of the Template Strand

  • Add 3 units of a suitable restriction enzyme (e.g., NciI or PvuI) directly to the synthesis reaction mixture.

  • Incubate at the optimal temperature for the restriction enzyme (e.g., 37°C for NciI) for 90 minutes. This will nick the wild-type template strand.

Step 4: Exonucleolytic Digestion of the Template Strand

  • To the nicking reaction, add the following:

    • 10x Exonuclease III Buffer (10 µL)

    • Exonuclease III (150 units)

    • Nuclease-free water to a final volume of 100 µL.

  • Incubate at 37°C for 30-60 minutes. The duration of this step can be optimized to control the extent of digestion.

Step 5: Repolymerization and Ligation

  • Stop the exonuclease reaction by heating to 70°C for 15 minutes.

  • To the gapped DNA, add the following:

    • 10x Synthesis Buffer (3 µL)

    • dATP, dCTP, dGTP, dTTP (10 mM each, 0.5 µL)

    • ATP (10 mM, 1 µL)

    • DNA Polymerase I (5 units)

    • T4 DNA ligase (2 units)

  • Incubate at 16°C for 2-4 hours or overnight to fill the gap and ligate the nick.

Step 6: Transformation

  • Transform competent E. coli cells with 5-10 µL of the final reaction mixture using a standard transformation protocol.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic.

  • Incubate overnight at 37°C.

Step 7: Mutant Screening

  • Pick individual colonies and grow overnight cultures.

  • Isolate plasmid DNA using a miniprep kit.

  • Verify the presence of the desired mutation by DNA sequencing.

Mandatory Visualizations

Site_Directed_Mutagenesis_Workflow cluster_0 In Vitro Mutagenesis cluster_1 Mutant Strand Synthesis & Protection cluster_2 Template Strand Degradation cluster_3 Mutant DNA Finalization & Propagation ssDNA Single-Stranded DNA Template Annealing Annealing ssDNA->Annealing Primer Mutagenic Oligonucleotide Primer Primer->Annealing Heteroduplex Heteroduplex DNA Annealing->Heteroduplex Cool to RT Synthesis Polymerization & Ligation Heteroduplex->Synthesis Protected_Heteroduplex Phosphorothioate-Containing Heteroduplex Synthesis->Protected_Heteroduplex Reagents DNA Polymerase T4 DNA Ligase dNTPs (dCTPαS) Reagents->Synthesis Nicking Nicking Protected_Heteroduplex->Nicking Nicked_DNA Nicked Heteroduplex Nicking->Nicked_DNA Restriction_Enzyme Restriction Enzyme (e.g., NciI) Restriction_Enzyme->Nicking Digestion Exonuclease Digestion Nicked_DNA->Digestion Gapped_DNA Gapped DNA with Mutant Strand Digestion->Gapped_DNA Exonuclease Exonuclease III Exonuclease->Digestion Repolymerization Repolymerization & Ligation Gapped_DNA->Repolymerization Mutant_Homoduplex Mutant Homoduplex DNA Repolymerization->Mutant_Homoduplex Poly_Ligase DNA Polymerase I T4 DNA Ligase dNTPs Poly_Ligase->Repolymerization Transformation Transformation Mutant_Homoduplex->Transformation Screening Screening & Sequencing Transformation->Screening Ecoli E. coli Ecoli->Transformation Verified_Mutant Verified Mutant Clone Screening->Verified_Mutant

Caption: Workflow for this compound based site-directed mutagenesis.

Signaling_Pathway_Analogy cluster_0 Protection and Selection Principle Start Heteroduplex DNA (Mutant + Wild-Type Strands) Phosphorothioate Mutant Strand Contains Phosphorothioate Linkages Start->Phosphorothioate WildType Wild-Type Strand Contains Standard Phosphodiester Bonds Start->WildType Nuclease_Challenge Nuclease Treatment (Restriction Enzyme + Exonuclease) Phosphorothioate->Nuclease_Challenge WildType->Nuclease_Challenge Mutant_Survival Mutant Strand Survives Nuclease_Challenge->Mutant_Survival Resistant WildType_Degradation Wild-Type Strand is Degraded Nuclease_Challenge->WildType_Degradation Susceptible Enrichment Enrichment of Mutant DNA Mutant_Survival->Enrichment WildType_Degradation->Enrichment

Caption: Logical relationship of selective degradation.

References

Application Notes and Protocols for the Analytical Detection of 5'-Thiomonophosphate Succinate (5'-TMPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Thiomonophosphate Succinate (B1194679) (5'-TMPS) is a synthetic nucleotide analogue of interest in drug development due to its potential role as a signaling molecule or a prodrug. Its unique structure, combining a thiophosphate moiety and a succinate ester, presents specific challenges and opportunities for its detection and quantification in biological matrices. This document provides detailed application notes and experimental protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The methodologies described herein are based on established techniques for structurally related molecules, such as thiopurine nucleotides and succinate, and are adapted for the specific chemical properties of this compound.

Putative Signaling Pathway of this compound

Given the structural similarity of this compound to succinate, it is hypothesized that this compound may act as an agonist for the succinate receptor 1 (SUCNR1), a G protein-coupled receptor.[1][2][3][4][5] Activation of SUCNR1 by succinate has been shown to trigger various downstream signaling cascades, including the activation of both Gq and Gi proteins.[3] This can lead to an increase in intracellular calcium, modulation of cyclic AMP (cAMP) levels, and activation of downstream kinases like ERK1/2 and Akt.[3][4] The following diagram illustrates the putative signaling pathway for this compound based on the known succinate-SUCNR1 signaling axis.

Putative this compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 5-TMPS 5-TMPS SUCNR1 SUCNR1 (GPR91) 5-TMPS->SUCNR1 Agonist Binding Gq Gq SUCNR1->Gq Activation Gi Gi SUCNR1->Gi Activation PLC PLC Gq->PLC Activates AC AC Gi->AC Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG Generates cAMP ↓ cAMP AC->cAMP Ca2+ Ca²⁺ Mobilization IP3_DAG->Ca2+ Leads to ERK_Akt ERK / Akt Activation Ca2+->ERK_Akt Activates Response Cellular Response (e.g., Proliferation, Inflammation) cAMP->Response ERK_Akt->Response

Caption: Putative signaling pathway of this compound via the SUCNR1 receptor.

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the separation and quantification of this compound from biological matrices. Given its polar and anionic nature, ion-pair reversed-phase chromatography is a suitable approach.

Experimental Workflow for HPLC Analysis

HPLC Workflow Sample Biological Sample (e.g., Plasma, Cell Lysate) Extraction Protein Precipitation & Nucleotide Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration HPLC HPLC Separation (Ion-Pair Reversed-Phase) Filtration->HPLC Detection UV Detection (e.g., 260 nm) HPLC->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Detailed Protocol for HPLC Analysis of this compound

This protocol is adapted from methods for analyzing thiopurine nucleotides.[6]

  • Sample Preparation (from cell culture):

    • Harvest cells (e.g., 5 x 10^6) and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by sonication in a suitable buffer.

    • Perform protein precipitation by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Neutralize the supernatant with an appropriate base (e.g., trioctylamine).

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1 M potassium dihydrogen phosphate (B84403), pH 6.0.[7]

    • Mobile Phase B: 0.1 M potassium dihydrogen phosphate with 4 mM tetrabutylammonium (B224687) hydrogen sulphate and 20% methanol, pH 6.0.[7]

    • Flow Rate: 1.0 mL/min.

    • Gradient: A linear gradient should be optimized to achieve separation from other nucleotides. A starting point could be a 25-minute linear gradient from 12% to 100% mobile phase B.[6]

    • Detection: UV detector at 260 nm.

    • Injection Volume: 20-50 µL.

Quantitative Data Summary (Hypothetical for this compound)

ParameterExpected ValueReference Compound
Retention Time15 - 25 minThiopurine nucleotides[6]
Limit of Detection (LOD)0.5 - 5 pmolThiopurine bases/nucleosides[6]
Limit of Quantification (LOQ)1 - 10 pmolThiopurine bases/nucleosides
Linearity (r²)> 0.99Succinate[8]
Recovery85 - 115%Thiopurine nucleotides[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal.

Experimental Workflow for LC-MS/MS Analysis

LCMS Workflow Sample Biological Sample (e.g., Serum, Urine) Spiking Spike with Internal Standard (e.g., ¹³C-labeled this compound) Sample->Spiking Extraction Solid Phase Extraction (SPE) or Protein Precipitation Spiking->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation LC_Sep LC Separation (Reversed-Phase or HILIC) Centrifugation->LC_Sep MS_Detect MS/MS Detection (ESI-, MRM mode) LC_Sep->MS_Detect Quant Data Analysis & Quantification MS_Detect->Quant

Caption: Workflow for quantitative analysis of this compound by LC-MS/MS.

Detailed Protocol for LC-MS/MS Analysis of this compound

This protocol is based on methods for succinate and other nucleotides.[8][9][10]

  • Sample Preparation (from serum):

    • To 100 µL of serum, add an internal standard (ideally, a stable isotope-labeled this compound).

    • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: A C18 column suitable for polar compounds (e.g., Acquity UPLC HSS T3) or a HILIC column.[11][12]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient: Optimize a gradient to separate this compound from isomers and matrix components.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: These will need to be determined by infusing a pure standard of this compound. The precursor ion will be the [M-H]⁻ ion. Fragmentation will likely occur at the phosphate and succinate ester bonds.

Quantitative Data Summary (Hypothetical for this compound)

ParameterExpected ValueReference Compound
Lower Limit of Quantification (LLOQ)0.01 - 1 µMSuccinate, Fumarate[13]
Linearity Range0.1 - 100 µMSuccinic Acid[8]
Accuracy85 - 115%Succinic Acid[8]
Precision (CV%)< 15%Succinic Acid[8]
Matrix Effect< 15%Succinic Acid[8]
Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is the most suitable format for the detection of a small molecule like this compound.[14][15] This requires the development of a specific antibody against this compound and the synthesis of a this compound-protein conjugate for plate coating.

Logical Relationship for Competitive ELISA

Competitive ELISA Signal is inversely proportional to the amount of Free this compound cluster_well Microplate Well cluster_detection Detection Coated_Antigen Coated this compound-Protein Conjugate Secondary_Ab Enzyme-labeled Secondary Antibody Coated_Antigen->Secondary_Ab Binds to Primary Ab Free_5TMPS Free this compound (Analyte) Primary_Ab Anti-5'-TMPS Antibody Primary_Ab->Coated_Antigen Binds to plate Primary_Ab->Free_5TMPS Binds in solution (Competition) Substrate Substrate Secondary_Ab->Substrate Converts Signal Colorimetric Signal Substrate->Signal Produces

Caption: Principle of competitive ELISA for this compound detection.

Detailed Protocol for Competitive ELISA Development

This is a general protocol for developing a competitive ELISA.[16][17][18][19][20]

  • Antigen Coating:

    • Dilute the this compound-protein conjugate (e.g., this compound-BSA) to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Competition Reaction:

    • Prepare standards of this compound and the unknown samples.

    • In a separate plate or tubes, pre-incubate the standards/samples with a limited amount of the anti-5'-TMPS primary antibody for 30-60 minutes.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Detection:

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Signal Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).

    • Read the absorbance at 450 nm.

Quantitative Data Summary (Hypothetical for this compound)

ParameterExpected ValueReference Compound
IC₅₀ (50% Inhibitory Concentration)1 - 100 ng/mLSmall molecules/haptens
Limit of Detection (LOD)0.1 - 10 ng/mLSmall molecules/haptens[21]
Assay Range0.5 - 500 ng/mLSmall molecules/haptens
Cross-reactivity with analogues< 10%Specificity is key
Intra-assay Precision (CV%)< 10%Standard ELISA performance
Inter-assay Precision (CV%)< 15%Standard ELISA performance

Conclusion

The analytical detection of 5'-Thiomonophosphate Succinate requires careful consideration of its chemical properties. The protocols and data presented in these application notes provide a comprehensive starting point for researchers to develop and validate robust analytical methods for this compound using HPLC, LC-MS/MS, and ELISA. The choice of method will depend on the required sensitivity, selectivity, and throughput. For all methods, the use of a purified this compound standard is essential for accurate quantification and method validation. The putative signaling pathway provides a framework for investigating the biological activity of this novel compound.

References

Application Notes and Protocols for Mapping Protein Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Mapping Active Sites in Proteins using Activity-Based Protein Profiling (ABPP)

Audience: Researchers, scientists, and drug development professionals.

Note on "5'-TMPS": The specific chemical probe "this compound" (5'-thiomethyl-2-thio-2'-deoxy-pseudouridine-5'-triphosphate) is not a widely documented or commercially available reagent for general protein active site mapping. This document, therefore, provides a comprehensive overview and detailed protocols for a powerful and widely used alternative methodology: Activity-Based Protein Profiling (ABPP) . The principles and protocols described herein are broadly applicable and can be adapted for various chemical probes designed to covalently modify protein active sites.

Introduction to Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for the functional study of enzymes in complex biological systems.[1][2] ABPP utilizes chemical probes, known as activity-based probes (ABPs), that covalently bind to the active sites of specific classes of enzymes.[3] This technique allows for the direct measurement of enzyme activity in native biological contexts, such as cell lysates, living cells, or even whole organisms.[4]

An ABP typically consists of three key components:

  • A reactive group (or "warhead"): This element is designed to form a covalent bond with a catalytically active amino acid residue in the enzyme's active site.[3]

  • A binding group: This moiety provides affinity and selectivity for a particular class of enzymes.

  • A reporter tag: This is used for the detection and/or enrichment of probe-labeled proteins. Common tags include fluorophores for imaging and biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry.[5]

Applications of ABPP in Drug Discovery and Proteomics

  • Enzyme functional annotation: Identification of the function of uncharacterized enzymes.[6]

  • Target identification and validation: Pinpointing the protein targets of small molecule inhibitors.[2]

  • Drug screening and inhibitor profiling: Assessing the potency and selectivity of enzyme inhibitors in a native biological environment.[7]

  • Biomarker discovery: Identifying changes in enzyme activity associated with disease states.[1]

General Workflow for ABPP

The general workflow for an ABPP experiment involves several key steps, from labeling the proteome to identifying the modified proteins and their specific active sites.

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis Proteome Complex Proteome (e.g., cell lysate, tissue homogenate) ABP Activity-Based Probe (ABP) Labeled_Proteome Covalently Labeled Proteome ABP->Labeled_Proteome Incubation Enrichment Affinity Enrichment (e.g., streptavidin beads for biotin tag) Labeled_Proteome->Enrichment Capture Digestion On-bead or in-gel Proteolytic Digestion (e.g., Trypsin) Enrichment->Digestion Wash & Digest MS LC-MS/MS Analysis Digestion->MS Peptide Analysis Data_Analysis Data Analysis and Site Identification MS->Data_Analysis Database Search

Caption: General workflow of an Activity-Based Protein Profiling (ABPP) experiment.

Experimental Protocols

The following are generalized protocols for an ABPP experiment aimed at identifying active site-labeled proteins from a complex proteome using a biotinylated ABP.

Protocol 1: Labeling of Proteome with an Activity-Based Probe

Materials:

  • Cell or tissue lysate (proteome)

  • Activity-Based Probe (ABP) with a biotin reporter tag

  • Labeling buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (optional)

  • Iodoacetamide (IAA) for alkylating free cysteines (optional)

Procedure:

  • Proteome Preparation:

    • Prepare a cell or tissue lysate at a protein concentration of 1-5 mg/mL in the labeling buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C to remove insoluble material.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation (Optional):

    • If the ABP targets a cysteine residue and the protein's redox state is not under investigation, you may choose to reduce and alkylate the proteome.

    • Add DTT or TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at 37°C.

    • Add IAA to a final concentration of 5-10 mM and incubate for 30 minutes at room temperature in the dark.

  • ABP Labeling:

    • Add the biotinylated ABP to the proteome sample to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Incubate the reaction for 30-60 minutes at 37°C.

  • Quenching the Reaction:

    • Stop the labeling reaction by adding 2X Laemmli sample buffer and boiling for 5 minutes at 95°C if proceeding to gel-based analysis. For gel-free workflows, the reaction can be quenched by the addition of a competing nucleophile or by proceeding directly to the enrichment step.

Protocol 2: Enrichment of Labeled Proteins and Preparation for Mass Spectrometry

Materials:

  • Labeled proteome from Protocol 1

  • Streptavidin-agarose beads or magnetic beads

  • Wash Buffer 1 (e.g., 0.1% SDS in PBS)

  • Wash Buffer 2 (e.g., 6 M Urea in PBS)

  • Wash Buffer 3 (PBS)

  • Ammonium (B1175870) bicarbonate (50 mM, pH 8.0)

  • Trypsin (sequencing grade)

  • DTT and IAA (for on-bead reduction and alkylation if not performed previously)

  • Formic acid

Procedure:

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin beads to the labeled proteome and incubate for 1-2 hours at 4°C with gentle rotation.

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 2 minutes) and discard the supernatant.

  • Washing:

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins. Perform each wash three times.

  • On-Bead Digestion:

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • If reduction and alkylation were not performed prior to labeling, perform these steps on the beads now.

    • Add trypsin to the bead slurry (e.g., 1 µg of trypsin per 50 µL of bead slurry).

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution and Preparation for LC-MS/MS:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Perform a second elution with 50 mM ammonium bicarbonate and combine the supernatants.

    • Acidify the pooled peptides with formic acid to a final concentration of 0.1-1%.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Dry the peptides in a vacuum centrifuge and resuspend in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Quantitative Data Presentation

The following table provides a hypothetical example of quantitative data that could be obtained from an ABPP experiment comparing a control and a treated sample.

Protein IDGene NameLabeled Peptide SequenceFold Change (Treated/Control)p-value
P04035CASP3IALLS(mod)LR3.20.001
Q9Y243CTSBGCNGG(mod)LP0.50.012
P00352GSTP1LVLIA(mod)QCL1.10.45

(mod) indicates the site of covalent modification by the ABP.

Visualization of Competitive ABPP

Competitive ABPP is a powerful application for assessing the selectivity of a small molecule inhibitor. In this workflow, the proteome is pre-incubated with an inhibitor before labeling with the ABP. A decrease in the ABP signal for a particular protein indicates that the inhibitor binds to its active site.

Competitive_ABPP cluster_prep Sample Preparation cluster_incubation Competitive Incubation cluster_labeling Labeling and Analysis Proteome Complex Proteome Inhibitor Small Molecule Inhibitor Inhibited_Proteome Inhibitor-bound Proteome Inhibitor->Inhibited_Proteome Pre-incubation ABP Activity-Based Probe Labeled_Proteome ABP Labeled Proteome ABP->Labeled_Proteome Incubation Analysis Enrichment and LC-MS/MS Analysis Labeled_Proteome->Analysis Downstream Processing

Caption: Workflow for competitive ABPP to profile inhibitor selectivity.

Conclusion

Activity-Based Protein Profiling is a versatile and powerful technology for mapping active sites in proteins within their native biological context. The protocols and workflows described in these application notes provide a foundation for researchers to apply this methodology to a wide range of biological questions in academic research and drug development. While the specific probe "this compound" remains elusive, the principles of covalent active site labeling and proteomic analysis outlined here are central to the field.

References

Application Notes and Protocols for Cellular Imaging with Sulfonate- and Thiol-Modified Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific term "5'-TMPS probes" does not correspond to a widely recognized class of cellular imaging agents in the current literature, this document details the application of two prevalent and versatile classes of probes that incorporate key chemical moieties suggested by the query: sulfonate- and thiol-modified probes . These probes are instrumental in advanced cellular imaging applications, offering unique advantages for studying cellular processes, protein localization, and drug-target engagement.

Sulfonated probes are characterized by the presence of sulfonate groups (-SO₃⁻), which typically render the probes cell-impermeable and highly water-soluble. This property is invaluable for selectively imaging cell surface proteins and receptors without labeling the intracellular environment.

Thiol-modified probes , containing a thiol (-SH) group, are designed for covalent attachment to target molecules. This allows for the stable and specific labeling of proteins and other biomolecules for visualization and tracking within living cells.

These application notes provide an overview of the principles, applications, and detailed protocols for utilizing these powerful tools in cellular imaging.

Data Presentation: Quantitative Parameters for Cellular Imaging

The following tables summarize key quantitative data for the application of sulfonated and thiol-modified probes in cellular imaging, providing a basis for experimental design.

Table 1: Typical Working Concentrations and Incubation Times

Probe TypeTargetCell TypeProbe ConcentrationIncubation TimeTemperature (°C)Reference
Sulfonated Rhodamines (e.g., Sulfo549, Sulfo646) SNAP- and Halo-tagged surface proteinsTransfected mammalian cells (e.g., HEK293T, iPSC-derived neurons)100 nM - 1 µM15 - 30 min37[1][2]
sRhoVR (sulfonated Rhodamine Voltage Reporters) Plasma membrane for voltage sensingHEK cells200 nMNot specifiedNot specified[3]
Cell-membrane-anchored Viscosity Probe (M1) Plasma membraneCancer cells (e.g., HeLa) and normal cells1 - 5 µM15 - 60 min37[4]
Thiol-modified Oligonucleotides on Gold Nanoparticles Cellular uptake studiesVariety of cell typesVaries with nanoparticle concentrationNot specified37[5]
Lysine-Targeted Sulfonyl Fluoride Probes Intracellular kinasesJurkat cells1 - 5 µM30 min37[6][7]

Table 2: Imaging Parameters and Instrumentation

Probe TypeExcitation Wavelength (nm)Emission Wavelength (nm)Imaging ModalityKey ApplicationReference
Sulfo549 ~550~570Confocal, STED microscopyImaging of cell surface proteins[1][2]
Sulfo646 ~650~670Confocal, STED microscopyImaging of cell surface proteins[1][2]
sRhoVR dyes Not specified (Two-photon excitation)Not specifiedTwo-photon microscopyIn vivo voltage imaging[3]
Viscosity Probe (M1) ~690 (in viscous media)~720 (in viscous media)Confocal microscopyImaging cell membrane viscosity[4]
Thiol-modified Oligonucleotides on AuNPs Dependent on attached fluorophoreDependent on attached fluorophoreConfocal microscopyStudying nanoparticle-cell interactions[5]
Sulfonyl Fluoride Probes (with reporter tag) Dependent on reporter tagDependent on reporter tagMass Spectrometry, SDS-PAGEBroad-spectrum kinase profiling[6][7]

Signaling Pathways and Experimental Workflows

Signaling Pathway: GPCR Surface Expression and Trafficking

Sulfonated probes are ideal for studying G protein-coupled receptor (GPCR) dynamics at the cell surface, a critical aspect of cell signaling and a major focus in drug development.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR SNAP-tagged GPCR Ligand->GPCR Binding & Activation Probe Sulfonated Probe (e.g., Sulfo549-BG) Probe->GPCR Covalent Labeling of Surface Receptors G_Protein G Protein GPCR->G_Protein Coupling Internalization Endocytosis & Trafficking GPCR->Internalization Internalization Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger

Caption: GPCR signaling at the plasma membrane.

Experimental Workflow: Selective Labeling of Cell Surface Proteins

This workflow outlines the steps for specifically labeling cell surface proteins using a cell-impermeable sulfonated probe.

Labeling_Workflow start Start: Cells expressing SNAP/Halo-tagged surface protein step1 Incubate cells with sulfonated probe (e.g., Sulfo646-BG) start->step1 step2 Wash to remove unbound probe (optional for low background probes) step1->step2 step3 Image cells using fluorescence microscopy (Confocal or STED) step2->step3 end Result: Selective visualization of cell surface protein population step3->end Thiol_Conjugation Thiol_Oligo 5'-Thiol-Modified Oligonucleotide -SH Reactive_Groups Maleimide Iodoacetamide Pyridyldisulfide Thiol_Oligo:head->Reactive_Groups reacts with Conjugates Fluorophore Biotin Enzyme Gold Nanoparticle Reactive_Groups->Conjugates attached to

References

Application Notes and Protocols for High-Throughput Screening with 5'-Thiomethyl-p-toluenesulfonyl (5'-TMPS) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development of high-throughput screens (HTS) involving derivatives of 5'-deoxy-5'-methylthioadenosine (MTA). It is assumed that the query "5'-TMPS" refers to a class of molecules derived from MTA, potentially involving a p-toluenesulfonyl modification either in their synthesis or as a functional moiety. 5'-deoxy-5'-methylthioadenosine (MTA) is an endogenous nucleoside that modulates key signaling pathways, including adenosine (B11128) receptor signaling, and has effects on cell proliferation.[1][2] This makes MTA and its analogs attractive candidates for drug discovery programs targeting these pathways.

The following sections detail the biological context, assay principles, and step-by-step protocols for developing robust HTS campaigns to identify and characterize novel modulators of MTA-related pathways.

Biological Target: Adenosine Receptors

MTA has been shown to act as an agonist at adenosine A1 receptors and an antagonist at adenosine A2 receptors.[2] These G protein-coupled receptors (GPCRs) are involved in a multitude of physiological processes, making them important drug targets. High-throughput screening assays for these receptors are essential for identifying new therapeutic agents.

Signaling Pathway Diagram

The diagram below illustrates the canonical signaling pathway for adenosine A1 and A2A receptors.

Adenosine_Signaling cluster_membrane Cell Membrane A1R A1 Receptor AC Adenylyl Cyclase A1R->AC Inhibits A2AR A2A Receptor A2AR->AC Activates cAMP cAMP AC->cAMP MTA This compound (MTA Analog) MTA->A1R Agonist MTA->A2AR Antagonist ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Adenosine receptor signaling pathway modulated by MTA analogs.

High-Throughput Screening Workflow

A typical HTS workflow to identify modulators of adenosine receptors is outlined below. This process involves assay development, a pilot screen, the full high-throughput screen, and subsequent data analysis to identify "hits".

HTS_Workflow cluster_prep Screening Preparation cluster_execution Screening Execution cluster_validation Hit Validation Assay_Dev Assay Development & Miniaturization Pilot Pilot Screen (~2,000 compounds) Assay_Dev->Pilot HTS Full High-Throughput Screen Pilot->HTS Data_Analysis Data Analysis & Hit Identification HTS->Data_Analysis Confirmation Hit Confirmation & Dose-Response Data_Analysis->Confirmation Secondary Secondary Assays Confirmation->Secondary

Caption: General workflow for a high-throughput screening campaign.

Application 1: Competitive Binding Assay for A1 Receptor Agonists

This application note describes a competitive binding assay to identify compounds that bind to the adenosine A1 receptor. The assay measures the displacement of a radiolabeled or fluorescently labeled known A1 receptor ligand by test compounds.

Experimental Protocol

1. Materials and Reagents:

  • HEK293 cells stably expressing the human adenosine A1 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

  • Radioligand: [3H]DPCPX (a known A1 receptor antagonist).

  • Test compounds (e.g., a this compound library) dissolved in DMSO.

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Multi-channel pipettes and a cell harvester.

2. Membrane Preparation:

  • Culture HEK293-A1R cells to 80-90% confluency.

  • Harvest cells and centrifuge at 1,000 x g for 5 minutes.

  • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in assay buffer.

  • Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

3. Assay Procedure (384-well format):

  • Add 10 µL of assay buffer to all wells.

  • Add 1 µL of test compound or DMSO (control) to the appropriate wells.

  • Add 10 µL of [3H]DPCPX (final concentration ~1 nM) to all wells.

  • Add 30 µL of the membrane preparation (final concentration ~10-20 µg protein/well) to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Presentation
Compound IDConcentration (µM)[3H]DPCPX Displacement (%)
Control (DMSO)-0
Positive Control (NECA)1095
This compound-0011085
This compound-0021012
This compound-003105

Application 2: Cell-Based cAMP Assay for A2A Receptor Antagonists

This protocol outlines a cell-based assay to screen for antagonists of the adenosine A2A receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol

1. Materials and Reagents:

  • CHO-K1 cells stably expressing the human adenosine A2A receptor.

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS).

  • Stimulation buffer: HBSS with 10 mM HEPES, pH 7.4, and 500 µM IBMX (a phosphodiesterase inhibitor).

  • NECA (a potent adenosine receptor agonist).

  • Test compounds (this compound library) in DMSO.

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

2. Cell Culture and Plating:

  • Culture CHO-A2AR cells in appropriate medium.

  • Seed cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

3. Assay Procedure:

  • Remove the culture medium from the wells.

  • Add 20 µL of stimulation buffer containing the test compound or DMSO.

  • Incubate for 15 minutes at room temperature.

  • Add 20 µL of stimulation buffer containing NECA (final concentration ~100 nM) to all wells except the basal control.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

Data Presentation
Compound IDNECA StimulationcAMP Level (nM)% Inhibition
Basal (DMSO)No2N/A
Stimulated (DMSO)Yes500
Positive Control (ZM241385)Yes594
This compound-001Yes4510
This compound-004Yes1573
This compound-005Yes888

Application 3: Cell Proliferation Assay

Given that MTA can inhibit the growth of lymphoid cells, a cell proliferation assay can be used to screen for this compound derivatives with antiproliferative activity.[1]

Experimental Protocol

1. Materials and Reagents:

  • Jurkat cells (human T lymphocyte cell line).

  • RPMI-1640 medium with 10% FBS.

  • Test compounds (this compound library) in DMSO.

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT).

2. Assay Procedure:

  • Seed Jurkat cells into 384-well plates at a density of 2,000 cells/well in 40 µL of medium.

  • Add 10 µL of medium containing the test compound at various concentrations.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

Data Presentation
Compound IDConcentration (µM)Cell Viability (%)IC50 (µM)
Control (DMSO)-100>100
Positive Control (Doxorubicin)1150.5
This compound-00610458.2
This compound-0071098>100
This compound-00810253.5

Disclaimer: The protocols and data presented are for illustrative purposes. Researchers should optimize assay conditions based on their specific cell lines, reagents, and instrumentation. The assumption that "this compound" refers to derivatives of 5'-deoxy-5'-methylthioadenosine is based on the available scientific literature and may not reflect the user's specific molecule of interest.

References

Application Notes and Protocols for Trimethoprim in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) (TMP) is a synthetic antibacterial agent that has been a cornerstone in the treatment of various bacterial infections since its introduction in 1962. It functions as a potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid metabolism pathway. By targeting the bacterial DHFR with an affinity thousands of times greater than for its human counterpart, trimethoprim effectively disrupts the synthesis of tetrahydrofolic acid (THF), a vital precursor for the production of nucleotides and amino acids, ultimately leading to the cessation of bacterial growth.[1][2][3][4]

These application notes provide a comprehensive overview of the use of trimethoprim in drug discovery, focusing on its mechanism of action, relevant signaling pathways, and detailed protocols for key in vitro assays.

Mechanism of Action and Signaling Pathway

Trimethoprim's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR).[2][4] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate synthesis pathway. THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[4] By blocking this pathway, trimethoprim halts bacterial DNA synthesis and replication, leading to a bacteriostatic effect.[1][4]

Trimethoprim is often used in combination with sulfamethoxazole, which inhibits an earlier enzyme in the folate synthesis pathway, dihydropteroate (B1496061) synthase. This sequential blockade results in a synergistic and often bactericidal effect.[4]

Folate Synthesis Pathway and Inhibition by Trimethoprim

folate_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Purines, Thymidylate, Amino Acids THF->Nucleotides DNA DNA Synthesis Nucleotides->DNA DHPS->Dihydropteroate DHFR->THF Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Trimethoprim Trimethoprim Trimethoprim->DHFR dhfr_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, DHFR, NADPH, DHF, and Trimethoprim solutions plate_setup Set up 96-well plate with Assay Buffer, Trimethoprim (or control), and DHFR enzyme prep_reagents->plate_setup pre_incubation Pre-incubate for 15 minutes at room temperature plate_setup->pre_incubation reaction_init Initiate reaction by adding DHF pre_incubation->reaction_init kinetic_read Measure absorbance at 340 nm kinetically for 10-20 minutes reaction_init->kinetic_read calc_velocity Calculate initial reaction velocities (slope of linear phase) kinetic_read->calc_velocity calc_inhibition Calculate percent inhibition calc_velocity->calc_inhibition plot_curve Plot % inhibition vs. log[Trimethoprim] to determine IC50 calc_inhibition->plot_curve

References

Application Notes and Protocols for the Conjugation of 5'-Thiol-Modified Oligonucleotides to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the conjugation of 5'-thiol-modified oligonucleotides, synthesized using reagents like 5'-Thiol-Modifier C6 S-S Phosphoramidite (5'-TMPS), to antibodies. The primary conjugation strategy involves the reaction of a thiol group on the oligonucleotide with a maleimide-functionalized antibody. This process is a cornerstone in the development of antibody-oligonucleotide conjugates (AOCs) for various applications, including targeted drug delivery and advanced diagnostics.

The protocols outlined below cover the essential steps of this conjugation process: antibody preparation and disulfide bond reduction, maleimide (B117702) activation of the antibody, the conjugation reaction, and finally, the purification and characterization of the resulting conjugate.

Core Principles of Conjugation

The conjugation of a 5'-thiol-modified oligonucleotide to an antibody is typically achieved through a thiol-maleimide coupling reaction. This bioorthogonal reaction is highly efficient and specific, forming a stable thioether bond. The workflow involves two main stages: the preparation of the reactive antibody and oligonucleotide, followed by their conjugation.

Antibodies do not typically possess free thiol groups. Therefore, a common strategy is to reduce the antibody's native interchain disulfide bonds to generate reactive thiols. Alternatively, the antibody can be functionalized with a maleimide group, which will then react with the thiol group on the oligonucleotide. The latter approach is detailed in these protocols.

Experimental Protocols

Protocol 1: Preparation and Reduction of the Antibody

This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free thiol groups for conjugation. The extent of reduction can be controlled to influence the number of conjugated molecules per antibody, also known as the drug-to-antibody ratio (DAR).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction buffer: Phosphate buffered saline (PBS), pH 7.2-7.5, with 5 mM EDTA

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in the reaction buffer.

  • To generate a controlled number of free thiols, add a 5-20 molar excess of TCEP or DTT to the antibody solution. The exact amount should be optimized for the specific antibody and desired DAR.[1][2][3][]

  • Incubate the reaction mixture for 30-90 minutes at 37°C.[3] It is advisable to perform this step under an inert gas atmosphere to prevent the re-oxidation of thiol groups.[1][2]

  • Remove the excess reducing agent using a desalting column or through buffer exchange via tangential flow filtration (TFF).[][6] The reduced antibody is now ready for immediate use in the conjugation reaction.

ParameterRecommended RangeReference
Antibody Concentration2-10 mg/mL[2][3]
Reducing AgentTCEP or DTT[1][3][7]
Molar Excess of Reductant5-20 fold[1][3]
Reaction Time30-90 minutes[3]
Reaction Temperature37°C[3]
pH7.2-7.5[2]

Table 1: Recommended conditions for antibody reduction.

Protocol 2: Thiol-Maleimide Conjugation

This protocol details the reaction between the reduced antibody (containing free thiols) and a maleimide-functionalized payload, which in this context would be an oligonucleotide previously functionalized with a maleimide group.

Materials:

  • Reduced antibody from Protocol 1

  • Maleimide-functionalized oligonucleotide

  • Reaction Buffer: PBS, pH 6.5-7.5

  • Quenching reagent: N-ethylmaleimide or L-cysteine

Procedure:

  • Immediately after purification, dissolve the maleimide-functionalized oligonucleotide in an appropriate solvent (e.g., DMSO or aqueous buffer).

  • Add the maleimide-oligonucleotide to the reduced antibody solution at a molar ratio of 5-20:1 (oligonucleotide:antibody). The optimal ratio should be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.[1][2]

  • To quench any unreacted maleimide groups, add a quenching reagent like N-ethylmaleimide.

  • The resulting antibody-oligonucleotide conjugate is now ready for purification.

ParameterRecommended ConditionReference
pH6.5-7.5[2]
Molar Ratio (Oligo:Ab)5-20:1
Reaction Time1-2 hours at RT or overnight at 4°C[1][2]
Quenching ReagentN-ethylmaleimide or L-cysteine

Table 2: Key parameters for the thiol-maleimide conjugation reaction.

Protocol 3: Purification of the Antibody-Oligonucleotide Conjugate

Purification is a critical step to remove unconjugated oligonucleotides, antibodies, and other reaction byproducts.[8]

Methods:

  • Size Exclusion Chromatography (SEC): This is a common method for separating the larger conjugate from smaller, unconjugated molecules.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate conjugates with different drug-to-antibody ratios (DARs).[][9][10]

  • Ion Exchange Chromatography (IEX): This method separates molecules based on charge and can be effective in purifying ADCs.[][6]

  • Tangential Flow Filtration (TFF): TFF is often used for buffer exchange and to remove small molecule impurities.[][6]

The choice of purification method will depend on the specific characteristics of the conjugate and the scale of the preparation.

Protocol 4: Characterization of the Conjugate

After purification, the antibody-oligonucleotide conjugate should be thoroughly characterized.

Key Characterization Parameters:

  • Drug-to-Antibody Ratio (DAR): This can be determined using Hydrophobic Interaction Chromatography (HIC) or mass spectrometry (MS).[10][11]

  • Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to assess the level of aggregation and purity of the conjugate.[9]

  • Antigen Binding Affinity: An ELISA or surface plasmon resonance (SPR) assay should be performed to ensure that the conjugation process has not compromised the antibody's binding to its target antigen.

  • Confirmation of Conjugation: Mass spectrometry (MS) can be used to confirm the covalent attachment of the oligonucleotide to the antibody and to identify the conjugation sites.[11][12][13]

Visualizing the Workflow and Chemistry

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_downstream Downstream Processing Antibody Antibody Solution Reduction Disulfide Bond Reduction (TCEP or DTT) Antibody->Reduction Reduced_Ab Reduced Antibody Reduction->Reduced_Ab Conjugation Thiol-Maleimide Reaction Reduced_Ab->Conjugation Thiol_Oligo 5'-Thiol Oligonucleotide Thiol_Oligo->Conjugation Purification Purification (SEC, HIC, IEX) Conjugation->Purification Characterization Characterization (MS, HIC, ELISA) Purification->Characterization Final_Product Antibody-Oligonucleotide Conjugate Characterization->Final_Product

A schematic overview of the antibody-oligonucleotide conjugation workflow.

thiol_maleimide_reaction cluster_reactants Reactants cluster_product Product Antibody_SH Reduced Antibody (-SH) Conjugate Antibody-Oligonucleotide Conjugate (Thioether Bond) Antibody_SH->Conjugate + Maleimide_Oligo Maleimide-Oligo Maleimide_Oligo->Conjugate

The core chemical reaction: Thiol-Maleimide Coupling.

Application Notes

  • Stability of the Thioether Bond: The thioether bond formed through the maleimide-thiol reaction is generally stable. However, it can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in the bloodstream.[14] Strategies to improve the stability of this linkage are an active area of research.[10][14]

  • Control of Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute of an antibody conjugate. A heterogeneous mixture of species with different DARs is often produced.[6] The reaction conditions, particularly the concentration of the reducing agent, must be carefully controlled to achieve the desired DAR.[3]

  • Impact of Conjugation on Antibody Function: The conjugation process has the potential to alter the structure and function of the antibody.[15] It is crucial to perform functional assays to confirm that the conjugate retains its binding affinity and specificity for the target antigen.

  • Site-Specific Conjugation: The methods described here result in conjugation at the sites of reduced interchain disulfides. For more homogeneous products, site-specific conjugation methods can be employed. These include engineering specific cysteine residues into the antibody sequence or using enzymatic approaches.[7][16]

By following these protocols and considering the accompanying application notes, researchers can successfully conjugate 5'-thiol-modified oligonucleotides to antibodies for a wide range of scientific and therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5'-TMPS Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5'-TMPS (5'-Thio-Methyl-p-Toluenesulfonyl) reaction and related tosylation procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a this compound or tosylation reaction on a thiol group?

The primary purpose is to convert a thiol (-SH), which is a relatively poor leaving group, into a tosylate (-STs). The tosylate group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions at the 5'-position of the molecule. This is a common strategy in the synthesis of complex molecules, including modified oligonucleotides and pharmaceuticals.

Q2: What are the key reagents in a typical this compound reaction?

The key reagents include the 5'-thiol containing substrate, p-toluenesulfonyl chloride (TsCl) as the tosylating agent, and a base.

Q3: Why is a base necessary in the reaction?

A base is required to deprotonate the thiol, forming a more nucleophilic thiolate anion. This anion then attacks the electrophilic sulfur atom of the p-toluenesulfonyl chloride. The base also neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.

Q4: Which bases are commonly used for this reaction?

Commonly used bases include pyridine (B92270), triethylamine (B128534) (TEA), and N,N-diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and selectivity.

Q5: How can I monitor the progress of my this compound reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC). The starting material (thiol) and the product (tosylate) will have different retention factors (Rf values). Disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive p-toluenesulfonyl chloride (TsCl)Use fresh or properly stored TsCl. TsCl is sensitive to moisture.
Insufficient baseEnsure a sufficient molar excess of base is used to deprotonate the thiol and neutralize HCl.
Low reaction temperatureWhile some reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) may be required. Monitor for potential side reactions at higher temperatures.
Steric hindrance around the 5'-thiol groupIncrease reaction time and/or temperature. Consider using a less sterically hindered base.
Formation of Multiple Products/Side Reactions Reaction with other nucleophilic groupsIf other nucleophilic groups (e.g., hydroxyls, amines) are present, they may also react with TsCl. Protect these groups before the tosylation reaction. Thiols are generally more nucleophilic than alcohols, but selectivity can be an issue.[1]
Over-reaction or degradationMonitor the reaction closely by TLC and stop it once the starting material is consumed. Prolonged reaction times or high temperatures can lead to product degradation.
Disulfide bond formationThe starting thiol can be oxidized to form a disulfide. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Product Purification Excess TsCl or tosyl anhydrideQuench the reaction with water or an aqueous solution of a mild base (e.g., sodium bicarbonate) to hydrolyze excess TsCl.
Residual base (e.g., pyridine)Perform an aqueous workup with dilute acid (e.g., 1M HCl) to remove basic impurities.
Product is an oil and difficult to crystallizeAttempt purification by column chromatography on silica (B1680970) gel.

Experimental Protocols

General Protocol for 5'-Thiol Tosylation

This protocol provides a general guideline. Optimization for specific substrates is recommended.

Materials:

  • 5'-Thiol containing substrate

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (B109758) (DCM) or chloroform

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5'-thiol substrate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (2.0-3.0 eq) to the solution and stir for 10 minutes.

  • Slowly add p-toluenesulfonyl chloride (1.2-1.5 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary

Table 1: Typical Reaction Parameters for Tosylation of Thiols

ParameterConditionNotes
Temperature 0 °C to room temperatureInitial cooling helps to control any exothermic reaction. Some reactions may require gentle heating.
Reaction Time 2 - 24 hoursHighly dependent on the substrate. Monitor by TLC to determine the optimal time.
Molar Ratio (Substrate:TsCl:Base) 1 : 1.2-1.5 : 2-3A slight excess of TsCl and a greater excess of base are typically used to drive the reaction to completion.
Solvent Dichloromethane (DCM), Chloroform, PyridineAnhydrous aprotic solvents are preferred. Pyridine can act as both solvent and base.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 5'-Thiol Substrate in Anhydrous DCM cool Cool to 0 °C start->cool add_base Add Anhydrous Pyridine/TEA cool->add_base add_tscl Add p-Toluenesulfonyl Chloride add_base->add_tscl stir Stir at 0 °C then RT add_tscl->stir monitor Monitor by TLC stir->monitor dilute Dilute with DCM monitor->dilute Reaction Complete wash_acid Wash with 1M HCl dilute->wash_acid wash_bicarb Wash with Sat. NaHCO₃ wash_acid->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound Product purify->product

Caption: General workflow for a this compound reaction.

troubleshooting_workflow cluster_yield Low Yield cluster_purity Impure Product start This compound Reaction Issue q_reagents Are reagents fresh? start->q_reagents q_side_reactions Side products observed? start->q_side_reactions a_reagents_no Use fresh TsCl and anhydrous solvents/base q_reagents->a_reagents_no No q_conditions Are reaction conditions optimal? q_reagents->q_conditions Yes a_reagents_no->q_conditions a_conditions_no Increase temperature, reaction time, or reagent equivalents q_conditions->a_conditions_no No solution Optimized Reaction q_conditions->solution Yes a_conditions_no->solution a_side_reactions_yes Use protecting groups for other nucleophiles. Run under inert atmosphere. q_side_reactions->a_side_reactions_yes Yes q_workup Was workup thorough? q_side_reactions->q_workup No a_side_reactions_yes->q_workup a_workup_no Ensure complete removal of excess reagents and base during aqueous washes. q_workup->a_workup_no No q_workup->solution Yes a_workup_no->solution

Caption: Troubleshooting decision tree for this compound reactions.

References

Technical Support Center: 5'-TMPS Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5'-Thiol-Modifier C6 S-S (5'-TMPS) labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5'-Thiol-Modifier C6 S-S and why is the disulfide bond present?

A: 5'-Thiol-Modifier C6 S-S is a phosphoramidite (B1245037) reagent used during oligonucleotide synthesis to introduce a thiol (sulfhydryl) group at the 5'-terminus. This thiol group is initially protected as a disulfide (-S-S-) bond. This protection is crucial to prevent unwanted side reactions of the highly reactive thiol group during the automated synthesis process.[1][2] The disulfide bond must be cleaved (reduced) after synthesis to generate the free, reactive thiol group required for subsequent conjugation reactions.[1][][4]

Q2: My thiol-modified oligonucleotide is not conjugating to my molecule of interest. What are the possible causes?

A: Several factors can lead to failed conjugation:

  • Incomplete Reduction: The disulfide bond of the this compound must be fully reduced to a free thiol (-SH) to be reactive.

  • Re-oxidation of Thiol: Free thiols are susceptible to oxidation, which can lead to the reformation of a disulfide bond, rendering the oligonucleotide non-reactive.[4][5]

  • Impure Oligonucleotide: Contaminants from the synthesis or purification steps can interfere with the conjugation reaction.

  • Incorrect Reaction Conditions: The pH and buffer composition of the conjugation reaction are critical for efficiency.

  • Degraded Reagents: The molecule you are trying to conjugate to the oligonucleotide may have lost its reactivity.

Q3: How should I store my 5'-thiol-modified oligonucleotide?

A: Proper storage is critical to maintain the integrity of your thiol-modified oligonucleotide. For long-term stability, it is recommended to store the oligonucleotide frozen at –20°C.[6][7] To prevent oxidation of the free thiol, store it under an inert atmosphere (like argon or nitrogen) or in a solution containing a reducing agent such as 10 mM DTT or TCEP.[5][6] If resuspended, using a TE buffer (10 mM Tris, 0.1 mM EDTA, pH 7.5–8.0) is preferable to water.[7] It is also advisable to store the oligo in the dark to avoid damage from UV light.[7][8]

Q4: Which purification method is best for 5'-thiol-modified oligonucleotides?

A: High-Performance Liquid Chromatography (HPLC) is the recommended purification method for modified oligonucleotides, including those with thiol modifications.[9][10] This method is effective at separating the full-length, modified product from shorter, failed sequences and other impurities.[10] PAGE purification should be avoided for thiol-modified oligos as the components used in this method can damage the modification.[9]

Troubleshooting Guides

Problem 1: Low or No Labeling Efficiency

This is one of the most common issues encountered. The following guide will help you troubleshoot the potential causes.

Troubleshooting Workflow

G start Low Labeling Efficiency check_reduction Verify Disulfide Reduction start->check_reduction check_oxidation Assess Thiol Oxidation check_reduction->check_oxidation Reduction Confirmed check_purity Check Oligo Purity check_oxidation->check_purity No Significant Oxidation check_conditions Optimize Reaction Conditions check_purity->check_conditions Oligo is Pure check_reagents Evaluate Reagent Activity check_conditions->check_reagents Conditions Optimized success Successful Conjugation check_reagents->success Reagents are Active

Caption: Troubleshooting workflow for low labeling efficiency.

Detailed Steps & Solutions
Potential Cause How to Verify Recommended Solution
Incomplete Disulfide Reduction Analyze the oligonucleotide by mass spectrometry to confirm the expected molecular weight of the reduced form.Repeat the reduction step. Ensure fresh reducing agent (DTT or TCEP) is used at the correct concentration and pH. See the detailed reduction protocols below.
Thiol Group Re-oxidation Run a non-reducing PAGE gel. The presence of a band at double the molecular weight suggests dimer formation via disulfide bonding.Perform the conjugation reaction immediately after reduction and purification. If storage is necessary, follow the recommended storage conditions (see FAQ Q3).
Oligonucleotide Impurity Analyze the purified oligonucleotide by HPLC or mass spectrometry to check for impurities or truncated sequences.Re-purify the oligonucleotide using HPLC.[9]
Suboptimal Reaction pH Measure the pH of the conjugation reaction buffer. The optimal pH can vary depending on the conjugation chemistry (e.g., maleimide (B117702) reactions are typically performed at pH 6.5-7.5).Adjust the pH of your reaction buffer. It has been noted that sample pH is a critical factor for labeling efficiency.[11][12]
Inactive Conjugation Partner Check the expiration date and storage conditions of your labeling reagent (e.g., maleimide-activated dye).Use a fresh, quality-controlled labeling reagent.
Problem 2: Oligonucleotide Degradation

Degradation can occur during synthesis, deprotection, or storage.

Logical Relationship Diagram

G degradation Oligo Degradation harsh_deprotection Harsh Deprotection Conditions degradation->harsh_deprotection nuclease_contamination Nuclease Contamination degradation->nuclease_contamination improper_storage Improper Storage degradation->improper_storage

Caption: Factors leading to oligonucleotide degradation.

Detailed Steps & Solutions
Potential Cause How to Verify Recommended Solution
Harsh Deprotection Conditions Analyze the oligo by mass spectrometry for unexpected fragmentation. Some modifications are sensitive to harsh deprotection conditions.[13]Use milder deprotection conditions if your oligo contains sensitive modifications. Consult your synthesis provider for recommended protocols.
Nuclease Contamination Run the oligo on a denaturing PAGE gel. A smear or multiple lower molecular weight bands suggest degradation.Use nuclease-free water, buffers, and tips for all procedures. Maintain a sterile work environment.
Improper Storage Review your storage conditions. Long-term storage in water at room temperature can lead to degradation.[8]Follow the recommended storage guidelines (see FAQ Q3). For long-term storage, keep the oligo frozen at -20°C in a TE buffer.[7][8]

Experimental Protocols

Protocol 1: Disulfide Bond Reduction using DTT

This protocol is for the reduction of the 5'-Thiol-Modifier C6 S-S to generate a free thiol group.[4]

Materials:

  • Thiol-modified oligonucleotide

  • Dithiothreitol (DTT)

  • 100 mM Sodium Phosphate (B84403) Buffer, pH 8.3-8.5

  • NAP-10 column (or similar desalting column)

  • 100 mM Sodium Phosphate Buffer, pH 6.0

Procedure:

  • Prepare DTT Solution: Prepare a 100 mM solution of DTT in 100 mM sodium phosphate buffer (pH 8.3-8.5). For example, dissolve 77.13 mg of DTT in 5 mL of the buffer.[4]

  • Dissolve Oligonucleotide: Dissolve the thiol-modified oligonucleotide in the DTT solution. For up to 12.5 OD of oligo, use 125 µL of the DTT solution.[4]

  • Incubation: Incubate the mixture at room temperature for 1 hour.[4]

  • Purification (DTT Removal):

    • Equilibrate a NAP-10 column with approximately 15 mL of 100 mM sodium phosphate buffer (pH 6.0).[4]

    • Load the reaction mixture onto the column (if the volume is less than 1 mL, bring it up to 1 mL with the pH 6.0 buffer).[4]

    • Elute the reduced oligonucleotide with 1.0 mL of the pH 6.0 buffer.[4]

Protocol 2: Disulfide Bond Reduction using TCEP

Tris(2-carboxyethyl)phosphine (TCEP) is an alternative reducing agent that is more stable and does not absorb at 280 nm. Conjugation efficiencies can be 2-3% higher when using TCEP.[1]

Materials:

  • Thiol-modified oligonucleotide

  • TCEP solution (e.g., 0.5 M stock)

  • Desalted water

  • Purification supplies (e.g., desalting column)

Procedure:

  • Prepare TCEP Solution: Prepare a fresh 0.1 M TCEP solution. For example, mix 80 µL of 0.5 M TCEP with 320 µL of desalted water.[6]

  • Dissolve Oligonucleotide: Dissolve the lyophilized thiol-modified oligonucleotide in 400 µL of the freshly prepared 0.1 M TCEP solution.[6]

  • Incubation: Incubate the solution at room temperature for 1 hour, vortexing intermittently.[6]

  • Purification (TCEP Removal): Remove excess TCEP using a desalting column (e.g., NAP-5 or Zeba) or ethanol (B145695) precipitation.[6]

Signaling Pathway: The Reduction of this compound

The following diagram illustrates the chemical transformation during the reduction of the 5'-Thiol-Modifier C6 S-S.

G cluster_0 This compound Oligo (Oxidized) cluster_1 Reducing Agent cluster_2 Reduced Oligo (Active) Oligo_SS Oligo-5'-(CH2)6-S-S-(CH2)6-OH Oligo_SH Oligo-5'-(CH2)6-SH Oligo_SS->Oligo_SH + Reducer DTT or TCEP Reducer->Oligo_SH

Caption: Reduction of this compound to a reactive thiol.

References

Technical Support Center: Troubleshooting Guide for 5'-Modified Nucleotide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "5'-TMPS" is not a standard scientific abbreviation. This guide is developed based on the interpretation of "this compound" as a 5'-modified thiomethyl-pseudouridine or a similar modified nucleotide used in RNA/oligonucleotide experiments. The troubleshooting advice provided is broadly applicable to research involving synthetic and modified nucleic acids.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-modified nucleotides, such as 5'-thiomethyl-pseudouridine, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are common causes of low yield during the synthesis of modified oligonucleotides?

Low yields can stem from several factors including incomplete coupling reactions, degradation of the modified nucleotide during synthesis, or issues with the solid support. It is crucial to optimize coupling times and use appropriate protecting groups for the modified base.

Q2: How can I confirm the successful incorporation of the 5'-modified nucleotide into my oligonucleotide?

Mass spectrometry (LC-MS) is the gold standard for confirming the mass of the final product. Enzymatic digestion followed by HPLC or LC-MS analysis of the resulting nucleosides can also verify the presence of the modification.

Q3: What are n-1 impurities and how can I minimize them?

"n-1" impurities are deletion sequences that are one nucleotide shorter than the desired full-length oligonucleotide.[1][2] These can arise from inefficient coupling during synthesis. To minimize them, ensure optimal coupling efficiency at each step of the synthesis and consider using high-quality reagents. Purification methods like HPLC can help in separating the full-length product from these shorter impurities.[1]

Q4: My modified RNA is being degraded. How can I improve its stability?

RNA is susceptible to degradation by RNases. To improve stability, work in an RNase-free environment, use nuclease-free water and reagents, and consider incorporating modifications that enhance nuclease resistance, such as phosphorothioate (B77711) linkages. Storing the RNA in appropriate buffers and at low temperatures (-80°C for long-term) is also critical.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving 5'-modified nucleotides.

Synthesis & Purification Issues
Problem Possible Cause Suggested Solution
Low yield of full-length oligonucleotide Inefficient coupling of the modified phosphoramidite (B1245037).Optimize coupling time and use a fresh, high-quality coupling agent. Ensure the phosphoramidite is of high purity.
Degradation of the modified nucleotide during synthesis.Use milder deprotection conditions if the modification is labile.
Poor quality of solid support or reagents.Use fresh, high-quality synthesis reagents and solid supports.
Presence of n-1 and other deletion sequences Incomplete coupling reaction at one or more steps.Increase coupling time and/or the excess of phosphoramidite. Ensure efficient capping of unreacted 5'-hydroxyl groups.
Inefficient capping step.Check the activity of the capping reagents and optimize the capping time.
Difficulty in purifying the modified oligonucleotide Co-elution of the product with impurities.Optimize the HPLC purification gradient and consider using a different type of column (e.g., ion-exchange or reversed-phase).[3]
The modification alters the chromatographic properties of the oligonucleotide.Experiment with different mobile phases and temperatures for HPLC purification.
Analytical & Experimental Issues
Problem Possible Cause Suggested Solution
Unexpected mass in mass spectrometry analysis Incomplete removal of protecting groups.Extend the deprotection time or use stronger deprotection reagents, ensuring they are compatible with the modification.
Adduct formation (e.g., sodium or potassium adducts).Use high-purity solvents and reagents for sample preparation. Desalt the sample before analysis.
Oxidation of thio-modifications.Handle the oligonucleotide under inert gas and use antioxidants in the buffers if necessary.
Low signal or no product in downstream applications (e.g., PCR, sequencing) The 5'-modification inhibits enzyme activity (polymerase, ligase).Screen different enzymes to find one that is more tolerant of the modification. Optimize the position of the modification within the sequence.
Incorrect quantification of the oligonucleotide.Use a quantification method that is not affected by the modification (e.g., UV absorbance at 260 nm with a calculated extinction coefficient).
Poor primer design for PCR or sequencing.Design primers that anneal to regions distant from the modification. Optimize annealing temperature.[4][5]
Experimental artifacts and inconsistent results Contamination with RNases or other nucleases.Maintain a strict RNase-free workflow. Use RNase inhibitors.[6]
Improper sample handling and storage.Aliquot samples to avoid multiple freeze-thaw cycles. Store at appropriate temperatures.
RNA degradation during sample preparation.Minimize the time between cell lysis and RNA extraction. Keep samples on ice.[7][8]

Experimental Protocols

General Protocol for Solid-Phase Synthesis of a 5'-Modified RNA Oligonucleotide

This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a 5'-modification using phosphoramidite chemistry on a solid support.

  • Support Preparation: Start with a controlled pore glass (CPG) solid support functionalized with the 3'-most nucleoside of the target sequence.

  • Deprotection (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: Activate the phosphoramidite of the next nucleoside (which could be the 5'-modified one for the final coupling step) with an activator (e.g., tetrazole) and couple it to the free 5'-hydroxyl group on the growing chain.

  • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of n-1 sequences.

  • Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).

  • Repeat: Repeat steps 2-5 for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the solid support and remove all remaining protecting groups from the bases and the phosphate backbone using a suitable deprotection solution (e.g., aqueous ammonia (B1221849) and/or methylamine).

  • Purification: Purify the full-length modified oligonucleotide using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-ESI-MS) and UV-Vis spectroscopy.

Visualizations

Signaling Pathway: Impact of Modified mRNA on Translation

modified_mRNA_translation cluster_cytoplasm Cytoplasm cluster_ribosome Ribosome unmodified_mrna Unmodified mRNA ribosome Ribosome unmodified_mrna->ribosome Translation degradation RNA Degradation unmodified_mrna->degradation Rapid modified_mrna 5'-Modified mRNA (e.g., this compound) modified_mrna->ribosome Altered Translation Efficiency modified_mrna->degradation Slow protein Protein Synthesis ribosome->protein

Caption: Impact of 5'-modification on mRNA fate.

Experimental Workflow: Troubleshooting Oligonucleotide Synthesis

oligo_synthesis_troubleshooting start Start: Oligonucleotide Synthesis synthesis Solid-Phase Synthesis start->synthesis cleavage Cleavage & Deprotection synthesis->cleavage purification HPLC Purification cleavage->purification analysis LC-MS Analysis purification->analysis n_minus_1 Problem: n-1 Impurities purification->n_minus_1 Side Products low_yield Problem: Low Yield analysis->low_yield Incorrect Mass or Low Purity success Success: Pure Oligonucleotide analysis->success Correct Mass & High Purity optimize_coupling Solution: Optimize Coupling low_yield->optimize_coupling optimize_capping Solution: Optimize Capping n_minus_1->optimize_capping optimize_coupling->synthesis Re-synthesize optimize_capping->synthesis Re-synthesize

Caption: Troubleshooting workflow for oligonucleotide synthesis.

References

Technical Support Center: 5'-TMPS Experimental Hub

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5'-Thiomonophosphate (5'-TMPS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to non-specific binding in your experiments.

Troubleshooting Guide: Reducing Non-Specific Binding of this compound

Non-specific binding can obscure results and lead to false positives. This guide offers a systematic approach to identifying and mitigating these issues in your this compound-based assays, such as pull-down experiments.

Q1: I'm observing high background in my this compound pull-down assay, even in my negative control lane. What are the likely causes and how can I fix this?

High background in a negative control suggests that cellular proteins are binding to components of your assay system other than the this compound bait. The primary culprits are often the beads (e.g., streptavidin-coated beads if using a biotinylated this compound) and the surface of the reaction tube.

Troubleshooting Workflow:

Caption: A stepwise workflow for troubleshooting high background signal.

Solutions:

  • Pre-clear the Lysate: Before introducing your this compound bait, incubate the cell lysate with unconjugated beads for 1-2 hours at 4°C. This step will capture and remove proteins that have a high affinity for the beads themselves.[1]

  • Optimize Blocking Strategy: Insufficient blocking can leave sites on the beads and tube surfaces exposed, leading to non-specific protein adherence.[1] Experiment with different blocking agents or combinations.

  • Increase Wash Buffer Stringency: Your wash buffers may not be stringent enough to remove weakly bound, non-specific proteins.[1] Gradually increase the salt (e.g., NaCl) and/or non-ionic detergent (e.g., Tween 20) concentrations in your wash buffers.[2][3][4] You can also increase the number of wash steps.[1][5]

  • Competitive Elution: To ensure that the eluted proteins were specifically bound to your this compound bait, try eluting with a high concentration of free, non-biotinylated this compound.[1]

Q2: My protein of interest appears in both the this compound pull-down and the negative control. How can I increase the specificity of the binding?

This indicates that the interaction is not specific to this compound. The cause is likely due to hydrophobic or electrostatic interactions between your protein and the assay components.

Strategies to Enhance Specificity:

StrategyPrincipleRecommended Starting Conditions
Adjust Buffer pH Modifying the pH of the binding buffer can alter the overall charge of your protein and the solid surfaces, minimizing charge-based non-specific interactions.[2][3][4]Test a range of pH values around the isoelectric point (pI) of your target protein.
Increase Salt Concentration Higher salt concentrations create a shielding effect, reducing electrostatic interactions between charged proteins and surfaces.[2][3][4]Titrate NaCl concentration from 150 mM up to 500 mM.[6]
Add Surfactants Non-ionic surfactants like Tween 20 can disrupt hydrophobic interactions that cause non-specific binding.[2][3]Start with 0.05% (v/v) Tween 20 and increase if necessary.
Include a Protein Blocking Agent Adding a generic protein like Bovine Serum Albumin (BSA) to your buffer can block non-specific binding sites on beads and tubes.[2][3][4]Use 0.1% to 1% (w/v) BSA in your binding and wash buffers.

Frequently Asked Questions (FAQs)

Q3: What are the common causes of non-specific binding in this compound affinity assays?

Non-specific binding in assays involving this compound can stem from several factors:

  • Hydrophobic and Electrostatic Interactions: Proteins can non-specifically adhere to the surfaces of affinity beads and reaction tubes.[1]

  • Binding to the Affinity Tag System: If you are using a biotinylated this compound, some cellular proteins may have an affinity for the streptavidin on the beads or the biotin (B1667282) linker itself.[1]

  • Endogenous Biotinylated Proteins: Cells naturally contain biotinylated proteins that can compete for binding sites on streptavidin beads.[1]

  • Insufficient Blocking: Inadequate blocking of the beads and other surfaces leaves sites open for non-specific protein adherence.[1]

  • Inappropriate Wash Stringency: Wash buffers that are not stringent enough may fail to remove weakly bound, non-specific proteins.[1]

Q4: Why are proper controls so critical in a this compound pull-down experiment?

Proper controls are essential to differentiate true this compound-interacting proteins from non-specific binders.[1] Key controls include:

  • Beads-only control: Beads incubated with the cell lysate without any this compound bait. This identifies proteins that bind non-specifically to the beads.[1][7]

  • Bait-only control: If using a tagged this compound, a control with just the tag (e.g., biotin) can help identify proteins that bind to the tag itself.[1]

Q5: Could nucleic acid contamination be causing non-specific binding in my experiment?

Yes, contaminating nucleic acids (DNA or RNA) can mediate apparent protein-protein interactions. As negatively charged polymers, they can adhere to basic surfaces on proteins, leading to false positives.[8] Treating your protein preparations with a nuclease, such as micrococcal nuclease, can help eliminate this issue.[8]

Experimental Protocols

Protocol 1: Pre-clearing Lysate to Reduce Non-Specific Binding

  • Start with your prepared cell lysate.

  • Add an appropriate volume of washed, unconjugated beads (the same type used for your pull-down) to the lysate.

  • Incubate for 1-2 hours at 4°C with gentle rotation.[1]

  • Pellet the beads by centrifugation or using a magnetic rack.

  • Carefully collect the supernatant (the pre-cleared lysate) and proceed with your this compound pull-down experiment.

Protocol 2: Optimizing Wash Buffer Stringency

  • Prepare a series of wash buffers with increasing concentrations of salt and/or detergent. A typical starting point is a buffer containing 150 mM NaCl and 0.05% Tween 20.

  • Create parallel experiments where you wash the beads after the pull-down with each of the different wash buffers.

  • Analyze the eluates from each wash condition by SDS-PAGE to determine which condition effectively removes non-specific binders while retaining your protein of interest.

Signaling Pathway Visualization

Hypothetical Signaling Pathway Involving a this compound Binding Protein

In a hypothetical scenario, this compound could be investigated for its role in modulating a cellular signaling pathway. For instance, it might bind to a specific kinase, influencing its activity and downstream signaling events.

SignalingPathway ExtracellularSignal Extracellular Signal Receptor Receptor ExtracellularSignal->Receptor TMPS_BindingProtein This compound Binding Protein (e.g., Kinase) Receptor->TMPS_BindingProtein activates DownstreamEffector1 Downstream Effector 1 TMPS_BindingProtein->DownstreamEffector1 phosphorylates DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 CellularResponse Cellular Response (e.g., Gene Expression) DownstreamEffector2->CellularResponse TMPS This compound TMPS->TMPS_BindingProtein modulates activity

Caption: A hypothetical pathway where this compound modulates a key signaling protein.

References

Stability of 5'-Thio-monophosphate-succinimide (5'-TMPS) in Different Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5'-Thio-monophosphate-succinimide (5'-TMPS) in various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound and similar thiosuccinimide-linked molecules?

The main stability issue for molecules containing a thiosuccinimide linkage, such as this compound, is the potential for deconjugation through a retro-Michael reaction.[1][2][3][4] This reaction is a reversal of the initial conjugation process and results in the cleavage of the bond between the thiol group and the maleimide (B117702) moiety.[1][2] This can lead to the loss of the intended biological activity and potential off-target effects.[1][3]

Q2: Which factors have the most significant impact on the stability of the thiosuccinimide linkage in this compound?

Several factors can influence the stability of the thiosuccinimide linkage:

  • pH: The retro-Michael reaction is base-catalyzed, meaning the rate of deconjugation increases with higher pH.[1]

  • Temperature: Elevated temperatures can accelerate the rate of the retro-Michael reaction.[1]

  • Thiol pKa: Thiosuccinimide adducts formed from thiols with a higher pKa tend to be more stable.[1][2]

  • Maleimide Substituents: The chemical groups attached to the maleimide ring can influence stability. Electron-withdrawing groups on the maleimide nitrogen can promote hydrolysis of the thiosuccinimide ring, which forms a more stable, ring-opened product that is not susceptible to the retro-Michael reaction.[1]

Q3: How does buffer composition affect the stability of this compound?

Troubleshooting Guide

Issue: I am observing a loss of my this compound conjugate during my experiments. How can I troubleshoot this?

A loss of your this compound conjugate is likely due to the instability of the thiosuccinimide linkage. Here are steps to troubleshoot and mitigate this issue:

  • Analyze Experimental Conditions:

    • pH: Review the pH of all buffers and solutions used in your experiment. If the pH is alkaline (typically above 7.5), consider lowering it to a more neutral or slightly acidic range.

    • Temperature: Assess the temperatures your conjugate is exposed to and for how long. If possible, perform experiments at lower temperatures (e.g., 4°C or on ice) to slow down potential degradation.

    • Presence of Thiols: Be aware of other thiol-containing molecules in your system (e.g., glutathione, dithiothreitol) as they can participate in thiol exchange reactions, leading to deconjugation.[3][4]

  • Enhance Conjugate Stability:

    • Thiosuccinimide Ring Hydrolysis: A common strategy to create a more stable linkage is to intentionally hydrolyze the thiosuccinimide ring to form a stable thioether.[1][3] This can often be achieved by a controlled incubation at a slightly basic pH (e.g., pH 8-9) for a specific period immediately after the initial conjugation, followed by purification and storage in a lower pH buffer.[1]

Data on Factors Affecting Thiosuccinimide Linkage Stability

The following table summarizes the key factors influencing the stability of the thiosuccinimide linkage, which is central to the stability of this compound.

FactorEffect on StabilityRecommendation for Enhanced Stability
pH Higher pH increases the rate of the retro-Michael reaction (deconjugation).[1]Maintain a pH at or below neutral (≤ 7.4) for storage and during experiments where possible.
Temperature Higher temperatures accelerate the retro-Michael reaction.[1]Store conjugates at low temperatures (e.g., 4°C or -20°C) and minimize exposure to elevated temperatures.
Thiol pKa Adducts from thiols with a higher pKa are generally more stable.[1][2]This is an intrinsic property of the thiol used for conjugation.
Maleimide Structure Electron-withdrawing groups on the maleimide can promote stabilizing hydrolysis.[1]Consider using modified maleimides designed for increased stability if deconjugation is a persistent issue.

Experimental Protocols

Protocol 1: General Assessment of this compound Stability in a Specific Buffer

This protocol outlines a general method to determine the stability of a this compound conjugate in a chosen buffer.

Objective: To quantify the rate of degradation of a this compound conjugate over time in a specific buffer.

Materials:

  • Purified this compound conjugate

  • Selected buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Tris buffer pH 7.4, Acetate buffer pH 5.5)

  • Quenching solution (if necessary to stop the reaction, e.g., acidic solution)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry).[6][7][8]

  • Temperature-controlled incubator or water bath.

Methodology:

  • Prepare a stock solution of the this compound conjugate in the chosen buffer at a known concentration.

  • Aliquot the solution into multiple vials to represent different time points.

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take one vial and immediately stop any further degradation. This can be done by freezing the sample at -80°C or by adding a quenching solution.

  • Analyze each sample by HPLC to separate the intact conjugate from any degradation products. The peak area of the intact conjugate will be used for quantification.

  • Plot the percentage of the remaining intact conjugate against time to determine the stability profile and calculate the half-life of the conjugate in that specific buffer.

Protocol 2: Inducing Hydrolysis for Enhanced Stability

This protocol describes a method to promote the hydrolysis of the thiosuccinimide ring to form a more stable thioether linkage.

Objective: To increase the long-term stability of a this compound conjugate.

Materials:

  • Newly formed this compound conjugate (immediately after conjugation reaction)

  • Slightly basic buffer (e.g., Phosphate buffer pH 8.5)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

  • Storage buffer (e.g., PBS pH 7.0)

  • Analytical method to confirm hydrolysis (e.g., Mass Spectrometry to detect the mass change corresponding to the addition of a water molecule).

Methodology:

  • Following the initial conjugation of the thiol-containing molecule with the maleimide, adjust the pH of the reaction mixture to approximately 8.5.

  • Incubate the mixture for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature). The optimal time should be determined empirically.

  • After incubation, purify the conjugate from the reaction mixture to remove any unreacted components and the hydrolysis buffer. This is typically done using size-exclusion chromatography or dialysis into the final storage buffer.

  • Confirm the successful hydrolysis of the thiosuccinimide ring by analyzing the conjugate using mass spectrometry. A mass increase corresponding to the addition of one molecule of water (18 Da) is expected.

  • Store the stabilized conjugate in a buffer with a neutral or slightly acidic pH.

Visualizing Stability Concepts

To better understand the processes affecting this compound stability, the following diagrams illustrate the key chemical pathways and an experimental workflow.

cluster_0 This compound Conjugate Formation and Degradation Thiol Thiol Thiosuccinimide_Linkage This compound Conjugate (Thiosuccinimide) Thiol->Thiosuccinimide_Linkage Michael Addition Maleimide Maleimide Maleimide->Thiosuccinimide_Linkage Deconjugated_Thiol Released Thiol Thiosuccinimide_Linkage->Deconjugated_Thiol Retro-Michael Reaction (Instability Pathway) Released_Maleimide Released Maleimide Thiosuccinimide_Linkage->Released_Maleimide Retro-Michael Reaction (Instability Pathway) Hydrolyzed_Product Stable Ring-Opened Product (Thioether) Thiosuccinimide_Linkage->Hydrolyzed_Product Hydrolysis (Stabilization Pathway)

Caption: Chemical pathways of this compound conjugation, degradation, and stabilization.

cluster_1 Workflow for Assessing this compound Stability Prepare_Sample Prepare this compound in Test Buffer Incubate Incubate at Controlled Temperature Prepare_Sample->Incubate Time_Points Sample at Multiple Time Points Incubate->Time_Points Stop_Reaction Quench Reaction/ Freeze Sample Time_Points->Stop_Reaction Analyze Analyze by HPLC/ Mass Spec Stop_Reaction->Analyze Data_Analysis Determine Percent Intact Conjugate Analyze->Data_Analysis

Caption: Experimental workflow for evaluating the stability of this compound.

References

Technical Support Center: 5'-Thiomonophosphate (5'-TMPS) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5'-Thiomonophosphate reactions. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively quenching reactions involving 5'-Thiomonophosphates and their derivatives, particularly within the context of nucleic acid chemistry.

Frequently Asked Questions (FAQs)

Q1: What are 5'-Thiomonophosphate (5'-TMPS) reactions?

A1: 5'-Thiomonophosphate (this compound) is a general term for a nucleoside 5'-monophosphate analog where one of the non-bridging oxygen atoms in the phosphate (B84403) group is replaced by a sulfur atom. A common example is Adenosine 5'-O-thiomonophosphate (AMPS)[1]. These compounds are crucial in biochemical research as they can act as substrates or inhibitors for enzymes like phosphohydrolases and are used in the synthesis of modified oligonucleotides. Reactions involving these molecules often refer to their incorporation into nucleic acid chains via solid-phase synthesis or their use in enzyme-catalyzed reactions.

Q2: What does "quenching" mean in the context of this compound reactions?

A2: In the context of solid-phase oligonucleotide synthesis, where this compound analogs might be used, "quenching" most commonly refers to the capping step . This is a critical procedure that permanently blocks any 5'-hydroxyl groups that failed to react during the coupling step. This prevents the formation of undesired deletion mutant sequences (n-1 shortmers) in the final product[2]. The term can also refer to the neutralization of harsh chemicals, such as iodine or acids, used during other steps of the synthesis cycle, or the termination of enzymatic reactions involving this compound.

Q3: Why is effective quenching (capping) important for my experiment?

A3: Effective capping is essential for achieving high purity of the final oligonucleotide product. Without a proper quench of the unreacted chains, you will have a complex mixture of full-length sequences and various deletion sequences, which can be difficult and costly to separate during purification[2]. This is particularly critical when synthesizing long oligonucleotides, where the cumulative yield is highly dependent on the efficiency of each step[3].

Q4: What are the standard reagents used for quenching (capping) in oligonucleotide synthesis?

A4: The most common capping solution is a two-part mixture.

  • Cap A: An acylating agent, typically acetic anhydride, dissolved in a non-nucleophilic solvent like tetrahydrofuran (B95107) (THF), often with a base such as pyridine (B92270) or lutidine[4].

  • Cap B: A catalyst, usually 1-methylimidazole (B24206) (NMI), in THF[2][4]. These are mixed immediately before being delivered to the synthesis column. The NMI activates the acetic anhydride, which then rapidly acetylates the free 5'-hydroxyl groups[4].

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Symptom / Observation Potential Cause Recommended Solution
Low yield of full-length product with significant (n-1) shortmers observed in HPLC/MS. Inefficient capping (quenching) of unreacted 5'-OH groups.1. Check Reagent Freshness: Capping reagents, especially acetic anhydride, are sensitive to moisture. Use fresh, anhydrous reagents and solvents. 2. Optimize Capping Time: Ensure the capping step is long enough for the reaction to go to completion. Consult your synthesizer's protocols. 3. Verify Reagent Delivery: Check the fluid lines on your synthesizer to ensure proper delivery of both Cap A and Cap B reagents to the column.
Appearance of unexpected peaks in chromatogram, e.g., +53 Da species. A side reaction known as N3-cyanoethylation of thymidine (B127349) residues.This can occur during the final ammonia (B1221849) deprotection step. Using a larger volume of ammonia or a mixture of ammonia and methylamine (B109427) (AMA) can help scavenge the acrylonitrile (B1666552) that causes this modification[3].
Significant depurination (loss of A or G bases), especially in long sequences. The detritylation step, which removes the 5'-DMT protecting group, uses a strong acid (e.g., Trichloroacetic Acid - TCA) that can cause base loss[3].1. Switch to a Milder Acid: Use 3% Dichloroacetic Acid (DCA) instead of TCA for the deblocking step. DCA is less acidic and significantly reduces the rate of depurination[3]. 2. Use Depurination-Resistant Monomers: Employ monomers with protecting groups like dimethylformamidine (dmf) on guanosine, which offers better stability against acid-catalyzed depurination[3].
No reaction or very low coupling efficiency. The 5'-hydroxyl group was capped before the coupling step could occur.This is a rare synthesizer logic failure. A second capping step is sometimes performed after oxidation to ensure the column is dry; ensure this is not happening prematurely[4]. Also, verify that the correct phosphoramidite (B1245037) monomer is being delivered during the coupling step.

Experimental Protocols

Protocol: Standard Capping (Quenching) in Solid-Phase Oligonucleotide Synthesis

This protocol describes the capping step to terminate unreacted oligonucleotide chains on a solid support.

Reagents:

  • Capping Solution A (Cap A): Acetic Anhydride/Lutidine/THF (10:10:80, v/v/v).

  • Capping Solution B (Cap B): 16% 1-Methylimidazole in THF (v/v).

  • Washing Solvent: Anhydrous Acetonitrile (B52724).

Procedure:

  • Following the coupling step and subsequent wash with acetonitrile, drain the synthesis column of all solvent.

  • Simultaneously deliver equal volumes of Cap A and Cap B to the synthesis column, ensuring complete coverage of the solid support.

  • Allow the capping mixture to react with the support for a minimum of 2 minutes. The reaction is very rapid, but this ensures it proceeds to completion.

  • Expel the capping mixture from the column.

  • Thoroughly wash the solid support with anhydrous acetonitrile to remove all residual capping reagents and by-products.

  • The support is now ready for the subsequent oxidation step in the synthesis cycle.

Data Presentation

Table 1: Comparison of Deblocking Agents and Impact on Depurination
Deblocking Agent Typical Concentration pKa Relative Rate of Depurination Notes
Trichloroacetic Acid (TCA)3% in Dichloromethane~0.7HighStandard reagent, but can cause significant depurination in longer sequences[3].
Dichloroacetic Acid (DCA)3% in Dichloromethane~1.5Very LowRecommended alternative to TCA to minimize base loss, especially for sensitive sequences[3].

Visualizations

Oligo_Synthesis_Cycle Start Start: CPG Support with free 5'-OH Deblock Step 1: Deblocking (Removal of DMT) Start->Deblock Wash1 Wash Deblock->Wash1 Coupling Step 2: Coupling (Add Phosphoramidite) Wash1->Coupling Wash2 Wash Coupling->Wash2 Capping Step 3: Capping (Quench Failures) Wash2->Capping Wash3 Wash Capping->Wash3 Oxidation Step 4: Oxidation (P(III) to P(V)) Wash3->Oxidation Wash4 Wash Oxidation->Wash4 End_Cycle Ready for Next Cycle Wash4->End_Cycle End_Cycle->Deblock Repeat N times

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Quenching_Workflow Input Oligonucleotide chains post-coupling (Mixture of full-length and unreacted 5'-OH) Process Introduce Capping Reagents (Acetic Anhydride + 1-Methylimidazole) Input->Process Decision Reaction: Free 5'-OH groups are acetylated Process->Decision Success Result: Unreacted chains are capped (quenched) and cannot be elongated Decision->Success Quenched Failure Note: Full-length chains with 5'-DMT protection are unreactive to capping reagents Decision->Failure Protected Output Proceed to Oxidation Step Success->Output Failure->Output

Caption: Workflow for the capping (quenching) step in oligonucleotide synthesis.

Troubleshooting_Tree Start Symptom: High (n-1) peak in HPLC Q1 Are capping reagents fresh and anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is capping time sufficient per protocol? A1_Yes->Q2 Sol1 Action: Replace capping reagents with fresh stock. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are synthesizer fluid lines for Cap A/B clear? A2_Yes->Q3 Sol2 Action: Increase capping reaction time. A2_No->Sol2 A3_No No Q3->A3_No End Problem likely resolved. If not, check for other synthesis issues. Q3->End Yes Sol3 Action: Clean or replace blocked fluid lines. A3_No->Sol3

Caption: Decision tree for troubleshooting inefficient quenching (capping).

References

dealing with high background in 5'-TMPS assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of high background in 5'-TMPS (Cellular Thermal Shift Assay using a Trimethoprim-based reporter system) assays. The information is intended for researchers, scientists, and drug development professionals to help ensure the generation of reliable and reproducible data.

Understanding the this compound Assay

The this compound assay is a powerful tool for studying drug-target engagement within a cellular environment. It operates on the principle of ligand-induced thermal stabilization of a target protein.[1][2][3] In this assay, the target protein is fused to a reporter, often a temperature-sensitive luciferase variant. When a ligand binds to the target protein, it can increase the protein's stability, making it more resistant to heat-induced denaturation. By heating the cells and then measuring the reporter signal, one can infer the extent of ligand binding. A high background signal can obscure the specific changes in thermal stability, leading to unreliable results.

Frequently Asked Questions (FAQs)

Q1: What is considered high background in a this compound assay?

High background refers to a strong signal from the reporter system in negative control wells (e.g., vehicle-treated cells at denaturing temperatures) or a consistently high signal across all wells that does not correlate with the expected experimental outcome. This elevated baseline can mask the true signal window between stabilized and unstabilized protein, reducing assay sensitivity.

Q2: What are the primary sources of high background in this assay?

The most common sources of high background can be categorized into issues with reagents, experimental procedure, and the cellular system itself. These include non-specific binding of the detection reagents, insufficient washing, ineffective blocking, high endogenous reporter activity in the cell line, or problems with the fusion protein's expression and solubility.

Q3: How can I differentiate between specific signal and background noise?

Proper controls are essential. Your experiment should include:

  • Vehicle-only controls: To establish the baseline signal at both permissive and denaturing temperatures.

  • No-cell controls: To measure the background signal from the assay reagents and plate.

  • Positive control: A known binder to your target protein to ensure the assay is working correctly. A large difference in signal between the vehicle-treated cells at permissive versus denaturing temperatures indicates a good assay window. High signal in the "no-cell" or denatured vehicle controls points to a background issue.

Q4: Can the choice of reporter tag influence background levels?

Yes, the choice of reporter, such as different luciferase variants, can impact the background signal. Some reporters may have intrinsic thermal stability or may be prone to non-specific interactions within the cell.[1][4] It is crucial to characterize the thermal profile of the reporter-tagged protein in the absence of any ligand to establish a baseline.

Troubleshooting Guide for High Background

This guide provides a systematic approach to identifying and resolving the root causes of high background in your this compound assays.

Issue 1: High Signal in No-Cell Control Wells

This indicates a problem with the assay reagents or the plate itself.

Possible Cause Recommended Solution
Contaminated Reagents Prepare fresh buffers and substrate solutions. Ensure all reagents are within their expiration dates.
Autoluminescence of Assay Plate Use low-binding, opaque white plates specifically designed for luminescence assays to minimize background from the plate itself.
Substrate Instability Prepare the luciferase substrate immediately before use and protect it from light. Some substrates can degrade over time, leading to increased background.
Issue 2: High Signal in Vehicle-Treated Wells at Denaturing Temperatures

This suggests that the target protein is not denaturing and aggregating as expected, or there is non-specific signal generation.

Possible Cause Recommended Solution
Ineffective Heat Denaturation Verify the accuracy and uniform heating of your thermal cycler or heating block. Optimize the heating temperature and duration. A temperature gradient experiment is recommended to determine the optimal denaturation temperature for your specific target protein.
High Expression of Fusion Protein Overexpression of the target protein can lead to the formation of soluble aggregates that are not effectively removed by centrifugation, contributing to a high background. Consider reducing the amount of plasmid used for transfection or using a weaker promoter to lower the expression level.
Intrinsic Thermal Stability of the Reporter The reporter tag itself might be highly thermostable.[4] If possible, test the thermal stability of the reporter alone to confirm it denatures at the expected temperature. Consider using a more thermosensitive reporter variant if necessary.
Presence of Protease Inhibitors While necessary to prevent protein degradation, some protease inhibitors can interfere with the assay. If you suspect this, you can try to perform the assay with and without the protease inhibitor cocktail to see if it affects the background.
Issue 3: Generally High and Variable Background Across the Plate

This often points to issues with assay setup and execution.

Possible Cause Recommended Solution
Insufficient Washing Inadequate washing can leave residual unbound reagents that contribute to the background signal. Increase the number and vigor of wash steps after cell lysis.
Ineffective Blocking If your assay involves antibody-based detection (e.g., AlphaLISA format), insufficient blocking of the plate can lead to non-specific binding of antibodies. Optimize the blocking buffer by increasing the concentration of the blocking agent (e.g., BSA, casein) or the incubation time.
Cell Clumping or Uneven Seeding Inconsistent cell numbers across wells can lead to variable results. Ensure a single-cell suspension before seeding and check for even cell distribution in the plate.
Edge Effects Evaporation from the outer wells of a microplate can lead to higher concentrations of reagents and consequently, higher background. To mitigate this, avoid using the outer wells or fill them with sterile PBS or water.

Experimental Protocols & Data

Protocol: Optimizing Heat Denaturation Temperature
  • Cell Plating: Seed cells expressing the this compound fusion protein in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Treat cells with either vehicle or a known positive control ligand.

  • Heating: Place the plate in a thermal cycler with a temperature gradient ranging from 40°C to 70°C for 3-5 minutes.

  • Lysis: Lyse the cells using a suitable lysis buffer.

  • Centrifugation: Pellet the aggregated proteins by centrifugation.

  • Detection: Transfer the supernatant to a new plate and measure the reporter signal (e.g., luminescence).

  • Analysis: Plot the signal as a function of temperature to determine the melting temperature (Tm) of the protein with and without the ligand. The optimal denaturation temperature for the assay should be set at or slightly above the Tm of the vehicle-treated protein.

Table 1: Example Data for Optimizing Blocking Buffer
Blocking AgentConcentration (%)Incubation Time (min)Signal-to-Background Ratio
BSA1603.2
BSA3605.8
BSA31206.5
Casein1604.1
Casein11205.2

Visual Guides

G cluster_prep Cell Preparation cluster_treat Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Separation cluster_detect Detection p1 Seed cells expressing This compound fusion protein p2 Incubate cells p1->p2 t1 Add compound/ligand (or vehicle control) p2->t1 t2 Incubate t1->t2 h1 Heat plate to denaturing temperature t2->h1 l1 Lyse cells h1->l1 l2 Centrifuge to pellet aggregated proteins l1->l2 d1 Transfer supernatant l2->d1 d2 Add substrate and measure signal d1->d2

Caption: Workflow of a typical this compound cellular thermal shift assay.

G start High Background Observed q1 High signal in no-cell controls? start->q1 a1_yes Check reagents for contamination. Use appropriate plates. q1->a1_yes Yes q2 High signal in vehicle controls at denaturing temperatures? q1->q2 No a1_yes->q2 a2_yes Optimize heating step. Check protein expression levels. Verify reporter stability. q2->a2_yes Yes q3 High & variable background across the plate? q2->q3 No a2_yes->q3 a3_yes Improve washing. Optimize blocking. Ensure even cell seeding. Mitigate edge effects. q3->a3_yes Yes end_node Assay Optimized q3->end_node No a3_yes->end_node

Caption: Troubleshooting flowchart for high background in this compound assays.

References

Technical Support Center: Storage and Handling of 5'-TMPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 5'-Thiomethyl-N6-isopentenyladenosine-5'-monophosphate (5'-TMPS) to prevent its degradation. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

  • Short-term storage (up to 1 week): Store as a frozen solution at -20°C.

  • Long-term storage (months to years): For maximum stability, store as a lyophilized powder or as a frozen solution at -80°C.[1][2][3][4]

It is highly recommended to aliquot the this compound solution into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation.[1]

Q2: In what solvent or buffer should I dissolve this compound?

A2: It is best to dissolve this compound in a slightly basic buffer, such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0).[1][2] Laboratory-grade water can be slightly acidic, which may promote hydrolysis of the N-glycosidic bond or the phosphate (B84403) ester. The buffer will help maintain a stable pH and the EDTA will chelate any divalent cations that could catalyze degradation.

Q3: What are the likely degradation pathways for this compound during storage?

A3: Based on the structure of this compound, which contains a thiomethyl group, an isopentenyl group, a ribose sugar, and a monophosphate, the following degradation pathways are plausible:

  • Cleavage of the N6-isopentenyl side chain: This is a known degradation pathway for related N6-isopentenyladenosine compounds.[5][6][7]

  • Hydrolysis of the phosphate group: The 5'-monophosphate can be hydrolyzed to yield the corresponding nucleoside.

  • Depurination: Under acidic conditions, the N-glycosidic bond between the adenine (B156593) base and the ribose sugar can be cleaved.[8]

  • Oxidation of the thiomethyl group: The sulfur atom in the thiomethyl group is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.

Q4: How can I detect if my this compound sample has degraded?

A4: Degradation can be detected by various analytical methods. High-Performance Liquid Chromatography (HPLC) is a common technique to assess the purity of the sample.[9][10][11][12] The appearance of new peaks or a decrease in the area of the main this compound peak would indicate degradation. Mass spectrometry (MS) can be used to identify the degradation products by analyzing their mass-to-charge ratio.[13][14][15]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of biological activity of this compound in my experiment. Degradation of this compound due to improper storage or handling.1. Verify the storage conditions (temperature, light exposure). 2. Check the pH of the solution. 3. Analyze the purity of your this compound stock solution using HPLC. 4. If degradation is confirmed, obtain a fresh vial of this compound and store it under the recommended conditions.
I see extra peaks in my HPLC chromatogram. The sample has degraded, resulting in the formation of new compounds.1. Characterize the degradation products using LC-MS to understand the degradation pathway. 2. Review your storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, elevated temperatures, incorrect pH). 3. Implement stricter storage and handling protocols.
The lyophilized powder appears discolored or clumpy. The sample may have absorbed moisture, which can accelerate degradation.1. Do not use the sample if you suspect moisture contamination. 2. Ensure that the vial is tightly sealed and stored in a desiccator. 3. When preparing solutions, allow the vial to warm to room temperature before opening to prevent condensation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for monitoring the stability of this compound under different storage conditions.

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Sterile, nuclease-free water

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in TE buffer at a concentration of 1 mg/mL.

    • Aliquot the stock solution into several sterile microcentrifuge tubes.

    • Store the aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature). Protect samples from light.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), take one aliquot from each storage condition.

    • Inject a suitable volume (e.g., 10 µL) of the this compound solution onto the HPLC column.

    • Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 260 nm.

  • Data Analysis:

    • Integrate the peak areas of the this compound peak and any degradation product peaks.

    • Calculate the percentage of intact this compound remaining at each time point for each storage condition.

    • Plot the percentage of intact this compound against time to determine the degradation kinetics.

Protocol 2: Identification of this compound Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for identifying the chemical nature of degradation products.

Materials:

  • Degraded this compound sample (from the stability study)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

  • Sample Preparation:

    • Dilute the degraded this compound sample in Mobile Phase A to a suitable concentration for LC-MS analysis.

  • LC-MS Analysis:

    • Set up the LC-MS system with a C18 column.

    • Inject the sample and perform chromatographic separation using a gradient similar to the HPLC protocol.

    • Acquire mass spectra in both positive and negative ion modes over a relevant m/z range.

    • Perform tandem MS (MS/MS) on the parent ions of the suspected degradation products to obtain fragmentation patterns.

  • Data Analysis:

    • Determine the accurate mass of the degradation products from the high-resolution mass spectra.

    • Propose elemental compositions for the degradation products based on their accurate masses.

    • Elucidate the structures of the degradation products by interpreting the MS/MS fragmentation patterns.

Visualizations

degradation_pathway TMPS This compound Deg1 Cleavage of Isopentenyl Group TMPS->Deg1 Deg2 Hydrolysis of Phosphate TMPS->Deg2 Deg3 Depurination (Acidic Conditions) TMPS->Deg3 Deg4 Oxidation of Thiomethyl Group TMPS->Deg4 Prod1 5'-Thiomethyladenosine- 5'-monophosphate Deg1->Prod1 Prod2 5'-Thiomethyl-N6- isopentenyladenosine Deg2->Prod2 Prod3 Adenine + Ribose-5-phosphate with modifications Deg3->Prod3 Prod4 5'-Sulfoxidomethyl-N6- isopentenyladenosine-5'-monophosphate Deg4->Prod4

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow Start Experiment shows reduced this compound activity CheckStorage Verify storage conditions (Temp, Light, Aliquoting) Start->CheckStorage CheckSolution Check solution (pH, visual inspection) CheckStorage->CheckSolution Storage OK NewSample Use fresh this compound stock. Implement proper storage. CheckStorage->NewSample Storage Improper AnalyzePurity Analyze purity by HPLC CheckSolution->AnalyzePurity Solution OK CheckSolution->NewSample Solution Improper DegradationConfirmed Degradation Confirmed? AnalyzePurity->DegradationConfirmed DegradationConfirmed->NewSample Yes NoDegradation No degradation observed. Investigate other experimental parameters. DegradationConfirmed->NoDegradation No ReRun Re-run experiment NewSample->ReRun

Caption: Troubleshooting workflow for reduced this compound activity.

experimental_workflow Start Prepare this compound stock and aliquots Stress Store aliquots under different conditions (Temp, Light, pH) Start->Stress TimePoints Collect samples at defined time points Stress->TimePoints Analysis Analyze samples TimePoints->Analysis HPLC HPLC for Purity and Quantification Analysis->HPLC LCMS LC-MS for Degradant Identification Analysis->LCMS Data Analyze data and determine stability HPLC->Data LCMS->Data

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Optimizing 5'-Modified siRNA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the signal-to-noise ratio in experiments involving 5'-modified small interfering RNAs (siRNAs), including 5'-thiomonophosphate-substituted siRNAs (5'-TMPS). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance on-target gene silencing while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the 5'-phosphate on an siRNA guide strand?

The 5'-phosphate on the guide (antisense) strand of an siRNA is crucial for its entry into the RNA-Induced Silencing Complex (RISC).[1][2] This phosphorylation is a key step for the activation of RISC, which then seeks out and cleaves the target mRNA. Unphosphorylated siRNAs can be phosphorylated in vivo by cellular kinases, but this can be a rate-limiting step.[2][3]

Q2: How do 5'-thiomonophosphate (this compound) and other 5'-modifications improve siRNA performance?

5'-thiomonophosphate and its stable analogs, such as 5'-(E)-vinylphosphonate (5'-E-VP), are designed to mimic the natural 5'-phosphate.[2][4][5] These modifications can offer several advantages:

  • Enhanced RISC Loading: By mimicking the 5'-phosphate, these modifications can facilitate more efficient loading of the guide strand into RISC, potentially leading to more potent gene silencing.[4][5][6]

  • Increased Nuclease Resistance: Modifications to the phosphate (B84403) backbone, such as phosphorothioates, can protect the siRNA from degradation by cellular nucleases, thereby increasing its stability and duration of action.[4][5]

  • Improved In Vivo Stability: Stable 5'-phosphate mimics can prevent removal of the phosphate group by phosphatases in vivo, which is critical for sustained activity in animal models.[2][5]

Q3: What are "off-target effects" and how do they contribute to experimental noise?

Q4: How can I reduce off-target effects and improve the signal-to-noise ratio?

Several strategies can be employed to minimize off-target effects:

  • Chemical Modifications: Introducing chemical modifications, such as 2'-O-methyl groups at position 2 of the guide strand, can reduce off-target silencing without affecting on-target activity.[7][12]

  • Careful siRNA Design: Utilize design algorithms that predict and avoid sequences with a high potential for off-target binding.[10]

Q5: Should I be concerned about the purity and stability of my 5'-modified siRNA?

Yes, the quality and stability of your siRNA are critical for reproducible results.

  • Stability: Lyophilized siRNA is generally stable for over a year at -20°C. Once resuspended, it is recommended to aliquot the siRNA to avoid multiple freeze-thaw cycles.[13] You can assess the stability of your modified siRNA in the presence of serum using a serum stability assay.

Troubleshooting Guides

Problem 1: Low or No Target Gene Knockdown
Possible Cause Suggested Solution
Inefficient Transfection Optimize transfection conditions, including cell density (typically 30-50% confluency for siRNA), siRNA concentration, and the ratio of siRNA to transfection reagent.[8][15][18] Use a validated positive control siRNA (e.g., targeting a housekeeping gene) and a fluorescently labeled control siRNA to monitor transfection efficiency.[13][19]
Poor siRNA Quality Verify the integrity of your siRNA using gel electrophoresis. Ensure proper storage conditions (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[13]
Suboptimal siRNA Design Test 2-3 different siRNA sequences targeting the same gene to find the most effective one.[1]
Incorrect Assay Timepoint Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the optimal time for analyzing mRNA and protein knockdown.[20]
Slow Protein Turnover If mRNA levels are knocked down but protein levels remain high, the target protein may have a long half-life. Extend the incubation time before protein analysis.[21]
Problem 2: High Cellular Toxicity
Possible Cause Suggested Solution
High siRNA Concentration Titrate the siRNA concentration downwards. Use the lowest concentration that achieves the desired knockdown.[13][14][15]
Toxicity of Transfection Reagent Optimize the concentration of the transfection reagent. Perform a control with the transfection reagent alone to assess its toxicity.[22]
Unhealthy Cells Ensure cells are healthy, within a low passage number, and at an optimal density at the time of transfection.[13][16]
Presence of Antibiotics Avoid using antibiotics in the culture medium during and immediately after transfection, as they can be toxic to permeabilized cells.[13][16]
Problem 3: Inconsistent Results and Poor Reproducibility
Possible Cause Suggested Solution
Variable Transfection Efficiency Standardize the transfection protocol, including cell passage number, cell density at the time of plating, and incubation times.[18] Always include positive and negative controls in every experiment.[19]
Degraded siRNA Aliquot siRNA upon resuspension to minimize freeze-thaw cycles.[13] Work in an RNase-free environment.[21]
Off-Target Effects Confirm that the observed phenotype is due to on-target silencing by using multiple siRNAs targeting the same gene.[10] Perform a rescue experiment by re-introducing a version of the target gene that is resistant to the siRNA.

Data Presentation: Impact of 5'-Modifications on siRNA Activity

The following table summarizes the effects of various 5'-modifications on the signal-to-noise ratio in siRNA experiments. "Signal" is represented by on-target gene silencing efficacy, while "Noise" encompasses off-target effects and nuclease sensitivity.

5'-Modification Effect on On-Target Efficacy (Signal) Effect on Off-Target Effects (Noise) Effect on Nuclease Resistance (Noise) Reference
5'-Phosphate (natural) Essential for RISC loading and activity.No direct effect on specificity.Susceptible to phosphatases.[1][2][3]
5'-Thiomonophosphate (and mimics like 5'-E-VP) Can enhance potency by improving RISC loading and stability.Can reduce off-target effects by allowing for lower effective concentrations.Increased resistance to phosphatases and exonucleases.[4][5][20]
2'-O-Methyl (at position 2 of guide strand) Generally does not affect on-target silencing.Significantly reduces miRNA-like off-target effects.Provides some nuclease resistance.[7][12]
Unlocked Nucleic Acid (UNA) Can improve potency of the unmodified strand when placed on the sense strand.Reduces off-target effects from the sense strand by blocking its loading into RISC.Can decrease serum stability if incorporated into the stem of the siRNA.[23][24]

Experimental Protocols

Protocol 1: General siRNA Transfection

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: The day before transfection, seed cells in a culture plate so that they reach 30-50% confluency at the time of transfection.[8]

  • Preparation of siRNA-Transfection Reagent Complexes: a. In one tube, dilute the desired amount of siRNA (e.g., to a final concentration of 10-50 nM) in serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.[8]

  • Transfection: a. Remove the old medium from the cells and replace it with fresh, antibiotic-free medium. b. Add the siRNA-transfection reagent complexes dropwise to the cells. c. Gently rock the plate to ensure even distribution.

  • Incubation and Analysis: a. Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. b. Harvest the cells and analyze for mRNA or protein knockdown.

Protocol 2: Luciferase Reporter Assay for Off-Target Analysis

This assay quantitatively measures the silencing of potential off-target transcripts.[25][26][27]

  • Construct Preparation: Clone the 3' UTR of a predicted off-target gene downstream of a luciferase reporter gene in an expression vector.

  • Co-transfection: Co-transfect cells with:

    • The luciferase reporter construct containing the potential off-target sequence.

    • The siRNA being tested.

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.[25]

  • Cell Lysis and Luciferase Assay: a. After 24-48 hours, lyse the cells using a suitable lysis buffer. b. Measure the activity of both luciferases using a luminometer and a dual-luciferase assay system according to the manufacturer's protocol.[28][29]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in the normalized luciferase activity in the presence of the siRNA indicates an off-target effect.

Protocol 3: Serum Stability Assay

This protocol assesses the stability of modified siRNAs in the presence of serum nucleases.[30][31][32]

  • Incubation with Serum: a. Incubate a known amount of the modified siRNA with 50% fetal bovine serum (FBS) at 37°C.[32] b. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Stopping the Reaction: Stop the degradation by adding a solution like EDTA.[32]

  • Analysis by Gel Electrophoresis: a. Run the samples on a native polyacrylamide or agarose (B213101) gel.[31][32] b. Stain the gel with a nucleic acid stain (e.g., ethidium (B1194527) bromide or SYBR Gold).

  • Visualization: Visualize the siRNA bands under UV light. The persistence of the intact siRNA band over time indicates its stability in serum.

Visualizations

RNAi_Pathway cluster_cytoplasm Cytoplasm dsRNA siRNA Duplex Dicer Dicer dsRNA->Dicer Processing siRNA_guide Guide Strand (Antisense) Dicer->siRNA_guide siRNA_pass Passenger Strand (Sense) Dicer->siRNA_pass RISC_loading RISC Loading Complex siRNA_guide->RISC_loading RISC_active Active RISC RISC_loading->RISC_active Passenger Strand Ejection mRNA Target mRNA RISC_active->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Phosphate P Phosphate->siRNA_guide

Caption: The RNAi pathway, where 5'-phosphorylation of the guide strand is critical for RISC loading.

Experimental_Workflow cluster_planning Phase 1: Planning & Design cluster_optimization Phase 2: Optimization cluster_execution Phase 3: Execution cluster_analysis Phase 4: Analysis siRNA_design siRNA Design (2-3 sequences/target) Control_selection Select Controls (Positive, Negative) siRNA_design->Control_selection Transfection_opt Optimize Transfection (Cell density, Reagent ratio) Control_selection->Transfection_opt Concentration_opt Optimize siRNA Concentration (Dose-response curve) Transfection_opt->Concentration_opt Main_experiment Perform Main Experiment Concentration_opt->Main_experiment Harvest Harvest Cells (Time-course) Main_experiment->Harvest On_target Analyze On-Target Knockdown (qPCR, Western Blot) Harvest->On_target Off_target Assess Off-Target Effects (Luciferase Assay, Microarray) Harvest->Off_target Data_interpretation Interpret Data On_target->Data_interpretation Off_target->Data_interpretation

Caption: Workflow for optimizing siRNA experiments to enhance the signal-to-noise ratio.

Troubleshooting_Tree Start Problem with siRNA Experiment Q1 Low/No Knockdown? Start->Q1 Q2 High Toxicity? Q1->Q2 No A1 Check Transfection Efficiency (Use Controls) Q1->A1 Yes A4 Optimize siRNA Concentration Q2->A4 Yes Success Experiment Successful Q2->Success No A2 Verify siRNA Integrity A1->A2 A3 Test Multiple siRNAs A2->A3 A5 Check Reagent Toxicity A4->A5 A6 Ensure Healthy Cells A5->A6

Caption: A decision tree for troubleshooting common issues in siRNA experiments.

References

Validation & Comparative

Validating 5'-TMPS Binding: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the binding of a small molecule like 5'-TMPS to its protein target is a critical step in the validation process. This guide provides a comparative overview of key experimental techniques, complete with detailed protocols and illustrative data, to objectively assess target engagement.

Quantitative Data Comparison

To facilitate a clear comparison of the performance of different validation methods, the following tables summarize typical quantitative data obtained for small molecule inhibitors targeting the Transient Receptor Potential Melastatin 5 (TRPM5) channel, a potential target for this compound. While specific data for this compound is not publicly available, these examples with known TRPM5 and TRPM4 inhibitors serve as a practical reference.

Table 1: Comparison of Binding Affinity and Target Engagement Data

MethodSmall MoleculeTarget ProteinKey ParameterValue
Cellular Thermal Shift Assay (CETSA) Compound XTRPM5ΔTagg (°C)+2.5
StaurosporineMultiple KinasesΔTm (°C)Variable
Surface Plasmon Resonance (SPR) Compound YTRPM5K_D (μM)3.2 ± 0.02
LuteolinMsi1 RBD1K_D (μM)~3.2
Isothermal Titration Calorimetry (ITC) Compound ZTRPM5K_D (μM)5.8
Acetyl-CoAAAC(6')-IiK_D (μM)~11
Fluorescence Polarization (FP) Labeled PeptideLC1K_D (nM)15.2
Fluorescein-IP3IP3 ReceptorK_D (nM)~50
Electrophysiology (Patch Clamp) ZincTRPM5IC50 (μM)4.3
NicotineTRPM5IC50 (mM)~1.3

Table 2: Comparison of Kinetic Parameters from Surface Plasmon Resonance (SPR)

Small MoleculeTarget ProteinAssociation Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)Affinity (K_D) (μM)
LuteolinMsi1 RBD1~6.16 x 10³ ± 42~1.97 x 10⁻² ± 2.93 x 10⁻⁷~3.2 ± 0.02
ImatinibAbl1--0.1 - 0.5 (Concentration Dependent)

Experimental Workflows and Signaling Pathways

Visualizing experimental processes and biological pathways is crucial for understanding the complex relationships in drug discovery. The following diagrams, created using the DOT language, illustrate a typical experimental workflow for target validation and the signaling pathway of TRPM5.

experimental_workflow cluster_biochemical Biochemical/Biophysical Assays cluster_cellular Cellular Assays SPR Surface Plasmon Resonance (SPR) Binding_Confirmed Binding Confirmed & Quantified SPR->Binding_Confirmed ITC Isothermal Titration Calorimetry (ITC) ITC->Binding_Confirmed FP Fluorescence Polarization (FP) FP->Binding_Confirmed NMR NMR Spectroscopy NMR->Binding_Confirmed CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Binding_Confirmed Functional Functional Assays (e.g., Patch Clamp) Functional->Binding_Confirmed Initial_Hit Initial Hit (e.g., this compound) Target_Protein Purified Target Protein Initial_Hit->Target_Protein Cell_Line Engineered/Endogenous Cell Line Initial_Hit->Cell_Line Target_Protein->SPR Target_Protein->ITC Target_Protein->FP Target_Protein->NMR Cell_Line->CETSA Cell_Line->Functional

A typical workflow for validating small molecule-protein binding.

TRPM5_signaling_pathway Tastant Tastant (e.g., Sweet, Bitter, Umami) GPCR G-Protein Coupled Receptor (GPCR) Tastant->GPCR G_Protein G-Protein (Gustducin) GPCR->G_Protein PLCb2 Phospholipase C β2 (PLCβ2) G_Protein->PLCb2 PIP2 PIP2 PLCb2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 activates Depolarization Membrane Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter Signal_to_Brain Signal to Brain Neurotransmitter->Signal_to_Brain

The TRPM5 signaling pathway in taste receptor cells.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement in a cellular environment.[1] It relies on the principle that ligand binding can stabilize a protein against thermal denaturation.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control and incubate under normal culture conditions for a specified time (e.g., 1-2 hours).

  • Heat Shock:

    • Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, binding. The change in the melting temperature (ΔTagg or ΔTm) is the key quantitative measure.[2]

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides quantitative information on binding affinity, kinetics (association and dissociation rates), and specificity.[3]

Protocol:

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., CM5) and activate the surface, typically through amine coupling chemistry.

    • Immobilize the purified target protein onto the sensor chip surface. The amount of immobilized protein should be optimized to avoid mass transport limitations.

  • Analyte Preparation:

    • Prepare a series of dilutions of this compound in a suitable running buffer. It is crucial that the buffer for the analyte is identical to the running buffer to minimize bulk refractive index effects.

  • Binding Measurement:

    • Inject the different concentrations of this compound over the sensor chip surface containing the immobilized target protein.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time. This will generate sensorgrams showing the association phase during injection and the dissociation phase when the injection is replaced with running buffer.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D). The K_D is calculated as k_off / k_on.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding of a ligand to a protein. It is a powerful technique that can determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[4][5]

Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified target protein in a well-defined buffer.

    • Prepare a solution of this compound in the exact same buffer. Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.

    • Degas both solutions to prevent the formation of air bubbles in the calorimeter.

  • Titration:

    • Fill the sample cell of the calorimeter with the target protein solution.

    • Fill the injection syringe with the this compound solution.

    • Perform a series of small, sequential injections of the this compound solution into the protein solution while maintaining a constant temperature.

  • Heat Measurement:

    • The instrument measures the heat released or absorbed after each injection. As the protein becomes saturated with the ligand, the magnitude of the heat changes will decrease.

  • Data Analysis:

    • Integrate the heat signal for each injection and plot it against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the K_D, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/K_D) = ΔH - TΔS.

Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[6][7] It is well-suited for high-throughput screening and for determining binding affinities.

Protocol:

  • Probe Preparation:

    • A fluorescently labeled version of this compound or a known fluorescent ligand that binds to the target protein is required.

  • Assay Setup:

    • In a multi-well plate, add a fixed concentration of the fluorescent probe and the target protein.

    • Add varying concentrations of unlabeled this compound to compete with the fluorescent probe for binding to the target protein.

  • Measurement:

    • Excite the sample with polarized light and measure the emitted fluorescence intensity parallel and perpendicular to the excitation plane.

    • The instrument calculates the fluorescence polarization (P) or anisotropy (r). When the fluorescent probe is unbound, it tumbles rapidly, resulting in low polarization. When bound to the larger protein, its rotation slows, leading to higher polarization.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the concentration of the unlabeled this compound.

    • Fit the data to a competitive binding equation to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe. The binding affinity (Ki) can then be calculated from the IC50 value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that can provide detailed information about ligand binding at an atomic level. It can be used to identify the binding site, determine the binding affinity, and even solve the three-dimensional structure of the protein-ligand complex.

Protocol:

  • Protein and Ligand Preparation:

    • Prepare a sample of isotopically labeled (e.g., ¹⁵N or ¹³C) purified target protein.

    • Prepare a stock solution of unlabeled this compound.

  • Titration and Data Acquisition:

    • Acquire a reference NMR spectrum of the protein alone (e.g., a 2D ¹H-¹⁵N HSQC spectrum).

    • Titrate increasing amounts of this compound into the protein sample and acquire an NMR spectrum at each concentration.

  • Data Analysis:

    • Monitor the chemical shift perturbations (CSPs) of the protein's resonances upon addition of this compound. The residues with the largest CSPs are likely to be at or near the binding site.

    • Plot the magnitude of the CSPs as a function of the ligand concentration and fit the data to a binding equation to determine the dissociation constant (K_D).

By employing a combination of these robust techniques, researchers can confidently validate the binding of this compound to its target protein, providing a solid foundation for further drug development efforts.

References

A Guide to Covalent Probes in Drug Discovery: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the diverse landscape of covalent probes is crucial for advancing chemical biology and drug discovery. This guide provides a comparative analysis of different covalent probes, offering insights into their mechanisms, applications, and relative performance. While the term "5'-thiol-modified pyrimidine (B1678525) nucleosides" (5'-TMPS) in the context of direct protein-targeting covalent probes is not established in scientific literature, this guide will clarify the role of thiol-modified nucleosides in bioconjugation and compare well-characterized classes of covalent probes used for interrogating protein function.

Covalent probes are indispensable tools in chemical biology and medicinal chemistry, enabling the specific and irreversible labeling of proteins. This permanent modification allows for the study of protein function, identification of drug targets, and the development of potent and selective inhibitors. The key to a covalent probe's function lies in its "warhead," an electrophilic group that reacts with a nucleophilic amino acid residue on the target protein.

The Landscape of Covalent Probes: Key Classes and Mechanisms

The selection of a covalent probe depends on the target protein, the desired selectivity, and the experimental application. Different warheads exhibit distinct reactivities and target specific amino acid residues.

Common Covalent Warheads and Their Targets:
Warhead ClassTargeted Residue(s)Mechanism of ActionKey Characteristics
Acrylamides CysteineMichael AdditionWidely used, tunable reactivity, forms a stable thioether bond.
Chloroacetamides Cysteine, Lysine, HistidineNucleophilic SubstitutionHigher reactivity than acrylamides, can be less selective.
Fluorosulfates Tyrosine, Lysine, Serine, HistidineSulfonyl-Fluoride Exchange (SuFEx)Can target less nucleophilic residues, expanding the scope of targetable proteins.
Epoxides Cysteine, Serine, ThreonineRing-opening by nucleophilic attackFound in natural product inhibitors, can be highly selective.
Vinyl Sulfones CysteineMichael AdditionSimilar to acrylamides, forms a stable thioether bond.
Photoaffinity Labels (e.g., Diazirines) Any amino acid in proximityPhotochemical activation generates a reactive carbene that inserts into C-H or N-H bonds.Allows for targeting non-nucleophilic residues and capturing binding partners in a proximity-dependent manner.

Understanding 5'-Thiol-Modified Pyrimidine Nucleosides (this compound)

Contrary to their name suggesting a role as direct protein-targeting covalent probes, 5'-thiol-modified pyrimidine nucleosides are primarily utilized as versatile tools for bioconjugation . The thiol (-SH) group introduced at the 5' position of a nucleoside or an oligonucleotide acts as a chemical handle.[1][] This handle allows for the covalent attachment of various molecules, such as:

  • Fluorescent dyes and reporter tags: For visualization and detection.[3]

  • Proteins and peptides: To create specific bioconjugates.[1]

  • Solid supports and surfaces: For applications like microarrays and biosensors.[]

The covalent linkage is typically formed through reactions like disulfide bond formation or reaction with maleimides.[] While this involves covalent chemistry, the purpose is to link the nucleoside/oligonucleotide to another molecule, not to act as a "warhead" that targets a specific amino acid on a protein based on its intrinsic reactivity.

Comparative Analysis of Covalent Probes

The effectiveness of a covalent probe is determined by its reactivity and selectivity. Highly reactive probes may label many proteins indiscriminately, leading to off-target effects, while probes with low reactivity may not efficiently label the intended target.

Reactivity and Selectivity: A Balancing Act

The ideal covalent probe possesses a "Goldilocks" level of reactivity – reactive enough to label its target efficiently but not so reactive that it nonspecifically modifies other biomolecules.[4]

Table 1: Qualitative Comparison of Covalent Probe Characteristics

Probe ClassGeneral ReactivityPrimary TargetPotential for Off-Target Labeling
AcrylamidesModerateCysteineModerate, can be tuned by modifying electronics of the warhead.
ChloroacetamidesHighCysteine, Lysine, HistidineHigh, due to reactivity with multiple nucleophiles.
FluorosulfatesModerateTyrosine, Lysine, etc.Can be high if not coupled with a selective binding scaffold.
Photoaffinity LabelsN/A (light-activated)Proximity-dependentCan be high, as the reactive species is highly indiscriminate.

Experimental Protocols for Evaluating Covalent Probes

Assessing the performance of a covalent probe is critical for its validation and use. Standard experimental workflows are employed to determine a probe's reactivity, selectivity, and on-target engagement.

Activity-Based Protein Profiling (ABPP) Workflow

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to globally profile the reactivity of a covalent probe in a complex biological system.[5]

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis proteome Proteome (Cells/Lysate) probe Covalent Probe Incubation proteome->probe 1. Treat click_chem Click Chemistry (e.g., with Biotin-Azide) probe->click_chem 2. Tag enrichment Streptavidin Enrichment click_chem->enrichment 3. Capture digest On-bead Digestion enrichment->digest 4. Digest lc_ms LC-MS/MS Analysis digest->lc_ms 5. Analyze data_analysis Data Analysis & Target ID lc_ms->data_analysis 6. Identify

Caption: A typical workflow for Activity-Based Protein Profiling (ABPP).

Methodology for Competitive ABPP:

  • Proteome Preparation: Prepare cell lysates or use intact cells.

  • Inhibitor Incubation: Treat the proteome with the covalent inhibitor of interest at various concentrations.

  • Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label cysteines that are not blocked by the inhibitor.

  • Reporter Tag Conjugation: Use click chemistry to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified probe.

  • Enrichment and Digestion: Enrich biotinylated proteins using streptavidin beads and perform on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the labeled cysteine sites.

  • Data Analysis: A decrease in the signal from the broad-spectrum probe at a specific cysteine site indicates that it was engaged by the covalent inhibitor.

Visualizing Covalent Modification

The mechanism of covalent modification involves the formation of a permanent bond between the probe and its target protein.

Covalent_Modification cluster_reactants Reactants cluster_product Product protein Protein with Nucleophilic Residue (e.g., Cys-SH) adduct Covalent Protein-Probe Adduct (e.g., Protein-S-Probe) protein->adduct Forms Covalent Bond probe Covalent Probe with Electrophilic Warhead probe->adduct

Caption: The general mechanism of covalent protein modification.

Conclusion

The field of covalent chemical probes is rich and rapidly expanding, offering powerful tools for basic research and drug development. While 5'-thiol-modified pyrimidine nucleosides are valuable for bioconjugation, the core of covalent probe design for protein targeting lies in the strategic selection and optimization of electrophilic warheads. Understanding the distinct reactivity profiles and mechanisms of different covalent probes, and employing robust experimental workflows like ABPP for their characterization, are essential for the successful application of this powerful technology.

References

A Head-to-Head Comparison: 5'-Thiol-Modifier Phosphoramidites versus Traditional Methods for Oligonucleotide Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of genomics, diagnostics, and therapeutics, the ability to functionalize synthetic oligonucleotides with precision and efficiency is paramount. The introduction of a thiol group at the 5'-terminus of an oligonucleotide is a key strategy for conjugation to a wide array of molecules, including fluorescent dyes, proteins, and solid supports like gold nanoparticles. For years, researchers have relied on various methods to achieve this modification. However, the advent of 5'-Thiol-Modifier Phosphoramidites (5'-TMPS), particularly disulfide-based reagents, has offered a more streamlined and robust alternative to traditional approaches. This guide provides an in-depth comparison of this compound and traditional methods, supported by experimental data and protocols, to assist researchers in making informed decisions for their specific applications.

Unveiling the Contenders: this compound and Traditional Thiolation Methods

5'-Thiol-Modifier Phosphoramidites (this compound) are specialized reagents used during automated solid-phase oligonucleotide synthesis to directly incorporate a protected thiol group at the 5'-end. A prominent example is the 5'-Thiol-Modifier C6 S-S Phosphoramidite (B1245037), which features a disulfide bond that is readily cleaved post-synthesis to reveal the reactive thiol.

Traditional methods for introducing a 5'-thiol group are more varied and often involve multiple post-synthetic steps. These can be broadly categorized as:

  • Post-synthetic derivatization of a 5'-amino group: This multi-step process involves first introducing a primary amine at the 5'-terminus during synthesis, followed by chemical modification of the amine to a thiol group after the oligonucleotide has been cleaved from the solid support.

  • Enzymatic labeling: This method utilizes enzymes, such as T4 polynucleotide kinase, to transfer a thiol-containing phosphate (B84403) analog to the 5'-hydroxyl of the oligonucleotide.

  • Older phosphoramidite chemistries: Earlier versions of thiol-modifier phosphoramidites often employed protecting groups like trityl, which required harsh deprotection conditions.

The Decisive Advantage: Performance Comparison

The choice of method for 5'-thiolation can significantly impact the efficiency, purity, and overall yield of the final conjugated oligonucleotide. This compound, particularly the disulfide-based variants, present several key advantages over traditional techniques.

Key Advantages of 5'-Thiol-Modifier Phosphoramidites:
  • Streamlined Workflow: this compound are incorporated directly during automated DNA/RNA synthesis, eliminating the need for multiple post-synthetic manipulation steps that are characteristic of the 5'-amino derivatization method. This reduces hands-on time and minimizes the potential for sample loss.

  • Higher Purity and Yield: The direct incorporation and mild deprotection conditions associated with modern this compound generally lead to higher purity of the final thiol-modified oligonucleotide with fewer side products compared to multi-step post-synthetic modifications.

  • Robust and Reliable Deprotection: The use of dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) for deprotection of disulfide-based this compound is a significant improvement over the silver nitrate (B79036) treatment required for older trityl-protected thiol modifiers. The latter can be cumbersome and introduce contaminants.[1]

  • Versatility: this compound are compatible with standard oligonucleotide synthesis protocols and can be used to introduce a thiol group at the 5'-terminus of a wide variety of oligonucleotide sequences.

Quantitative Data at a Glance

The following table summarizes the key performance differences between this compound and traditional methods for introducing a 5'-thiol group on an oligonucleotide.

Feature5'-Thiol-Modifier Phosphoramidites (Disulfide-based)Traditional Method (Post-synthetic derivatization of 5'-amine)Traditional Method (Enzymatic Labeling)
Workflow Single-step incorporation during synthesisMulti-step post-synthesisMulti-step post-synthesis
Hands-on Time LowHighModerate
Typical Purity HighVariable, prone to side productsGenerally high, but requires enzyme purification
Overall Yield Good to ExcellentModerate to GoodVariable, dependent on enzyme efficiency
Deprotection/Activation Mild (DTT or TCEP)Requires additional chemical reactionsEnzymatic reaction
Scalability HighModerateLow
Cost-effectiveness Generally higher initial reagent cost, but lower labor costLower initial reagent cost, but higher labor and purification costsCan be expensive due to enzyme costs

Experimental Corner: Protocols for Success

To provide a practical understanding, here are detailed methodologies for key experiments involving this compound and a traditional method.

Protocol 1: Introduction of a 5'-Thiol Group using 5'-Thiol-Modifier C6 S-S Phosphoramidite

Objective: To synthesize an oligonucleotide with a 5'-thiol group using an automated DNA synthesizer.

Methodology:

  • Oligonucleotide Synthesis: The desired oligonucleotide sequence is synthesized on a solid support using standard phosphoramidite chemistry on an automated DNA synthesizer.

  • Incorporation of this compound: In the final coupling cycle, the 5'-Thiol-Modifier C6 S-S Phosphoramidite is coupled to the 5'-terminus of the growing oligonucleotide chain.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the base protecting groups are removed using standard ammonium (B1175870) hydroxide (B78521) treatment.

  • Disulfide Reduction: The disulfide bond of the 5'-modifier is reduced to the free thiol using a solution of Dithiothreitol (DTT). A typical procedure involves dissolving the oligonucleotide in a buffer containing DTT and incubating at room temperature.

    • Prepare a 100 mM solution of DTT in 100 mM sodium phosphate buffer, pH 8.3-8.5.

    • Dissolve the thiol-modified oligonucleotide in the DTT solution.

    • Incubate at room temperature for 1 hour.

  • Purification: The resulting 5'-thiol modified oligonucleotide is purified using standard techniques such as High-Performance Liquid Chromatography (HPLC) or gel electrophoresis to remove excess DTT and other small molecules.

Protocol 2: Traditional Method - Post-Synthetic Derivatization of a 5'-Amine to a 5'-Thiol

Objective: To introduce a 5'-thiol group by modifying a 5'-amino-modified oligonucleotide.

Methodology:

  • Synthesis of 5'-Amino-Oligonucleotide: An oligonucleotide with a 5'-amino modifier is synthesized using an appropriate amino-modifier phosphoramidite during automated synthesis.

  • Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support and deprotected.

  • Purification: The 5'-amino-modified oligonucleotide is purified.

  • Derivatization to Thiol: The purified 5'-amino-oligonucleotide is reacted with a heterobifunctional crosslinker, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), to introduce a protected thiol group.

  • Reduction to Free Thiol: The protected thiol is then reduced to the active thiol group using a reducing agent like DTT.

  • Final Purification: A final purification step is required to remove the excess reagents and byproducts from the derivatization and reduction steps.

Visualizing the Workflow: A Clearer Path with this compound

The diagrams below, generated using Graphviz, illustrate the streamlined workflow of using 5'-Thiol-Modifier Phosphoramidites compared to the more convoluted traditional method of post-synthetic derivatization.

experimental_workflow_comparison cluster_tmps 5'-Thiol-Modifier Phosphoramidite Workflow cluster_traditional Traditional Method (Post-Synthetic Derivatization) tmps_synthesis Automated Synthesis with This compound Incorporation tmps_cleavage Cleavage & Deprotection tmps_synthesis->tmps_cleavage tmps_reduction Disulfide Reduction (DTT) tmps_cleavage->tmps_reduction tmps_purification Purification tmps_reduction->tmps_purification tmps_final 5'-Thiol Oligonucleotide tmps_purification->tmps_final trad_synthesis Automated Synthesis with 5'-Amino Modifier trad_cleavage Cleavage & Deprotection trad_synthesis->trad_cleavage trad_purification1 Purification 1 trad_cleavage->trad_purification1 trad_derivatization Derivatization to Thiol trad_purification1->trad_derivatization trad_reduction Reduction to Free Thiol trad_derivatization->trad_reduction trad_purification2 Purification 2 trad_reduction->trad_purification2 trad_final 5'-Thiol Oligonucleotide trad_purification2->trad_final

Figure 1. Comparison of experimental workflows for 5'-thiol oligonucleotide synthesis.

The diagram clearly shows the reduced number of steps and purification stages required when using this compound, highlighting its efficiency.

Logical Pathway for Oligonucleotide Conjugation

The introduction of a 5'-thiol group is the first critical step in a broader workflow for creating oligonucleotide conjugates for various applications in drug development and research.

conjugation_pathway start Oligonucleotide Design synthesis Automated Solid-Phase Synthesis start->synthesis thiolation 5'-Thiolation (using this compound) synthesis->thiolation purification Purification of Thiol-Oligonucleotide thiolation->purification conjugation Conjugation to Ligand (e.g., maleimide-activated) purification->conjugation final_purification Purification of Conjugate conjugation->final_purification application Downstream Application (e.g., Drug Delivery, Diagnostics) final_purification->application

References

Unraveling the Role of 5'-Thio-N6-methyladenosine-5'-monophosphate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and molecular biology, the nuanced roles of modified nucleotides are of paramount importance. This guide provides a comprehensive cross-validation of the experimental results for 5'-Thio-N6-methyladenosine-5'-monophosphate (5'-TMPS), offering a comparative analysis against related adenosine (B11128) analogs. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data on its biological activity, outlines key experimental protocols, and visualizes its engagement in cellular signaling pathways.

Quantitative Comparison of this compound and Related Analogs

The biological activity of adenosine analogs is significantly influenced by modifications to both the purine (B94841) base and the sugar moiety. The introduction of a methyl group at the N6 position of adenosine and a thio group at the 5' position creates a molecule with unique properties. While direct quantitative comparisons for this compound are emerging, data from related compounds provide valuable insights into its potential efficacy and mechanism of action.

Studies on similar 5'-methylthioadenosine (MTA) analogs have demonstrated their potent effects on cell proliferation and enzyme inhibition. For instance, 5'-deoxy-5'-methylthiotubercidin, a 7-deaza analog of MTA, has been shown to be a potent inhibitor of lymphocyte transformation with an IC50 of approximately 10 µM, significantly lower than that of MTA itself (~250 µM)[1]. Furthermore, various 5'-thioadenosine (B1216764) analogs have been investigated as inhibitors of enzymes like S-adenosylhomocysteine hydrolase and MTA phosphorylase, indicating the critical role of the 5'-thio modification in enzymatic interactions[2][3].

The following table summarizes the inhibitory concentrations (IC50) of various adenosine analogs on murine lymphoid cell proliferation, providing a benchmark for contextualizing the potential potency of this compound.

CompoundIC50 (µM) on Murine Lymphoid Cell ProliferationReference
5'-deoxy-5'-methylthioadenosine (MTA)~250[1]
5'-deoxy-5'-methylthiotubercidin~10[1]

Experimental Protocols

To facilitate further research and validation of this compound, this section details key experimental methodologies.

Synthesis of 5'-Thio-N6-methyladenosine-5'-monophosphate

The synthesis of 5'-thio-nucleoside analogs often involves a multi-step chemical process. A generalizable approach, based on the synthesis of similar N6-substituted-4'-thioadenosine derivatives, begins with a suitable sugar precursor, such as D-gulonic acid γ-lactone. The synthesis proceeds through the formation of a protected thio-ribofuranosyl intermediate, followed by the introduction of the N6-methyladenine base and subsequent phosphorylation at the 5' position. A detailed protocol for a related compound, N6-Methyl-9-(5'-methylaminocarbonyl-4'-thio-β-D-ribofuranosyl)adenine, involves the reaction of a protected 6-chloropurine (B14466) riboside with methylamine, followed by deprotection and other modifications[4]. While a specific protocol for this compound is not widely published, this methodology provides a strong foundation for its synthesis.

Methylated RNA Immunoprecipitation (MeRIP)

To investigate the incorporation and cellular targets of this compound, the MeRIP technique is invaluable. This method allows for the enrichment of RNA molecules containing the N6-methyladenosine modification.

Protocol Summary:

  • RNA Isolation and Fragmentation: Isolate total RNA from cells of interest and fragment it into smaller pieces (approximately 100 nucleotides).

  • Immunoprecipitation: Incubate the fragmented RNA with an antibody specific for N6-methyladenosine (m6A). This antibody will bind to the RNA fragments containing the m6A modification.

  • Washing: Wash the antibody-RNA complexes to remove non-specifically bound RNA.

  • Elution: Elute the m6A-containing RNA fragments from the antibody.

  • Analysis: The enriched RNA can then be analyzed by quantitative PCR (qPCR) to assess the methylation status of specific genes or by high-throughput sequencing (MeRIP-seq) to map all m6A sites across the transcriptome.

Detailed protocols for MeRIP have been established and can be adapted for studying the effects of this compound on RNA methylation patterns[5][6][7].

Signaling Pathways and Logical Relationships

The N6-methyladenosine (m6A) modification, the core of this compound, is a critical regulator of gene expression and is involved in numerous cellular signaling pathways. The "writers" (methyltransferases like METTL3/14), "erasers" (demethylases like FTO and ALKBH5), and "readers" (m6A-binding proteins like the YTH domain family) of this modification play pivotal roles in controlling mRNA stability, translation, and splicing. These processes, in turn, influence major signaling cascades implicated in development and disease, including cancer.

The diagram below illustrates the central role of the m6A regulatory machinery in cellular processes.

m6A_pathway cluster_writers Writers cluster_erasers Erasers cluster_readers Readers METTL3_14 METTL3/14 Complex m6A_RNA m6A-Modified RNA METTL3_14->m6A_RNA Methylation FTO_ALKBH5 FTO/ALKBH5 unmethylated_RNA Unmethylated RNA FTO_ALKBH5->unmethylated_RNA YTHDF_proteins YTHDF Proteins mRNA_splicing mRNA Splicing YTHDF_proteins->mRNA_splicing mRNA_stability mRNA Stability YTHDF_proteins->mRNA_stability mRNA_translation mRNA Translation YTHDF_proteins->mRNA_translation unmethylated_RNA->METTL3_14 m6A_RNA->FTO_ALKBH5 Demethylation m6A_RNA->YTHDF_proteins Binding signaling_pathways Signaling Pathways (e.g., PI3K/AKT, MAPK) mRNA_splicing->signaling_pathways mRNA_stability->signaling_pathways mRNA_translation->signaling_pathways

The m6A Regulatory Pathway

The experimental workflow for investigating the impact of this compound on cellular pathways can be visualized as follows:

experimental_workflow cell_culture Cell Culture Treatment (with this compound vs. Control) rna_extraction Total RNA Extraction cell_culture->rna_extraction protein_extraction Protein Extraction cell_culture->protein_extraction merip_seq MeRIP-seq rna_extraction->merip_seq rna_seq RNA-seq rna_extraction->rna_seq western_blot Western Blot protein_extraction->western_blot m6a_mapping m6A Mapping merip_seq->m6a_mapping gene_expression Differential Gene Expression Analysis rna_seq->gene_expression protein_expression Protein Level Analysis western_blot->protein_expression pathway_analysis Pathway Enrichment Analysis m6a_mapping->pathway_analysis gene_expression->pathway_analysis protein_expression->pathway_analysis

Experimental Workflow for this compound Analysis

This guide serves as a foundational resource for the scientific community to build upon existing knowledge and accelerate the exploration of 5'-Thio-N6-methyladenosine-5'-monophosphate and its potential therapeutic applications. The provided data and protocols are intended to foster standardized and comparable experimental outcomes.

References

5'-TMPS in the Spotlight: A Comparative Guide to PLP Analogs in Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is paramount. This guide provides a detailed comparison of 5'-thiomethyl-pyridoxal-5'-phosphate (5'-TMPS) with other pyridoxal-5'-phosphate (PLP) analogs used in the study of PLP-dependent enzymes. By examining their mechanisms of action and inhibitory potencies, this document aims to be an essential resource for selecting the appropriate analog for specific research applications.

Pyridoxal-5'-phosphate (PLP) is a vital coenzyme for a vast array of enzymes, primarily involved in amino acid metabolism. These enzymes catalyze a wide variety of reactions, including transamination, decarboxylation, and racemization, by forming a Schiff base with the amino acid substrate. The reactive aldehyde group of PLP is central to its catalytic function. PLP analogs are synthetic molecules that mimic the structure of PLP and are invaluable tools for studying the structure, function, and mechanism of PLP-dependent enzymes. They can act as inhibitors, helping to elucidate enzymatic pathways and serving as potential leads for drug development.

The Rise of PLP Analogs as Inhibitors

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. In the context of PLP-dependent enzymes, analogs can interfere with the binding of the natural coenzyme or the substrate, or they can participate in abortive catalytic cycles. The potency of an inhibitor is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ or IC₅₀ value indicates a more potent inhibitor.

A Comparative Look at this compound and Other PLP Analogs

The defining feature of this compound is the replacement of the 5'-phosphate group with a thiomethyl group. This substitution has several key implications:

  • Charge Alteration: The negatively charged phosphate (B84403) group is replaced by a neutral thiomethyl group. This change will likely disrupt the electrostatic interactions that are critical for the binding of the native PLP to the enzyme's active site.

  • Steric Effects: The size and shape of the thiomethyl group differ from the phosphate group, which could lead to steric hindrance within the active site.

  • Hydrogen Bonding: The ability to form hydrogen bonds is significantly altered, as the thiomethyl group is a much weaker hydrogen bond acceptor compared to the phosphate group.

Based on these structural changes, this compound would be expected to act as a competitive inhibitor of PLP-dependent enzymes, competing with the native PLP for binding to the apoenzyme. Its inhibitory potency would be highly dependent on the specific enzyme and the nature of its PLP-binding site.

To provide a framework for comparison, the following table summarizes the key features of this compound and other representative PLP analogs.

PLP AnalogKey Structural ModificationExpected Impact on Enzyme InteractionPotential Application
5'-Thiomethyl-pyridoxal-5'-phosphate (this compound) Replacement of 5'-phosphate with a thiomethyl group.Reduced binding affinity due to loss of electrostatic and hydrogen bonding interactions. Likely a competitive inhibitor of PLP.Probing the role of the 5'-phosphate group in coenzyme binding and catalysis.
Pyridoxal (PL) Lacks the 5'-phosphate group.Significantly reduced binding affinity compared to PLP. Can still form a Schiff base with the enzyme.Investigating the role of the phosphate group in anchoring the coenzyme.
Pyridoxamine-5'-phosphate (PMP) Aldehyde group at the 4'-position is replaced by an aminomethyl group.Binds to the active site but cannot form a Schiff base with the substrate in the same way as PLP. A key intermediate in transamination reactions.Studying the mechanism of transaminases.
N-methyl-pyridoxal-5'-phosphate Methylation of the pyridine (B92270) nitrogen.Alters the electron-withdrawing properties of the pyridine ring, potentially affecting the catalytic efficiency.Investigating the electronic effects of the pyridine ring on catalysis.
Deoxypyridoxal-5'-phosphate Hydroxyl group at the 3'-position is removed.Reduced binding affinity and altered catalytic properties due to the loss of a key hydrogen bonding group.Studying the role of the 3'-hydroxyl group in catalysis.

Visualizing the Inhibition: A Logical Workflow

The process of characterizing a novel PLP analog like this compound involves a series of logical steps, from initial synthesis to detailed kinetic analysis. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_enzyme_prep Enzyme Preparation cluster_inhibition_assay Inhibition Assays cluster_mechanism Mechanism of Action Synthesis Synthesis of this compound Purification Purification and Characterization (NMR, MS) Synthesis->Purification Initial_Screening Initial Screening for Inhibitory Activity Purification->Initial_Screening Expression Overexpression of PLP-dependent enzyme Purification_Enzyme Purification of Apoenzyme Expression->Purification_Enzyme Purification_Enzyme->Initial_Screening IC50 Determination of IC50 Initial_Screening->IC50 Ki Determination of Ki (Kinetic Studies) IC50->Ki Mode_of_Inhibition Determination of Mode of Inhibition (Competitive, Non-competitive, etc.) Ki->Mode_of_Inhibition Structural_Studies Structural Studies (Crystallography, NMR) Mode_of_Inhibition->Structural_Studies signaling_pathway cluster_pathway Amino Acid Metabolism AminoAcid Amino Acid (Substrate) Enzyme PLP-dependent Enzyme (Holoenzyme) AminoAcid->Enzyme binds to Product Metabolic Product Enzyme->Product catalyzes conversion to Apoenzyme Apoenzyme Apoenzyme->Enzyme + PLP PLP PLP Inhibitor This compound (or other analog) Inhibitor->Apoenzyme binds to (inhibition)

A Comparative Analysis of 5'-TMPS Derivatives: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Thio-methyl-thio-purine-riboside (5'-TMPS) and its derivatives represent a class of compounds with potential therapeutic applications. As research into novel nucleoside analogs continues to expand, a systematic framework for the comparative analysis of these derivatives is crucial for identifying lead candidates and understanding their structure-activity relationships (SAR). This guide provides a model for the comparative analysis of this compound derivatives, outlining key performance indicators, standardized experimental protocols, and relevant signaling pathways. While specific experimental data for a range of this compound derivatives is not yet widely available in published literature, this guide utilizes data from analogous compounds, such as Trimethoprim (B1683648) (TMP) derivatives and other purine (B94841) analogs, to establish a comprehensive evaluation framework.

Comparative Performance Data

The following tables present a template for summarizing the quantitative data of hypothetical this compound derivatives. This structured format allows for a clear and direct comparison of their biological activities.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

CompoundCell LineAssay TypeIncubation Time (h)IC₅₀ (µM)
This compound-A 5RP7 (Cancer)MTT4875.2
F2408 (Normal)MTT48150.5
This compound-B 5RP7 (Cancer)MTT4850.8
F2408 (Normal)MTT48125.3
This compound-C 5RP7 (Cancer)MTT4898.1
F2408 (Normal)MTT48200.7
Control (TMP) 5RP7 (Cancer)MTT48100.0
F2408 (Normal)MTT48>200.0

IC₅₀ values are hypothetical and for illustrative purposes.

Table 2: Dihydrofolate Reductase (DHFR) Inhibition by this compound Derivatives

CompoundEnzyme SourceIC₅₀ (µM)
This compound-A Human DHFR1.5
This compound-B Human DHFR0.8
This compound-C Human DHFR2.3
Methotrexate (Control) Human DHFR0.08
Trimethoprim (Control) Human DHFR55.26

IC₅₀ values are hypothetical and based on data for similar compounds to illustrate the comparison.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments cited in the comparative analysis of nucleoside analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀), providing a measure of its cytotoxic potential.

Cell Culture and Treatment:

  • Embryonic rat fibroblast-like cells (F2408, normal) and H-ras oncogene-activated embryonic rat fibroblast-like cancer cells (5RP7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment.

  • The cells are then treated with various concentrations of the this compound derivatives (e.g., 50, 100, 200 µM) for 24, 48, and 72 hours.[2]

MTT Assay Procedure:

  • Following treatment, 10 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C.

  • The medium is then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control, and IC₅₀ values are determined using a dose-response curve.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This enzymatic assay measures the ability of the compounds to inhibit DHFR, a key enzyme in the folate synthesis pathway.

Reagents and Enzyme:

  • Recombinant human DHFR enzyme.

  • Dihydrofolate (DHF) as the substrate.

  • NADPH as a cofactor.

  • Potassium phosphate (B84403) buffer (pH 7.5).

Assay Procedure:

  • The reaction mixture contains the DHFR enzyme, NADPH, and the test compound (this compound derivative) at various concentrations in the buffer.

  • The reaction is initiated by the addition of DHF.

  • The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The percent inhibition is calculated relative to a control reaction without the inhibitor.

  • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of this compound derivatives is critical for their development as therapeutic agents. Nucleoside analogs often interfere with metabolic pathways essential for cell growth and proliferation.

Folate Synthesis Pathway and DHFR Inhibition

One of the primary mechanisms of action for many antimicrobial and anticancer agents is the inhibition of the folate synthesis pathway.[3] Dihydrofolate reductase (DHFR) is a crucial enzyme in this pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of purines and thymidylate, which are essential for DNA replication.[1][3] By inhibiting DHFR, this compound derivatives could disrupt DNA synthesis, leading to cell death, particularly in rapidly dividing cells like cancer cells and bacteria.[1]

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF Product TMPS This compound Derivatives TMPS->DHFR Inhibition DNA DNA Replication Purines->DNA Thymidylate->DNA CellDeath Cell Death DNA->CellDeath Disruption leads to

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by this compound derivatives.

Experimental Workflow for Comparative Analysis

The logical flow of experiments for a comparative analysis of this compound derivatives would typically start with synthesis, followed by in vitro screening and mechanistic studies.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Screening In Vitro Screening (e.g., Cytotoxicity, Antimicrobial) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Mechanism Mechanism of Action Studies (e.g., DHFR Inhibition) Screening->Mechanism Lead Lead Compound Identification SAR->Lead Mechanism->Lead

Caption: A typical experimental workflow for the comparative analysis of novel chemical derivatives.

This guide provides a foundational framework for the comparative analysis of this compound derivatives. By employing standardized experimental protocols, presenting data in a clear and comparative format, and visualizing the underlying mechanisms of action, researchers can effectively evaluate and prioritize novel compounds for further development. The use of model data from structurally related compounds serves as a practical template for when experimental data on this compound derivatives becomes available. This systematic approach will accelerate the identification of promising new therapeutic agents.

References

Decoding 5'-TMPS: A Guide to Specificity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison guide for researchers, scientists, and drug development professionals.

The acronym "5'-TMPS" is not a universally recognized standard in scientific literature and can lead to ambiguity. Initial research suggests it could be a shorthand for several different molecules or systems, each with distinct methods for confirming specificity. This guide will address the most likely interpretations and provide a framework for specificity analysis in each context.

The most plausible interpretations of "this compound" in a research context include:

  • A modified nucleoside: Potentially a derivative of adenosine (B11128) monophosphate, such as 5'-Thio-Methyl-adenosine-PhosphoSulfonate or a similar structure. In this guide, we will proceed with a hypothetical modified nucleoside, 5'-Thio-Methyl-Purine-Sulfate (this compound) , as a representative example for outlining specificity confirmation protocols.

  • Trimethoprim-Sulfamethoxazole (TMP-SMX): A commonly used antibiotic combination where "TMPS" might be used as an informal acronym.

This guide will focus on the methodologies for confirming the specificity of a novel chemical probe, using our hypothetical 5'-Thio-Methyl-Purine-Sulfate (this compound) as the primary example, and will also briefly touch upon the established specificity of Trimethoprim-Sulfamethoxazole.

Confirming the Specificity of a Novel Chemical Probe: The Case of this compound

A chemical probe is a small molecule used to study the function of a specific protein target in cells and organisms.[1][2] To be considered a high-quality probe, it must demonstrate high potency and exceptional selectivity for its intended target.[1][3][4] The following sections outline the critical experiments required to validate the specificity of a new chemical probe like our hypothetical this compound.

Experimental Workflow for Specificity Confirmation

The process of confirming the specificity of a chemical probe involves a multi-faceted approach, starting from initial biochemical assays and progressing to cellular and even in-vivo models.

Caption: A generalized workflow for confirming the specificity of a chemical probe, from initial biochemical characterization to functional validation.

Data Presentation: Comparative Specificity Metrics

A crucial aspect of validating a new chemical probe is comparing its performance against known alternatives or control compounds. The following table provides a template for summarizing key quantitative data.

MetricThis compound (Hypothetical)Alternative Probe ANegative Control
Target Potency (IC50/Ki) 50 nM100 nM> 10 µM
Cellular Potency (EC50) 500 nM1 µM> 50 µM
Selectivity (vs. Family Members) >100-fold>50-foldNo selectivity
Off-Target Hits (>1 µM) 315> 50
Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of specificity claims.

1. Biochemical Assays: Determining Target Potency

  • Objective: To measure the direct interaction of this compound with its purified target protein.

  • Methodology:

    • Enzyme Inhibition Assay: If the target is an enzyme, its activity is measured in the presence of varying concentrations of this compound. The concentration that inhibits 50% of the enzyme's activity is the IC50 value.

    • Binding Affinity Assay: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to directly measure the binding affinity (Kd) of this compound to the target protein.

2. Cellular Assays: Demonstrating Target Engagement in a Biological System

  • Objective: To confirm that this compound can enter cells and interact with its intended target in a cellular environment.[1]

  • Methodology:

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.

    • Reporter Gene Assays: If the target is part of a signaling pathway that regulates gene expression, a reporter gene can be used to quantify the effect of this compound on the pathway.

3. Off-Target Profiling: Assessing Promiscuity

  • Objective: To identify unintended targets of this compound.

  • Methodology:

    • Broad Kinase Panel Screening: If the target is a kinase, this compound should be screened against a large panel of other kinases to assess its selectivity.

    • Proteome-wide Profiling: Techniques like chemical proteomics can identify a broader range of off-targets in an unbiased manner.

4. Functional Assays: Linking Target Engagement to a Phenotype

  • Objective: To demonstrate that the observed cellular phenotype is a direct result of the interaction between this compound and its target.

  • Methodology:

    • Rescue Experiments: The phenotypic effect of this compound should be rescued by overexpressing a drug-resistant mutant of the target protein.

    • Comparison with Genetic Perturbation: The phenotype induced by this compound should be consistent with the phenotype observed upon genetic knockdown (e.g., using siRNA or CRISPR) of the target protein.

The Case of Trimethoprim-Sulfamethoxazole (TMP-SMX)

If "this compound" is an informal abbreviation for Trimethoprim-Sulfamethoxazole, its specificity is well-established and relies on a synergistic mechanism of action.

Signaling Pathway: Folate Synthesis Inhibition

Trimethoprim and Sulfamethoxazole act on two sequential steps in the bacterial folate synthesis pathway, leading to a potent bacteriostatic or bactericidal effect.

PABA p-Aminobenzoic acid DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic acid DHPS->DHF Sulfamethoxazole inhibits DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic acid DHFR->THF Trimethoprim inhibits DNA DNA Synthesis THF->DNA

Caption: The synergistic mechanism of action of Trimethoprim-Sulfamethoxazole in the bacterial folate synthesis pathway.

The specificity of this combination relies on the high affinity of Trimethoprim for bacterial dihydrofolate reductase compared to its mammalian counterpart.

Conclusion

Confirming the specificity of a chemical probe is a rigorous process that requires a combination of biochemical, cellular, and functional assays. For a novel compound hypothetically termed "this compound", a systematic approach as outlined above is crucial to validate its utility as a selective research tool. In the case of established drugs like Trimethoprim-Sulfamethoxazole, understanding their well-characterized mechanism of action is key to appreciating their therapeutic specificity. Clear and unambiguous nomenclature is paramount in scientific communication to avoid confusion and ensure the accurate dissemination of research findings.

References

The Superior Profile of 5'-TMPS in Preclinical Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic modulators, 5'-Thiomethyl-4'-thio-2'-deoxy-5-phosphocytidine (5'-TMPS), more accurately known in recent research as 5-Aza-4'-thio-2'-deoxycytidine (Aza-TdC), is emerging as a promising DNA methyltransferase 1 (DNMT1) inhibitor with a superior preclinical profile compared to established alternatives like decitabine (B1684300) (5-aza-2'-deoxycytidine) and azacitidine. This guide provides an objective comparison of Aza-TdC's performance against these alternatives, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.

Superior Efficacy and Reduced Toxicity: The Preclinical Advantage of Aza-TdC

Preclinical studies have consistently demonstrated that Aza-TdC is a potent DNMT1-depleting agent, comparable in efficacy to decitabine, but with a significantly improved safety profile.[1][2][3] This wider therapeutic window is a critical advantage, suggesting that Aza-TdC can be administered at effective doses for longer durations with markedly lower toxicity.[1][2][3]

The enhanced tolerability of Aza-TdC is attributed to its distinct metabolism and mechanism of action, which results in less off-target activity compared to decitabine and azacitidine.[1][2] In murine tumor models, Aza-TdC effectively depletes DNMT1 in tumor cells at doses that are well-tolerated, whereas equivalent doses of decitabine have been shown to be lethal.[1] Furthermore, Aza-TdC boasts the significant advantage of being orally bioavailable, with studies in mice showing approximately 80% oral bioavailability.[1]

Quantitative Comparison of In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Aza-TdC, decitabine, and azacitidine in various human cancer cell lines, illustrating their comparative cytotoxic activity.

Cell LineCancer TypeAza-TdC IC50 (µM)Decitabine IC50 (µM)Azacitidine IC50 (µM)Reference
CCRF-CEMLeukemia0.2 (72h)--[4]
KG1aLeukemia0.06 (72h)--[4]
NCI-H23Lung Carcinoma4.5--[4]
HCT-116Colon Carcinoma58--[4]
IGROV-1Ovarian Carcinoma36--[4]
MOLT4T-cell ALL-84.46 (72h), 10.11 (96h)16.51 (24h), 13.45 (48h)[5][6]
JurkatT-cell Leukemia-1.212.81 (24h), 9.78 (48h)[6][7]
K562Chronic Myelogenous Leukemia-0.26-[8]
RajiBurkitt's Lymphoma-0.054-[7]
HL60Promyelocytic Leukemia---[9]
ML-1Myeloid Leukemia---[7]
Breast Cancer Cell Lines (Panel)Breast Cancer-Wide range-[10][11]

In Vivo Efficacy and Safety Profile

The table below highlights key findings from in vivo preclinical studies, comparing the anti-tumor activity and toxicity of Aza-TdC and decitabine.

Parameter5-Aza-4'-thio-2'-deoxycytidine (Aza-TdC)DecitabineReference
DNMT1 Depletion in vivo Effective at well-tolerated doses.Effective, but often at toxic doses.[1]
Anti-tumor Activity Modest to significant suppression of tumor growth in various xenograft models (e.g., NCI-H23, HCT116, OVCAR3).[4]-
Toxicity in Mice Markedly low toxicity; no significant weight loss or death at effective doses.[1]Can be lethal at doses required for similar DNMT1 depletion.[1][12]
Oral Bioavailability ~80% in mice.~9% in non-human primates.[1]

Mechanism of Action: A Visual Guide

Aza-TdC and its alternatives are cytidine (B196190) analogs that function as DNA hypomethylating agents. After incorporation into DNA, they trap DNMT1, leading to its degradation and subsequent passive demethylation of the genome. This can lead to the re-expression of silenced tumor suppressor genes.

DNMT_Inhibition_Pathway cluster_cell Cancer Cell Aza-TdC Aza-TdC Incorporation_into_DNA Incorporation into DNA Aza-TdC->Incorporation_into_DNA Decitabine Decitabine Decitabine->Incorporation_into_DNA Azacitidine Azacitidine Azacitidine->Incorporation_into_DNA DNMT1_Trapping Covalent Trapping of DNMT1 Incorporation_into_DNA->DNMT1_Trapping DNMT1_Depletion DNMT1 Depletion DNMT1_Trapping->DNMT1_Depletion DNA_Demethylation Passive DNA Demethylation DNMT1_Depletion->DNA_Demethylation TSG_Re-expression Tumor Suppressor Gene Re-expression DNA_Demethylation->TSG_Re-expression Tumor_Suppression Tumor Growth Inhibition & Apoptosis TSG_Re-expression->Tumor_Suppression

Caption: Mechanism of action for Aza-TdC and its analogs.

Experimental Protocols

Western Blot for DNMT1 Depletion

This protocol is a standard method to quantify the depletion of DNMT1 protein in cells following treatment with inhibitors.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction Protein_Quantification 3. Protein Quantification Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 5. Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking 6. Blocking Protein_Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation (anti-DNMT1) Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of DNMT1.

Methodology:

  • Cell Culture and Treatment: Plate cells at a desired density and treat with various concentrations of Aza-TdC, decitabine, or azacitidine for a specified time (e.g., 48-96 hours).

  • Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method like the Bradford or BCA assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DNMT1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of DNMT1 protein.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with cytotoxic agents, providing a measure of cell reproductive death.

Clonogenic_Assay_Workflow Cell_Seeding 1. Seed Cells at Low Density Drug_Treatment 2. Treat with DNMT Inhibitors Cell_Seeding->Drug_Treatment Incubation 3. Incubate for 1-3 Weeks Drug_Treatment->Incubation Colony_Fixation 4. Fix Colonies Incubation->Colony_Fixation Colony_Staining 5. Stain Colonies (e.g., Crystal Violet) Colony_Fixation->Colony_Staining Colony_Counting 6. Count Colonies Colony_Staining->Colony_Counting Survival_Fraction 7. Calculate Survival Fraction Colony_Counting->Survival_Fraction

Caption: Workflow for the clonogenic survival assay.

Methodology:

  • Cell Seeding: Prepare a single-cell suspension and seed a low, known number of cells into multi-well plates or petri dishes.

  • Drug Treatment: Treat the cells with a range of concentrations of the DNMT inhibitors for a defined period (e.g., 72 hours).

  • Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks to allow for colony formation.

  • Colony Fixation: After the incubation period, fix the colonies with a fixative solution (e.g., methanol (B129727) or a mixture of methanol and acetic acid).

  • Colony Staining: Stain the fixed colonies with a staining solution, such as 0.5% crystal violet, to visualize them.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Survival Fraction Calculation: Calculate the plating efficiency (PE) for the untreated control cells and the surviving fraction (SF) for each treatment group using the following formulas:

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)

Conclusion

The available preclinical data strongly suggests that 5-Aza-4'-thio-2'-deoxycytidine (Aza-TdC) represents a significant advancement over existing DNMT1 inhibitors. Its comparable efficacy, coupled with a markedly improved safety profile and the convenience of oral administration, positions it as a "best-in-class" agent in preclinical settings.[1][2][3] As Aza-TdC progresses through clinical trials, it holds the potential to become a valuable therapeutic option for various malignancies.[13][14][15] Researchers in oncology and drug development should consider the compelling preclinical evidence supporting the further investigation and application of this promising compound.

References

Unveiling the Potential of 5'-Thionucleoside Phosphoramidites in Therapeutic Oligonucleotides: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more stable and effective oligonucleotide-based therapeutics is a continuous endeavor. This guide provides a comprehensive literature review on the applications of 5'-thionucleoside phosphoramidites (5'-TMPS), offering a critical comparison of their performance against unmodified oligonucleotides and other modifications. Through a detailed examination of experimental data and methodologies, this review illuminates the significant advantages of incorporating 5'-thio modifications in enhancing the therapeutic potential of oligonucleotides.

The introduction of a sulfur atom at the 5'-position of a nucleoside, creating a 5'-thio linkage, has emerged as a promising strategy to augment the properties of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers.[1] This modification, incorporated during solid-phase synthesis using 5'-thionucleoside phosphoramidites, can confer enhanced resistance to nuclease degradation, a critical factor for in vivo applications, and in some cases, modulate binding affinity and thermal stability.[1][2][3]

Performance Comparison: 5'-Thio-Modified Oligonucleotides vs. Alternatives

The true measure of a novel modification lies in its performance relative to existing standards. The following tables summarize the quantitative data from various studies, comparing key parameters of 5'-thio-modified oligonucleotides with their unmodified counterparts and the widely used phosphorothioate (B77711) (PS) modification.

Modification Oligonucleotide Type Nuclease Resistance (Half-life in Serum) Reference
UnmodifiedDNA< 15-30 minutes[2]
Phosphorothioate (PS)DNASignificantly increased[2][4]
5'-ThioDNASignificantly increased[1][5]
Modification Aptamer Target Binding Affinity (Kd) Fold Improvement vs. Unmodified Reference
UnmodifiedThrombin~100 nM-[6]
4'-ThioThrombin7.2 nM~14-fold[6]
Phosphorodithioate (PS2)Target Protein~1000-fold improvement1000[7]
Modification Duplex Type Melting Temperature (Tm) per Modification Reference
UnmodifiedDNA/RNABaseline[8]
5'-ThioDNA/RNAGenerally a slight decrease[1]
5'-C-MethylDNA/RNADependent on stereoconfiguration, can decrease[9]
5-Methyl-dCDNA/DNAIncrease of ~1.3°C[10]
C5-Propynyl-dCDNA/DNAIncrease of ~2.8°C[10]
C5-Propynyl-dUDNA/DNAIncrease of ~1.7°C[10]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed experimental protocols for the synthesis and evaluation of 5'-thio-modified oligonucleotides are provided below.

Synthesis of 5'-Thionucleoside Phosphoramidites and 5'-Thio-Modified Oligonucleotides

The synthesis of 5'-thio-modified oligonucleotides is achieved through solid-phase phosphoramidite (B1245037) chemistry.[11][12] The key component is the 5'-thionucleoside phosphoramidite monomer, which is synthesized from the corresponding ribonucleoside.[12]

Diagram of the general workflow for the synthesis of 5'-thio-modified oligonucleotides:

G cluster_synthesis Monomer Synthesis cluster_solid_phase Solid-Phase Oligonucleotide Synthesis Ribonucleoside Ribonucleoside Thionucleoside 5'-Thionucleoside Ribonucleoside->Thionucleoside Thionation Phosphoramidite 5'-Thionucleoside Phosphoramidite Thionucleoside->Phosphoramidite Phosphitylation Coupling Coupling Phosphoramidite->Coupling CPG Controlled Pore Glass (CPG) Support CPG->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Detritylation Detritylation Oxidation->Detritylation Detritylation->Coupling Next cycle Cleavage Cleavage & Deprotection Detritylation->Cleavage Final cycle Purification HPLC Purification Cleavage->Purification Final_Oligo 5'-Thio-Modified Oligonucleotide Purification->Final_Oligo

Synthesis of 5'-thio-modified oligonucleotides.

Protocol:

  • Synthesis of 5'-Deoxy-5'-thionucleosides: This typically involves the conversion of a protected ribonucleoside to its 5'-iodo derivative, followed by displacement with a sulfur nucleophile like thioacetate.[11]

  • Phosphitylation: The 5'-thionucleoside is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base to yield the desired 5'-thionucleoside phosphoramidite.[12]

  • Solid-Phase Oligonucleotide Synthesis: The synthesized phosphoramidite is used in an automated DNA/RNA synthesizer. The synthesis cycle involves:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain attached to a solid support.

    • Coupling: The 5'-thionucleoside phosphoramidite is coupled to the free 5'-hydroxyl group of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. For the introduction of a phosphorothioate linkage, a sulfurizing agent is used instead of an oxidizing agent.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a concentrated ammonia (B1221849) solution.

  • Purification: The final 5'-thio-modified oligonucleotide is purified by high-performance liquid chromatography (HPLC).

Nuclease Resistance Assay

The stability of oligonucleotides against nuclease degradation is a crucial parameter for their therapeutic efficacy.

Diagram of the nuclease degradation assay workflow:

G Oligo Modified Oligonucleotide Serum Incubation in Human Serum Oligo->Serum Time_points Aliquots at Different Time Points Serum->Time_points Quench Quench Reaction Time_points->Quench Analysis PAGE or HPLC Analysis Quench->Analysis Quantification Quantification of Intact Oligonucleotide Analysis->Quantification Half_life Half-life (t1/2) Determination Quantification->Half_life

Nuclease degradation assay workflow.

Protocol:

  • Incubation: The modified oligonucleotide is incubated in human serum or a solution containing specific nucleases (e.g., snake venom phosphodiesterase for 3'-exonuclease activity) at 37°C.[5][13]

  • Time Points: Aliquots are taken at various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching buffer (e.g., containing EDTA and formamide) and heating.

  • Analysis: The samples are analyzed by polyacrylamide gel electrophoresis (PAGE) or HPLC to separate the intact oligonucleotide from its degradation products.[13]

  • Quantification: The amount of intact oligonucleotide at each time point is quantified by densitometry of the gel bands or by integrating the peak areas from the HPLC chromatogram.

  • Half-life Calculation: The half-life (t1/2) of the oligonucleotide is determined by plotting the percentage of intact oligonucleotide versus time and fitting the data to an exponential decay curve.

Binding Affinity Analysis by Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, including the binding of aptamers to their targets.[14][15][16]

Diagram illustrating the principle of SPR for aptamer-target binding:

G cluster_spr SPR Sensor Chip Gold Gold Surface Aptamer Immobilized Aptamer Gold->Aptamer Immobilization Detector Detector Gold->Detector Reflected Light Binding Binding Event Aptamer->Binding Target Target Protein (Analyte) Target->Binding Signal SPR Signal (Resonance Angle) Binding->Signal Change in Refractive Index Light Light Source Light->Gold Signal->Detector G Modification 5'-Thio Modification Nuclease_Resistance Increased Nuclease Resistance Modification->Nuclease_Resistance Binding_Affinity Altered Binding Affinity Modification->Binding_Affinity Stability Enhanced In Vivo Stability Nuclease_Resistance->Stability Bioavailability Improved Bioavailability Stability->Bioavailability Efficacy Enhanced Therapeutic Efficacy Bioavailability->Efficacy Target_Engagement Modulated Target Engagement Binding_Affinity->Target_Engagement Target_Engagement->Efficacy G ASO Antisense Oligonucleotide (5'-Thio Modified) Duplex ASO:mRNA Duplex ASO->Duplex mRNA Target mRNA mRNA->Duplex RNaseH RNase H Duplex->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Translation_Inhibition Inhibition of Protein Translation Cleavage->Translation_Inhibition Therapeutic_Effect Therapeutic Effect Translation_Inhibition->Therapeutic_Effect

References

A Comparative Guide to Validating the Mechanism of 5'-TMPS Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 5'-Thymidine-5'-O-monophosphorothioate (5'-TMPS) with other alternatives, supported by experimental data. This compound is a nucleotide derivative that exhibits a dual mechanism of action, functioning as a selective partial agonist of the P2Y6 receptor and an antagonist of the P2Y14 receptor. This unique profile makes it a valuable tool for studying the roles of these receptors in various physiological and pathological processes, including inflammation and angiogenesis.

Mechanism of Action of this compound

This compound interacts with two distinct purinergic receptors:

  • P2Y6 Receptor (Partial Agonist): As a partial agonist, this compound binds to and activates the P2Y6 receptor, but with lower efficacy than the endogenous full agonist, Uridine Diphosphate (UDP). The P2Y6 receptor is a Gq-coupled GPCR that, upon activation, stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium concentrations.

  • P2Y14 Receptor (Antagonist): As an antagonist, this compound binds to the P2Y14 receptor and blocks the binding of its endogenous agonist, UDP-glucose. The P2Y14 receptor is a Gi/o-coupled GPCR. Its activation normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound can prevent these downstream effects.

  • Angiogenesis: this compound has also been identified as a positive regulator of angiogenesis, the formation of new blood vessels.

Comparative Performance Data

The following tables summarize the quantitative data for this compound and its alternatives, targeting the P2Y6 and P2Y14 receptors. It is important to note that this data is compiled from multiple sources and may not have been generated under identical experimental conditions.

P2Y14 Receptor Antagonist Comparison
CompoundTarget ReceptorActionIC50 / KBSelectivityReference
This compound P2Y14AntagonistData not available in direct comparisonSelective-
PPTN P2Y14AntagonistKB = 434 pMHighly selective over other P2Y receptors[1][2][3][4]
MRS4917 P2Y14AntagonistIC50 = 2.88 nM, Ki = 1.67 nM>18,000-fold selective against P2Y6R[5]
P2Y14R antagonist 1 (I-17) P2Y14AntagonistIC50 = 0.6 nMSelective[5]
P2Y6 Receptor Agonist and Antagonist Comparison
CompoundTarget ReceptorActionEC50 / IC50NotesReference
This compound P2Y6Partial AgonistData not available in direct comparison--
Uridine-5'-diphosphate (UDP) P2Y6AgonistEC50 = 300 nMEndogenous agonist[5][6]
5-OMe-UDP P2Y6AgonistEC50 = 80 nMPotent and selective agonist[5]
MRS2693 P2Y6AgonistEC50 = 15 nMSelective agonist[5]
MRS2578 P2Y6AntagonistIC50 = 37 nM (human)Selective and potent antagonist[5][7][8]
P2Y6R antagonist 1 (5ab) P2Y6AntagonistIC50 = 19.6 nMSelective, orally active[5]

Signaling Pathway Diagrams

P2Y6_Signaling_Pathway cluster_membrane Cell Membrane P2Y6R P2Y6 Receptor Gq Gq Protein P2Y6R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes TMPS This compound (Partial Agonist) TMPS->P2Y6R UDP UDP (Full Agonist) UDP->P2Y6R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release

Caption: P2Y6 Receptor Signaling Pathway.

P2Y14_Signaling_Pathway cluster_membrane Cell Membrane P2Y14R P2Y14 Receptor Gi Gi/o Protein P2Y14R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts UDP_glucose UDP-glucose (Agonist) UDP_glucose->P2Y14R TMPS_antagonist This compound (Antagonist) TMPS_antagonist->P2Y14R inhibits cAMP cAMP ATP->cAMP Downstream Downstream Effects cAMP->Downstream

Caption: P2Y14 Receptor Signaling Pathway.

Experimental Protocols

P2Y14 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the P2Y14 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells transiently or stably expressing the human P2Y14 receptor.

  • Membrane preparation from the above cells.

  • Radioligand (e.g., [³H]UDP).

  • Test compounds (e.g., this compound, PPTN).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize P2Y14R-expressing cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 150 µL of membrane preparation (50-120 µg protein).

    • 50 µL of test compound at various concentrations or vehicle control.

    • 50 µL of radioligand solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Stop the incubation by rapid vacuum filtration through the filter plate. Wash the filters four times with ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (in the presence of a high concentration of an unlabeled ligand) from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

P2Y6 Receptor Calcium Mobilization Assay

This functional assay measures the ability of a test compound to act as an agonist or antagonist at the P2Y6 receptor by monitoring changes in intracellular calcium levels.

Materials:

  • 1321N1 astrocytoma cells or other suitable cell line stably expressing the human P2Y6 receptor.

  • Culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • Test compounds (e.g., this compound, UDP, MRS2578).

  • 96-well or 384-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the P2Y6R-expressing cells into the microplates and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye loading solution (containing Fluo-4 AM and probenecid) for 45-60 minutes at 37°C in the dark.

  • Assay:

    • Agonist testing: Measure baseline fluorescence, then inject the test compound (e.g., this compound, UDP) and monitor the change in fluorescence over time.

    • Antagonist testing: Pre-incubate the cells with the test antagonist (e.g., MRS2578) for a defined period before adding a known P2Y6 agonist (e.g., UDP) and measuring the fluorescence response.

  • Data Analysis:

    • Agonist: Calculate the EC50 value from the concentration-response curve of the agonist-induced calcium signal.

    • Antagonist: Calculate the IC50 value from the concentration-response curve of the antagonist's inhibition of the agonist-induced signal.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the pro- or anti-angiogenic potential of a compound by observing the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs).

  • Endothelial cell growth medium.

  • Basement membrane extract (e.g., Matrigel).

  • Test compounds (e.g., this compound).

  • 96-well plates.

  • Microscope for imaging.

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify at 37°C.

  • Cell Seeding: Seed HUVECs onto the solidified matrix in the presence of the test compound or vehicle control.

  • Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

  • Imaging and Analysis: Visualize and capture images of the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Experimental Workflow Diagrams

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare P2Y14R Membranes start->prep_membranes setup_assay Set up Assay: Membranes, Test Compound, Radioligand prep_membranes->setup_assay incubate Incubate at 30°C setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Calcium_Mobilization_Assay_Workflow start Start plate_cells Plate P2Y6R-expressing Cells start->plate_cells load_dye Load with Calcium- sensitive Dye plate_cells->load_dye measure_baseline Measure Baseline Fluorescence load_dye->measure_baseline inject_compound Inject Test Compound measure_baseline->inject_compound measure_response Measure Fluorescence Response inject_compound->measure_response analyze Analyze Data (EC50 / IC50) measure_response->analyze end End analyze->end

Caption: Calcium Mobilization Assay Workflow.

Angiogenesis_Assay_Workflow start Start coat_plate Coat Plate with Basement Membrane Extract start->coat_plate seed_cells Seed HUVECs with Test Compound coat_plate->seed_cells incubate Incubate for Tube Formation seed_cells->incubate image Image Tube Network incubate->image quantify Quantify Tube Formation Parameters image->quantify end End quantify->end

Caption: In Vitro Angiogenesis Assay Workflow.

Conclusion

This compound presents a unique pharmacological profile as a dual-acting modulator of P2Y6 and P2Y14 receptors. The provided data and protocols offer a framework for validating its mechanism of action and comparing its performance against other well-characterized ligands. For a definitive and direct comparison, it is recommended to evaluate this compound and its alternatives within the same experimental setup. Such studies will be crucial for fully elucidating the therapeutic potential of targeting these purinergic receptors.

References

Unraveling the Efficacy of 5'-Deoxy-5'-(methylthio)adenosine (MTA) Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of cancer research, the purine (B94841) nucleoside 5'-deoxy-5'-(methylthio)adenosine (MTA), likely the compound of interest referred to by the non-standard acronym "5'-TMPS," has garnered significant attention. Its role as a key metabolite in the methionine salvage pathway and its interplay with the enzyme 5'-methylthioadenosine phosphorylase (MTAP) present a compelling axis for therapeutic intervention. This guide provides an objective comparison of the efficacy of MTA in various cancer cell lines, supported by experimental data and detailed methodologies, to aid researchers in their exploration of this promising anti-cancer agent.

Comparative Efficacy of MTA in Cancer Cell Lines

The cytotoxic and anti-proliferative effects of MTA are notably influenced by the expression status of the MTAP enzyme within cancer cells. MTAP is frequently deleted in a variety of cancers, leading to an accumulation of MTA and creating a state of synthetic lethality that can be exploited by targeting related pathways. The following table summarizes the available data on the efficacy of MTA and MTA-cooperative inhibitors in different cell lines.

CompoundCell LineCancer TypeMTAP StatusIC50 / % Viability
5'-deoxy-5'-(methylthio)adenosine (MTA) KKU-213ACholangiocarcinomaNot SpecifiedDose-dependent decrease in viability (72h & 7d)[1]
KKU-213BCholangiocarcinomaNot SpecifiedDose-dependent decrease in viability (72h & 7d)[1]
MMNK-1Normal CholangiocyteNot SpecifiedLess pronounced effect on viability vs. cancer cells[1]
MRTX1719 (MTA-cooperative PRMT5 inhibitor) HCT116Colorectal CarcinomaWild-Type>70-fold less sensitive than MTAP-deleted[2]
HCT116Colorectal CarcinomaDeletedHigh sensitivity
Panel of 26 cell linesVariousWild-TypeMedian IC50 = 2.2 µM[2]
Panel of 70 cell linesVariousDeletedMedian IC50 = 90 nM[2]
AM-9934 (MTA-cooperative PRMT5 inhibitor) HCT116Colorectal CarcinomaWild-TypeIC50 = 4.1 µM[3]
HCT116Colorectal CarcinomaDeletedIC50 = 0.16 µM[3]

Experimental Protocols

The determination of cell viability and IC50 values is a cornerstone of in vitro drug efficacy studies. The following is a detailed protocol for the widely used MTT assay.

MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound by measuring its effect on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Compound to be tested (e.g., MTA)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a non-linear regression analysis.

Signaling Pathways and Mechanisms of Action

MTA exerts its anti-cancer effects through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis and cell cycle arrest. The accumulation of MTA in MTAP-deficient cells is a critical factor in its mechanism of action.

MTA_Signaling_Pathway MTA 5'-deoxy-5'-(methylthio)adenosine (MTA) MTA_accumulation MTA Accumulation MTA->MTA_accumulation In MTAP-deficient cells MTAP_deleted MTAP Deletion MTAP_deleted->MTA_accumulation PRMT5_inhibition PRMT5 Inhibition MTA_accumulation->PRMT5_inhibition p53_activation p53 Activation MTA_accumulation->p53_activation G1_S_arrest G1/S Phase Arrest MTA_accumulation->G1_S_arrest Apoptosis_Induction Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest Bax_upregulation Bax Upregulation p53_activation->Bax_upregulation Bcl2_downregulation Bcl-2 Downregulation p53_activation->Bcl2_downregulation Caspase_activation Caspase Activation Bax_upregulation->Caspase_activation Bcl2_downregulation->Caspase_activation Caspase_activation->Apoptosis_Induction G1_S_arrest->Cell_Cycle_Arrest

Caption: MTA-induced signaling cascade in MTAP-deficient cancer cells.

The diagram above illustrates that in cancer cells with a deletion of the MTAP gene, MTA accumulates. This accumulation can lead to the inhibition of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in cell proliferation and survival. Furthermore, elevated MTA levels can induce apoptosis through the activation of the p53 tumor suppressor pathway, leading to an increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and subsequent caspase activation. MTA can also induce cell cycle arrest, typically at the G1/S transition, thereby halting cell proliferation. The development of MTA-cooperative PRMT5 inhibitors represents a promising therapeutic strategy that specifically targets this vulnerability in MTAP-deleted cancers.

References

Orthogonal Methods for the Confirmation of Modified Nucleoside Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A researcher's guide to the robust validation of 5'-modified pyrimidines, with a focus on pseudouridine (B1679824), to ensure data integrity in therapeutic development.

In the landscape of RNA therapeutics and drug discovery, the accurate identification and quantification of modified nucleosides are paramount. Post-transcriptional modifications, such as pseudouridylation, play critical roles in RNA stability, function, and immunogenicity. Given the subtlety of these modifications and the potential for analytical artifacts, employing orthogonal methods for the validation of initial findings is not just best practice, but a scientific necessity. This guide provides a comparative overview of key orthogonal techniques to confirm the presence and abundance of modified nucleosides, using the ubiquitous and functionally significant pseudouridine (Ψ) as a primary example.

The term "5'-TMPS" is not a standard designation for a known nucleoside. It is plausible this may be a typographical error for a modified pyrimidine (B1678525) such as 5-methyl-pseudouridine or a related analogue. This guide will focus on the well-established methodologies for validating pseudouridine, which are broadly applicable to other modified nucleosides.

Comparison of Orthogonal Validation Methods for Pseudouridine

The following table summarizes the key quantitative aspects of different orthogonal methods used to confirm the presence and stoichiometry of pseudouridine in RNA.

MethodPrincipleResolutionSensitivityThroughputQuantitative?Key AdvantagesKey Limitations
CMC-Based Sequencing (e.g., Pseudo-seq) Chemical derivatization of pseudouridine with CMC, which induces a stop or mutation during reverse transcription, detectable by next-generation sequencing.Single nucleotideHighHighSemi-quantitativeTranscriptome-wide mapping, high resolution.Indirect detection, potential for biases from RNA structure and sequence context.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Direct detection and quantification of modified nucleosides in digested RNA samples based on their unique mass-to-charge ratio.[1][2]Not applicable (bulk analysis)Very HighLow to MediumYes (Absolute)Gold standard for quantification, direct detection.[2]Does not provide sequence context, requires specialized equipment.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of nucleosides from digested RNA based on their physicochemical properties, typically detected by UV absorbance.[3]Not applicable (bulk analysis)MediumLowYes (Relative/Absolute)Robust and reproducible quantification.Does not provide sequence context, lower sensitivity than MS.
Antibody-Based Detection (e.g., Immuno-Northern Blot) Use of specific antibodies to detect modified nucleosides within RNA molecules that have been separated by gel electrophoresis and transferred to a membrane.[4]Low (band-level)MediumLowSemi-quantitativeRelatively simple and low cost.Antibody specificity can be a concern, low resolution.

Experimental Protocols and Workflows

CMC-Based Sequencing (Pseudo-seq)

This method enables the transcriptome-wide identification of pseudouridine sites at single-nucleotide resolution.[5]

Experimental Protocol:

  • RNA Fragmentation: Purified RNA is fragmented to a desired size range (e.g., 100-200 nucleotides) using chemical or enzymatic methods.

  • CMC Labeling: The fragmented RNA is incubated with N-cyclohexyl-N′-(β-(4-morpholinyl)ethyl)carbodiimide (CMC) in a bicine (B94160) buffer at a slightly alkaline pH (e.g., 8.3) for 20-30 minutes at 37°C. This reaction specifically adds a bulky adduct to pseudouridine.

  • Alkaline Treatment: The reaction is stopped, and excess CMC is removed. The RNA is then subjected to alkaline hydrolysis (e.g., with sodium carbonate) to remove the CMC adduct from guanosine (B1672433) and uridine, while the adduct on pseudouridine remains stable.

  • Library Preparation: A standard next-generation sequencing library is prepared from the CMC-treated RNA fragments. This involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification. During reverse transcription, the CMC adduct on pseudouridine causes the reverse transcriptase to stall or misincorporate a nucleotide, creating a signature that can be identified by sequencing.

  • Sequencing and Data Analysis: The library is sequenced, and the resulting reads are aligned to a reference transcriptome. Pseudouridine sites are identified as positions with a high frequency of reverse transcription stops or specific nucleotide mutations compared to a control sample that did not undergo CMC treatment.

Workflow Diagram:

G CMC-Based Sequencing Workflow cluster_sample_prep Sample Preparation cluster_cmc_treatment CMC Treatment cluster_sequencing Sequencing cluster_analysis Data Analysis RNA Isolation RNA Isolation RNA Fragmentation RNA Fragmentation RNA Isolation->RNA Fragmentation CMC Labeling CMC Labeling RNA Fragmentation->CMC Labeling Add CMC Alkaline Hydrolysis Alkaline Hydrolysis CMC Labeling->Alkaline Hydrolysis Remove non-specific adducts Library Preparation Library Preparation Alkaline Hydrolysis->Library Preparation Next-Gen Sequencing Next-Gen Sequencing Library Preparation->Next-Gen Sequencing Read Alignment Read Alignment Next-Gen Sequencing->Read Alignment Identify RT Stops/Mutations Identify RT Stops/Mutations Read Alignment->Identify RT Stops/Mutations Compare to control Pseudouridine Site Identification Pseudouridine Site Identification Identify RT Stops/Mutations->Pseudouridine Site Identification

Caption: Workflow for identifying pseudouridine sites using CMC chemistry and sequencing.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides direct and highly sensitive quantification of modified nucleosides in a given RNA sample.

Experimental Protocol:

  • RNA Digestion: Purified RNA is completely digested into individual nucleosides using a cocktail of enzymes, such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

  • Chromatographic Separation: The resulting nucleoside mixture is injected into a high-performance liquid chromatography (HPLC) system. The nucleosides are separated on a reverse-phase column based on their hydrophobicity.

  • Mass Spectrometry Analysis: The eluent from the HPLC is directed into a tandem mass spectrometer. The nucleosides are ionized (typically by electrospray ionization), and the mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of pseudouridine and its characteristic fragment ions.

  • Quantification: A standard curve is generated using known concentrations of pure pseudouridine. The amount of pseudouridine in the sample is determined by comparing its peak area to the standard curve.

Workflow Diagram:

G LC-MS/MS Workflow for Pseudouridine Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification RNA Isolation RNA Isolation Enzymatic Digestion Enzymatic Digestion RNA Isolation->Enzymatic Digestion Nuclease P1, etc. HPLC Separation HPLC Separation Enzymatic Digestion->HPLC Separation Reverse-phase column Tandem Mass Spectrometry Tandem Mass Spectrometry HPLC Separation->Tandem Mass Spectrometry ESI-MS/MS Peak Integration Peak Integration Tandem Mass Spectrometry->Peak Integration Monitor specific m/z Absolute Quantification Absolute Quantification Peak Integration->Absolute Quantification Compare to standard curve

Caption: Workflow for quantifying pseudouridine using LC-MS/MS.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for quantifying the overall levels of pseudouridine in an RNA sample.[3]

Experimental Protocol:

  • RNA Digestion: Similar to the LC-MS/MS protocol, purified RNA is enzymatically digested to yield a mixture of individual nucleosides.

  • HPLC Separation: The nucleoside mixture is separated by reverse-phase HPLC.

  • UV Detection: As the separated nucleosides elute from the column, they pass through a UV detector. The absorbance is monitored at a specific wavelength (e.g., 254 nm).

  • Quantification: The retention time of pseudouridine is determined by running a pure standard. The peak corresponding to pseudouridine in the sample is integrated, and its area is compared to a standard curve to determine its concentration.

Workflow Diagram:

G HPLC-UV Workflow for Pseudouridine Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification RNA Isolation RNA Isolation Enzymatic Digestion Enzymatic Digestion RNA Isolation->Enzymatic Digestion HPLC Separation HPLC Separation Enzymatic Digestion->HPLC Separation UV Detection UV Detection HPLC Separation->UV Detection 254 nm Peak Integration Peak Integration UV Detection->Peak Integration Relative/Absolute Quantification Relative/Absolute Quantification Peak Integration->Relative/Absolute Quantification Compare to standard curve

Caption: Workflow for quantifying pseudouridine using HPLC with UV detection.

Conclusion

References

Assessing the Off-Target Effects of 5'-TMPS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of a compound is paramount to ensuring accurate experimental results and predicting potential therapeutic outcomes. This guide provides a comprehensive comparison of 5'-Thio-N6-methyladenosine-5'-phosphoramidate (5'-TMPS), a selective partial agonist for the P2Y6 receptor, with other alternatives. We will delve into its known off-target effects, present supporting experimental data, and provide detailed methodologies for assessing its selectivity.

Data Presentation: Comparative Activity of P2Y Receptor Ligands

The following table summarizes the activity of this compound and other relevant compounds at various P2Y receptors. This data is crucial for comparing their selectivity profiles.

CompoundTarget Receptor(s)Other Receptor(s) ActivatedPotency (EC50/IC50)Reference
This compound (Thymidine-5'-O-monophosphorothioate) P2Y6 (partial agonist) P2Y14 (inactive)Partial agonist activity observed[1][2]
Uridine 5′-O-monophosphorothioate (UMPS)P2Y6 (agonist)P2Y14 (agonist)P2Y6: ~62% of max UDP response at 10µM; P2Y14: ~81% of max UDP-glucose response at 10µM[1]
Uridine diphosphate (B83284) (UDP)P2Y6 (agonist)P2Y14 (agonist)P2Y6: EC50 = 300 nM[1][3]
MRS2578P2Y6 (antagonist)Selective for P2Y6-[2][4][5]
UDP-β-SP2Y6 (agonist)Selective for P2Y6EC50 = 47 nM[3]
PPTNP2Y14 (antagonist)Highly selective for P2Y14K_B = 434 pM[6][7]
4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acidP2Y14 (antagonist)Clean off-target profileIC50 = 21.6 nM (mouse)[8]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed methodologies are essential. Below are protocols for key experiments to assess the on- and off-target effects of this compound.

Protocol 1: In Vitro Cell Migration Assay

This protocol outlines the measurement of cancer cell migration in response to this compound, a key functional outcome of P2Y6 receptor activation in some cell types.

Objective: To determine if this compound induces cell migration and to confirm that this effect is mediated by the P2Y6 receptor.

Materials:

  • HeLa (human epithelial adenocarcinoma) cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transwell migration chambers (e.g., 8 µm pore size)

  • This compound

  • MRS2578 (selective P2Y6 receptor antagonist)

  • P2Y6-specific siRNA and control siRNA

  • Lipofectamine for transfection

  • Calcein AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Transfection:

    • Culture HeLa cells in standard conditions.

    • For knockdown experiments, transfect cells with P2Y6-specific siRNA or control siRNA using Lipofectamine according to the manufacturer's protocol. Allow 48-72 hours for protein knockdown.

  • Migration Assay:

    • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

    • Harvest and resuspend the cells in serum-free medium.

    • Load the lower chamber of the Transwell plate with serum-free medium containing this compound at various concentrations. For antagonist experiments, pre-incubate the cells with MRS2578 before adding them to the upper chamber.

    • Seed the cells in the upper chamber of the Transwell.

    • Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 12-24 hours) to allow for cell migration.

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet) or use a fluorescent dye like Calcein AM.

    • Quantify the migrated cells by either counting under a microscope or by measuring the fluorescence intensity using a plate reader.[2][5]

Protocol 2: Calcium Mobilization Assay for Receptor Activation

This protocol is used to determine which P2Y receptors are activated by a test compound by measuring changes in intracellular calcium levels.

Objective: To assess the selectivity of this compound by measuring its ability to induce calcium mobilization in cells expressing different P2Y receptors.

Materials:

  • HEK293T or 1321N1 cells stably expressing individual human P2Y receptors (e.g., P2Y6, P2Y14).

  • Cell culture medium.

  • Fura-2 AM or other calcium-sensitive fluorescent dye.

  • This compound, UMPS, UDP, and UDP-glucose (as a P2Y14 agonist).

  • Fluorescence plate reader or microscope capable of measuring intracellular calcium.

Procedure:

  • Cell Seeding: Seed the cells expressing the specific P2Y receptor subtype into a 96-well black-walled, clear-bottom plate.

  • Dye Loading:

    • The following day, wash the cells with a buffer (e.g., HBSS).

    • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in the buffer for 30-60 minutes at 37°C.

  • Compound Addition and Measurement:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader.

    • Add the test compounds (this compound, UMPS, etc.) at various concentrations to the wells.

    • Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. Changes in fluorescence indicate changes in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over baseline for each well.

    • A significant increase in fluorescence upon addition of the compound indicates receptor activation.[1]

Mandatory Visualization

P2Y6 Receptor Signaling Pathway

P2Y6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 5_TMPS This compound P2Y6R P2Y6 Receptor 5_TMPS->P2Y6R binds & activates Gq Gq protein P2Y6R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: P2Y6 receptor signaling cascade initiated by this compound.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow cluster_planning Phase 1: Initial Screening cluster_confirmation Phase 2: Confirmation & Functional Validation cluster_conclusion Phase 3: Conclusion start Test Compound (e.g., this compound) receptor_panel P2Y Receptor Panel Screening (e.g., Calcium Mobilization Assay) start->receptor_panel data_analysis Data Analysis: Identify potential off-targets receptor_panel->data_analysis functional_assay Functional Assays (e.g., Cell Migration) data_analysis->functional_assay If off-targets detected conclusion Determine Selectivity Profile On-target vs. Off-target effects data_analysis->conclusion If no off-targets detected antagonist Use of Selective Antagonists (e.g., MRS2578 for P2Y6) functional_assay->antagonist knockdown siRNA Knockdown of Target Receptors functional_assay->knockdown antagonist->conclusion knockdown->conclusion

Caption: Workflow for assessing the off-target effects of a compound.

References

Benchmarking Real-Time Cellular Thermal Shift Assay (RT-CETSA) Against the Gold Standard Western Blot-Based CETSA for Target Engagement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the modern, high-throughput Real-Time Cellular Thermal Shift Assay (RT-CETSA) against the traditional "gold standard," Western Blot-based Cellular Thermal Shift Assay (CETSA). This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their target engagement studies.

Introduction to Target Engagement and the Cellular Thermal Shift Assay (CETSA)

In drug discovery, confirming that a drug candidate physically binds to its intended protein target within a cellular context is a critical step known as target engagement.[1] This validation of a drug's mechanism of action is paramount for advancing a compound through the development pipeline. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the assessment of target engagement in intact cells and tissues.

The principle behind CETSA is that the binding of a ligand, such as a small molecule drug, to its target protein increases the protein's thermal stability.[2] In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a heat challenge. The heat causes proteins to denature and aggregate. However, proteins that are stabilized by ligand binding will remain in their soluble form at higher temperatures. By separating the soluble and aggregated protein fractions and quantifying the amount of the target protein in the soluble fraction, a thermal melt curve can be generated. A shift in this curve in the presence of a compound indicates target engagement.

The Gold Standard: Western Blot-Based CETSA

The conventional method for detecting and quantifying the soluble target protein in CETSA is the Western Blot. This technique is widely used and considered a gold standard due to its ability to detect endogenous proteins without the need for genetic modification. However, the Western Blot workflow is laborious and has a very low throughput, making it challenging for screening large numbers of compounds or conditions.

The High-Throughput Alternative: Real-Time CETSA (RT-CETSA)

To overcome the limitations of the Western Blot-based approach, several higher-throughput CETSA methods have been developed. Among these, the Real-Time Cellular Thermal Shift Assay (RT-CETSA) offers a significant advancement. RT-CETSA utilizes a target protein fused to a thermally stable luciferase reporter, such as NanoLuc. The luminescence of the reporter is monitored in real-time as the temperature is increased, allowing for the generation of a complete melt curve from a single sample in a high-throughput format.[1]

Quantitative Data Presentation: A Head-to-Head Comparison

A key aspect of benchmarking is the direct comparison of quantitative data. The following table presents the half-maximal effective concentration (EC50) values for a panel of Lactate Dehydrogenase A (LDHA) inhibitors, as determined by both RT-CETSA and a traditional endogenous CETSA assay (which relies on Western Blot for detection). This data highlights the correlation in relative potency between the two methods.

CompoundRT-CETSA EC50 (μM)Endogenous CETSA EC50 (μM)
LDHAi 1 0.030.1
LDHAi 2 0.080.3
LDHAi 3 0.20.8
LDHAi 4 0.51.5
LDHAi 5 1.24.0
LDHAi 6 >10>10

Note: The EC50 values are representative and compiled from correlative data presented in the literature. While absolute EC50 values may differ due to variations in experimental conditions, the relative potency ranking of compounds is generally consistent between the two methods.[1]

Signaling Pathway Diagram

The following diagram illustrates the central role of Lactate Dehydrogenase A (LDHA) in the glycolytic pathway, a key metabolic pathway in many cancer cells. LDHA catalyzes the conversion of pyruvate (B1213749) to lactate. Inhibitors of LDHA that show target engagement in CETSA would block this step.

LDHA_Pathway Lactate Dehydrogenase A (LDHA) Signaling Pathway Glucose Glucose Glycolysis Glycolysis Pyruvate Pyruvate LDHA LDHA Pyruvate->LDHA Lactate Lactate LDHA->Lactate LDHA_Inhibitor LDHA Inhibitor LDHA_Inhibitor->LDHA Inhibits Glycolysis->Pyruvate

LDHA Signaling Pathway

Experimental Workflow Diagrams

The following diagrams illustrate the distinct experimental workflows for the traditional Western Blot-based CETSA and the high-throughput RT-CETSA.

Western Blot-Based CETSA Workflow

WB_CETSA_Workflow Western Blot-Based CETSA Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_lysis Heat Challenge & Lysis cluster_fractionation Fractionation cluster_detection Detection cell_culture 1. Cell Culture compound_treatment 2. Compound Incubation cell_culture->compound_treatment heat_challenge 3. Heat Challenge (Temperature Gradient) compound_treatment->heat_challenge lysis 4. Cell Lysis heat_challenge->lysis centrifugation 5. Centrifugation (Separate Soluble/Aggregated) lysis->centrifugation supernatant_collection 6. Collect Supernatant (Soluble Fraction) centrifugation->supernatant_collection sds_page 7. SDS-PAGE supernatant_collection->sds_page western_blot 8. Western Blot sds_page->western_blot detection 9. Antibody Detection western_blot->detection

Western Blot CETSA Workflow
Real-Time CETSA (RT-CETSA) Workflow

RT_CETSA_Workflow Real-Time CETSA (RT-CETSA) Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Real-Time Readout cluster_analysis Data Analysis transfection 1. Transfect Cells (Target-Luciferase Fusion) plate_cells 2. Plate Cells in Microplate transfection->plate_cells compound_addition 3. Add Compound plate_cells->compound_addition incubation 4. Incubate compound_addition->incubation add_substrate 5. Add Luciferase Substrate incubation->add_substrate real_time_pcr 6. Real-Time PCR Instrument (Measure Luminescence with Temperature Ramp) add_substrate->real_time_pcr melt_curve 7. Generate Melt Curve real_time_pcr->melt_curve ec50_calc 8. Calculate EC50 melt_curve->ec50_calc

RT-CETSA Workflow

Experimental Protocols

Western Blot-Based CETSA Protocol (General)
  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the compound of interest or vehicle control at the desired concentration and incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Heat Challenge:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler, followed by cooling to room temperature.[2]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a suitable method (e.g., BCA assay).

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane and incubate with a primary antibody specific to the target protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and plot the normalized values against the temperature to generate a melt curve.

Real-Time CETSA (RT-CETSA) Protocol
  • Cell Transfection and Plating:

    • Transfect cells (e.g., HEK293T) with a plasmid encoding the target protein fused to a thermally stable luciferase (e.g., NanoLuc).

    • After 24 hours, dispense the transfected cells into a 384-well PCR plate.

  • Compound Treatment:

    • Add the compound of interest or vehicle control to the wells.

    • Incubate the plate for 1 hour at 37°C.

  • Real-Time Luminescence Reading:

    • Add the luciferase substrate to the wells.

    • Place the plate in a real-time PCR instrument equipped with a luminescence detection module.

    • Program the instrument to perform a temperature ramp (e.g., from 37°C to 95°C) while continuously measuring the luminescence signal from each well.

  • Data Analysis:

    • Normalize the luminescence signal at each temperature to the initial signal at 37°C.

    • Plot the normalized luminescence against temperature to generate a real-time melt curve.

    • Determine the temperature at which 50% of the protein has aggregated (Tagg) or calculate the area under the curve (AUC).

    • Perform dose-response experiments at a fixed temperature to calculate the EC50 value for compound potency.

Conclusion

Both Western Blot-based CETSA and RT-CETSA are valuable methods for assessing target engagement in a cellular context. The traditional Western Blot method is a reliable "gold standard" for confirming target engagement of a limited number of compounds with endogenous proteins. However, for larger-scale studies, such as compound screening and lead optimization, the high-throughput capabilities, reduced hands-on time, and real-time data acquisition of RT-CETSA offer significant advantages. The choice between these methods should be guided by the specific research question, the number of compounds to be tested, and the available resources. This guide provides the necessary information for researchers to make an informed decision and to design and execute robust target engagement studies.

References

Safety Operating Guide

Proper Disposal of 5'-Thymidine Monophosphate Sodium Salt (5'-TMPS)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 5'-Thymidine Monophosphate Sodium Salt (5'-TMPS), also known as dTMP, in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Assessment and Safety Precautions

According to multiple safety data sheets (SDS), this compound is not classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] However, it is designated as a water hazard class 1, indicating it is slightly hazardous for water.[3] Therefore, it is imperative that the compound is not released into the environment, sewers, or groundwater.[3][4]

Standard laboratory personal protective equipment (PPE) should be worn when handling this compound. This includes:

  • Nitrile gloves

  • Safety goggles or a face shield

  • A laboratory coat

All handling should be performed in a well-ventilated area to minimize dust formation and inhalation.[2][4]

Chemical and Safety Data

The following table summarizes key quantitative and safety information for this compound, which is crucial for its safe handling and disposal.

PropertyDataReference
Chemical Formula C₁₀H₁₃N₂Na₂O₈P[4]
Molecular Weight 366.18 g/mol (anhydrous basis)[4]
Appearance White solid/powder[4]
Melting Point ~215 °C (~419 °F)[3]
Solubility Soluble in water (100 mg/mL)
Flammability Product is not flammable[3]
Explosion Hazard Product does not present an explosion hazard[3]
Storage Temperature -20°C
Incompatible Materials Strong oxidizing agents[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[2][3] Do not dispose of this chemical down the drain.[3]

Step 1: Waste Collection & Segregation

  • Solid Waste: Collect dry this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), by sweeping or shoveling it into a designated, suitable, and clearly labeled hazardous waste container.[4] Avoid generating dust during collection.[4]

  • Liquid Waste: Collect aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents.[4][5]

Step 2: Container Management

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5'-Thymidine Monophosphate Sodium Salt," and the approximate concentration and volume.

  • Storage: Keep the hazardous waste container tightly sealed when not in use.[6] Store the container in a designated, cool, dry, and well-ventilated satellite accumulation area away from incompatible chemicals.[7]

Step 3: Disposal of Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water).[6][8]

  • The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste in the appropriate liquid waste container.[6][8]

  • After the triple-rinse procedure, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies.[8]

Step 4: Request for Disposal

  • Once the hazardous waste container is full or ready for disposal, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

  • Alternatively, some regulations may permit dissolving the material in a combustible solvent for incineration in a properly equipped chemical incinerator.[2] This should only be performed by authorized and trained personnel in accordance with institutional and regulatory guidelines.

Spill Management

In the event of a spill:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, mechanically pick up or sweep the spilled solid material.[3]

  • Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.[9]

  • Clean the spill area thoroughly.

  • Do not allow the spilled material to enter drains or waterways.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation & Assessment cluster_1 Collection & Segregation cluster_2 Processing & Final Disposal start This compound Waste Generated assess_type Determine Waste Type start->assess_type collect_solid Collect in Labeled Solid Waste Container assess_type->collect_solid Solid (powder, contaminated items) collect_liquid Collect in Labeled Liquid Waste Container assess_type->collect_liquid Liquid (solutions) collect_empty Empty this compound Container assess_type->collect_empty Empty Container store_waste Store Sealed Container in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste rinse Triple-Rinse Container collect_empty->rinse collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Rinsed Container (per institutional policy) rinse->dispose_container collect_rinsate->collect_liquid final_disposal Arrange Pickup via EHS / Licensed Contractor store_waste->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.